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Core Science & Biosynthesis

Foundational

The Multifaceted Mechanism of Action of Carbocisteine Lysine Salt in Respiratory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Carbocisteine (B549337) lysine (B10760008) salt, a mucoactive agent with a well-established clinical profile, exerts its therapeutic effects in chr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocisteine (B549337) lysine (B10760008) salt, a mucoactive agent with a well-established clinical profile, exerts its therapeutic effects in chronic respiratory diseases through a complex and multifaceted mechanism of action. Beyond its primary role as a mucoregulator, it possesses significant anti-inflammatory and antioxidant properties. This technical guide provides an in-depth exploration of the molecular and cellular pathways modulated by carbocisteine lysine salt, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key signaling cascades and workflows.

Introduction

Chronic respiratory diseases, such as Chronic Obstructive Pulmonary Disease (COPD), are characterized by persistent airflow limitation and an abnormal inflammatory response in the lungs. Mucus hypersecretion and impaired mucociliary clearance are central to the pathophysiology of these conditions, leading to recurrent exacerbations and a progressive decline in lung function. Carbocisteine lysine salt is a therapeutic agent that addresses these key pathological features through direct and indirect mechanisms. Unlike N-acetylcysteine, which has a free sulfhydryl group to break disulfide bonds in mucins, carbocisteine acts as a mucoregulator by influencing mucin synthesis and secretion.[1][2][3] Furthermore, its anti-inflammatory and antioxidant activities contribute significantly to its clinical efficacy.[1][4]

Mucoregulatory and Mucolytic Effects

The primary and most well-understood mechanism of carbocisteine lysine salt is its ability to modulate the viscoelastic properties of respiratory mucus. This is achieved not by direct mucolysis, but by regulating the biosynthesis of mucus glycoproteins.

Normalization of Sialomucin and Fucomucin Balance

Carbocisteine restores the balance between the production of sialomucins and fucomucins by stimulating sialyl-transferase, an intracellular enzyme.[2][4] An optimal ratio of these mucins is crucial for maintaining normal mucus viscosity and elasticity, facilitating effective mucociliary clearance. In pathological states, there is often an overproduction of fucomucins, leading to highly viscous and tenacious mucus. Carbocisteine helps to normalize this ratio, resulting in mucus that is more easily cleared from the airways.[2][5]

Regulation of Mucin Gene Expression

Studies have shown that carbocisteine can modulate the expression of key mucin genes, MUC5AC and MUC5B, which are often upregulated in chronic respiratory diseases. In a murine model of COPD, high-dose carbocisteine significantly decreased the overproduction of both Muc5b and Muc5ac, and importantly, restored the Muc5b/Muc5ac ratio, which is critical for efficient mucus clearance.[6][7]

Table 1: Effect of Carbocisteine on Mucin Expression in a Murine COPD Model

Treatment GroupMUC5b Expression (relative to control)MUC5ac Expression (relative to control)MUC5b/MUC5ac Ratio
COPD ModelIncreasedSignificantly IncreasedDecreased
High-Dose CarbocisteineDecreased (P<0.01)Decreased (P<0.001)Restored (P<0.001)

Data adapted from a study on a murine model of COPD induced by lipopolysaccharide and cigarette smoke exposure.[7]

Anti-inflammatory Mechanisms

Carbocisteine lysine salt exhibits potent anti-inflammatory effects by targeting key signaling pathways and reducing the production of pro-inflammatory mediators.

Inhibition of NF-κB and MAPK Signaling Pathways

A crucial anti-inflammatory mechanism of carbocisteine is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4] These pathways are central to the inflammatory response in the airways, driving the expression of numerous pro-inflammatory genes. In human alveolar epithelial cells stimulated with TNF-α, carbocisteine was shown to suppress inflammation by inhibiting both the NF-κB and ERK1/2 MAPK pathways.[4]

Carbocisteine_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds IKK IKK TNFR->IKK Activates MAPK_Pathway MAPK Pathway (ERK1/2) TNFR->MAPK_Pathway Activates I_kappa_B IκB IKK->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases Nucleus Nucleus NF_kappa_B->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, IL-8) Nucleus->Inflammatory_Genes Induces Carbocisteine Carbocisteine Lysine Salt Carbocisteine->IKK Inhibits Carbocisteine->MAPK_Pathway Inhibits MAPK_Pathway->Nucleus Activates Transcription Factors

Figure 1: Inhibition of NF-κB and MAPK Signaling by Carbocisteine.
Reduction of Pro-inflammatory Cytokines and Chemokines

Clinical and preclinical studies have consistently demonstrated that carbocisteine lysine salt reduces the levels of key pro-inflammatory cytokines and chemokines in the airways. In patients with COPD, treatment with carbocisteine has been shown to decrease exhaled levels of Interleukin-6 (IL-6) and 8-isoprostane.[4] Furthermore, it has been shown to reduce the production of IL-8, a potent neutrophil chemoattractant.[4][8]

Table 2: Effect of Carbocisteine Lysine Salt on Inflammatory Markers in COPD Patients

Inflammatory MarkerEffect of Carbocisteine TreatmentSignificance
Exhaled IL-6ReductionStatistically Significant
Exhaled 8-isoprostaneReductionStatistically Significant
IL-8 ProductionReductionDemonstrated in vitro

Data compiled from multiple studies on COPD patients and in vitro models.[4][8]

Antioxidant Mechanisms

Oxidative stress is a major contributor to the pathogenesis of chronic respiratory diseases. Carbocisteine lysine salt exhibits significant antioxidant activity through both direct and indirect mechanisms.

Direct Scavenging of Reactive Oxygen Species (ROS)

Carbocisteine acts as a direct scavenger of reactive oxygen species, including hydroxyl radicals (•OH) and hypochlorous acid (HOCl).[8][9] This direct antioxidant effect helps to protect airway structures from oxidative damage.[10][11]

Modulation of Endogenous Antioxidant Systems

Carbocisteine can also enhance the body's own antioxidant defenses. It has been shown to interfere with the conversion of xanthine (B1682287) dehydrogenase to the superoxide-producing xanthine oxidase.[10][11] Additionally, some evidence suggests that carbocisteine may activate the Nrf2 pathway, a key regulator of cellular antioxidant responses.[11]

Carbocisteine_Antioxidant_Mechanisms Oxidative_Stress Oxidative Stress (e.g., from pollutants, inflammation) ROS Reactive Oxygen Species (•OH, HOCl) Oxidative_Stress->ROS Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Xanthine_Dehydrogenase Xanthine Dehydrogenase Xanthine_Oxidase Xanthine Oxidase Xanthine_Dehydrogenase->Xanthine_Oxidase Conversion Xanthine_Oxidase->ROS Produces Superoxide Carbocisteine Carbocisteine Lysine Salt Carbocisteine->ROS Direct Scavenging Carbocisteine->Xanthine_Dehydrogenase Inhibits Conversion Nrf2_Pathway Nrf2 Pathway Carbocisteine->Nrf2_Pathway Activates Antioxidant_Enzymes Antioxidant Enzymes Nrf2_Pathway->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes

Figure 2: Antioxidant Mechanisms of Carbocisteine Lysine Salt.

Clinical Implications and Quantitative Data

The multifaceted mechanism of action of carbocisteine lysine salt translates into significant clinical benefits for patients with chronic respiratory diseases, particularly in reducing the frequency of exacerbations.

Table 3: Reduction in COPD Exacerbations with Carbocisteine Lysine Salt

Study PopulationTreatment DurationReduction in Exacerbation RateSignificance
COPD patients (CAPRI study)12 monthsSignificant reduction in the number of exacerbationsp<0.001
COPD patients with ≥2 exacerbations in the previous year (with inhaled steroids)12 monthsReduction from 69% to 33%p<0.01
COPD patients with ≥2 exacerbations in the previous year (without inhaled steroids)12 monthsReduction from 58% to 25%p<0.01

Data from a prospective real-life study on the long-term impact of carbocisteine lysine salt on exacerbations in COPD patients.[4][12]

Experimental Protocols

In Vitro Model of Airway Inflammation
  • Cell Line: Human alveolar epithelial cells (e.g., A549).

  • Stimulus: Tumor Necrosis Factor-alpha (TNF-α) to induce an inflammatory response.

  • Treatment: Pre-incubation with varying concentrations of carbocisteine.

  • Endpoint Analysis:

    • NF-κB and MAPK Activation: Western blot analysis to measure the phosphorylation status of key proteins in these pathways (e.g., p-IKK, p-ERK1/2).

    • Cytokine Production: Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of IL-6 and IL-8 in the cell culture supernatant.[13][14][15][16][17]

Experimental_Workflow_In_Vitro_Inflammation Cell_Culture Culture Human Alveolar Epithelial Cells (A549) Treatment Pre-incubate with Carbocisteine Lysine Salt Cell_Culture->Treatment Stimulation Stimulate with TNF-α Treatment->Stimulation Incubation Incubate for a defined period Stimulation->Incubation Harvest Harvest Cell Lysates and Supernatant Incubation->Harvest Western_Blot Western Blot for p-IKK, p-ERK1/2 Harvest->Western_Blot ELISA ELISA for IL-6, IL-8 Harvest->ELISA Analysis Data Analysis and Quantification Western_Blot->Analysis ELISA->Analysis

Figure 3: Experimental Workflow for In Vitro Inflammation Studies.
In Vivo Murine Model of COPD

  • Animal Model: C57BL/6J mice.

  • Induction of COPD: Intratracheal instillation of lipopolysaccharide (LPS) combined with chronic exposure to cigarette smoke.[7]

  • Treatment: Oral gavage with carbocisteine (e.g., 112.5 and 225 mg/kg/day) for the duration of the study.[7]

  • Endpoint Analysis:

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Total and differential cell counts; measurement of inflammatory cytokines (e.g., IL-6, KC) by ELISA.[18]

    • Lung Histology: Assessment of inflammation and emphysema.

    • Gene Expression Analysis: Quantitative PCR (qPCR) to measure the mRNA levels of Muc5ac and Muc5b in lung tissue.[7]

    • Pulmonary Function Tests: Measurement of airway resistance and compliance.[6]

Measurement of Mucus Viscosity
  • Method: Microrheology using optical tweezers or benchtop rheometers.[19][20]

  • Sample: Sputum samples from patients or mucus collected from in vitro human bronchial epithelium cultures.[19]

  • Procedure:

    • Sample collection and preparation.

    • For microrheology, introduction of microbeads into the mucus sample.

    • Application of controlled forces (with optical tweezers) or oscillations (with a rheometer) to the beads or the bulk sample.

    • Measurement of the resulting displacement or resistance to flow to calculate viscoelastic properties (elastic modulus G' and viscous modulus G'').[20][21][22][23]

Conclusion

The therapeutic efficacy of carbocisteine lysine salt in chronic respiratory diseases is underpinned by a robust and diverse mechanism of action. Its ability to regulate mucus production, suppress key inflammatory pathways, and counteract oxidative stress provides a comprehensive approach to managing the complex pathophysiology of conditions like COPD. For researchers and drug development professionals, a thorough understanding of these mechanisms is crucial for optimizing its clinical application and exploring novel therapeutic strategies targeting these pathways. The quantitative data and experimental models presented in this guide offer a framework for further investigation into the pleiotropic effects of this important mucoactive agent.

References

Exploratory

A Technical Guide to the Fundamental Research of S-Carboxymethylcysteine Lysine Salt

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the core scientific research on S-carboxymethylcysteine lysine (B10760008) salt (SCMC-Lys), a prominen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core scientific research on S-carboxymethylcysteine lysine (B10760008) salt (SCMC-Lys), a prominent mucoactive agent. It details the compound's mechanisms of action, summarizes key quantitative findings from preclinical and clinical studies, and outlines the experimental protocols used to generate this data.

Introduction

S-carboxymethylcysteine lysine salt (SCMC-Lys) is a derivative of the amino acid L-cysteine, widely utilized in the management of respiratory conditions characterized by excessive or viscous mucus.[1][2][3] Upon oral administration, the lysine salt is cleaved, releasing the active molecule, S-carboxymethylcysteine (carbocisteine).[1][2][4] Unlike N-acetylcysteine, which has a free thiol group to break disulfide bonds in mucus glycoproteins, SCMC-Lys acts through more complex mechanisms, positioning it as a mucoregulator with additional anti-inflammatory and antioxidant properties.[1][5][6]

Mechanism of Action

SCMC-Lys exerts its therapeutic effects through a multi-faceted approach involving mucoregulation, anti-inflammatory activity, and antioxidant effects.

Mucoregulatory and Mucociliary Clearance Effects

The primary action of SCMC-Lys is to normalize the viscoelastic properties of airway mucus.[5][6] This is achieved by:

  • Modulating Mucin Production: SCMC-Lys helps to restore the balance between the production of sialomucins and fucomucins, likely through the intracellular stimulation of sialyl transferase.[1][7] It also reduces the overexpression of key mucin genes, such as MUC5AC, which is often upregulated in inflammatory airway diseases.[8][9][10]

  • Enhancing Ciliary Activity: Studies have shown that SCMC-Lys can directly enhance ciliary function. It has been demonstrated to increase the ciliary bend angle by 30% and the ciliary beat frequency (CBF) by 10% in mouse airway cells.[7] In human nasal epithelial cells from patients with chronic sinusitis, it increased the ciliary beat distance by 30%.[11] This effect is linked to the stimulation of chloride ion (Cl⁻) secretion across the airway epithelium, which improves hydration and facilitates mucus clearance.[1][7]

  • Inhibiting Bacterial Adherence: SCMC-Lys has been shown to reduce the adherence of pathogenic bacteria, such as Moraxella catarrhalis, to pharyngeal epithelial cells.[1]

The proposed mechanism for enhancing mucociliary clearance is illustrated in the diagram below.

SCMC SCMC-Lys Epithelium Airway Epithelial Cell SCMC->Epithelium Acts on CFTR CFTR & other Cl⁻ Channels Epithelium->CFTR Stimulates Cl_out Increased Cl⁻ Secretion CFTR->Cl_out Hydration Improved Mucus Hydration Cl_out->Hydration Cilia Enhanced Ciliary Beat Hydration->Cilia Clearance Improved Mucociliary Clearance Cilia->Clearance cluster_0 Oxidative Stress & Inflammation InflammatoryStimuli Inflammatory Stimuli (e.g., Smoke, Pathogens) Cells Epithelial Cells / PMNs InflammatoryStimuli->Cells ROS ROS (HOCl, OH·) Cells->ROS Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) Cells->Cytokines Inflammation Airway Inflammation ROS->Inflammation Cytokines->Inflammation SCMC SCMC-Lys SCMC->ROS Scavenges SCMC->Cytokines Reduces Production start Sputum Sample Collection load Load Sample onto Rheometer start->load amp_sweep Perform Amplitude Sweep (Determine LVR) load->amp_sweep freq_sweep Perform Frequency Sweep (within LVR) amp_sweep->freq_sweep analyze Analyze Data (Calculate G' and G'') freq_sweep->analyze end Viscoelastic Profile analyze->end

References

Foundational

A Technical Guide to the Antioxidant and Anti-inflammatory Properties of Carbocisteine Lysine Salt

For Researchers, Scientists, and Drug Development Professionals Abstract Carbocisteine (B549337) lysine (B10760008) salt, a well-established mucoactive agent, has garnered significant scientific interest for its potent a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocisteine (B549337) lysine (B10760008) salt, a well-established mucoactive agent, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. Beyond its secretolytic and mucoregulatory functions in respiratory disorders, this compound exhibits a remarkable capacity to mitigate oxidative stress and modulate inflammatory cascades. This technical guide provides an in-depth analysis of the core mechanisms underlying these effects, supported by quantitative data from preclinical and clinical studies. It details the experimental protocols employed to elucidate these properties and visualizes the key signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of carbocisteine lysine salt in a range of oxidative stress- and inflammation-driven pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a pivotal factor in the pathogenesis of numerous chronic diseases. This cellular stress state triggers inflammatory responses, creating a vicious cycle that perpetuates tissue damage. Carbocisteine, and its lysine salt form which enhances bioavailability, has demonstrated significant efficacy in breaking this cycle.[1] Its antioxidant action is attributed to the direct scavenging of free radicals and the modulation of endogenous antioxidant systems.[2][3] Concurrently, its anti-inflammatory effects are mediated through the inhibition of key pro-inflammatory signaling pathways and the subsequent reduction in cytokine production.[4][5] This guide synthesizes the current scientific knowledge on these dual properties of carbocisteine lysine salt.

Antioxidant Properties of Carbocisteine Lysine Salt

Carbocisteine lysine salt exerts its antioxidant effects through multiple mechanisms, including direct scavenging of reactive oxygen species and indirect modulation of cellular antioxidant defenses.

Direct Scavenging of Reactive Oxygen Species (ROS)

Carbocisteine lysine salt has been shown to be an effective scavenger of highly reactive and damaging free radicals.[3]

  • Hydroxyl Radical (•OH) Scavenging : It directly neutralizes the hydroxyl radical, one of the most potent ROS.[3]

  • Hypochlorous Acid (HOCl) Scavenging : The compound effectively scavenges HOCl, a powerful oxidant produced by myeloperoxidase in neutrophils during inflammation.[3]

Modulation of Endogenous Antioxidant Systems

Beyond direct scavenging, carbocisteine lysine salt also influences the cellular enzymatic antioxidant machinery.

  • Xanthine (B1682287) Oxidase Inhibition : Studies have demonstrated that carbocisteine lysine salt can decrease the activity of xanthine oxidase, an enzyme that generates superoxide (B77818) radicals.[2][6] This action helps to reduce the overall burden of oxidative stress.

Quantitative Data on Antioxidant Activity

The following table summarizes the quantitative data from various in vitro studies on the antioxidant activity of carbocisteine lysine salt (CLS).

Assay TypeSystem/ModelEffective Concentration of CLSObserved EffectReference
DNA Damage ReductionHuman lymphocyte DNA exposed to COPD-BAL fluid1.5-30 mMDose-dependent reduction in DNA damage.[2][6]
Clastogenic Activity QuenchingUltrasound-treated human serumStarting at 2.5 mMQuenched clastogenic activity.[2][7]
Xanthine Oxidase Activity InhibitionElastase-challenged human lung endothelial cells0.16 mMDecreased xanthine oxidase activity.[2][6]
Hydroxyl Radical (•OH) ScavengingCell-free systemNot specifiedEffective scavenging of hydroxyl radicals.[3]
Hypochlorous Acid (HOCl) ScavengingCell-free system and activated human neutrophilsNot specifiedEffective scavenging of hypochlorous acid.[3]
IL-8 Production Inhibition (Antioxidant-linked)Stimulated human peripheral blood mononuclear cellsNot specifiedSignificantly reduced IL-8 production, linked to •OH scavenging.[3]

Anti-inflammatory Properties of Carbocisteine Lysine Salt

The anti-inflammatory effects of carbocisteine lysine salt are primarily mediated by the inhibition of the NF-κB and ERK1/2 MAPK signaling pathways, leading to a downstream reduction in the expression and release of pro-inflammatory cytokines.[4][5]

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Carbocisteine has been shown to effectively suppress this pathway at multiple levels.[4][8]

  • Inhibition of p65 Phosphorylation : It significantly decreases the phosphorylation of the p65 subunit of NF-κB, a critical step for its activation.[4][8]

  • Inhibition of p65 Nuclear Translocation : By preventing phosphorylation, carbocisteine inhibits the translocation of the active p65 subunit from the cytoplasm to the nucleus.[4][8]

  • Inhibition of NF-κB Transcriptional Activity : Consequently, the transcriptional activity of NF-κB is dose-dependently inhibited, leading to reduced expression of pro-inflammatory genes.[4][8]

Inhibition of ERK1/2 MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2, a member of the Mitogen-Activated Protein Kinase (MAPK) family, is another key pathway in inflammation.

  • Inhibition of ERK1/2 Phosphorylation : Carbocisteine has been demonstrated to abolish the activation of ERK1/2 by inhibiting its phosphorylation in a dose-dependent manner.[4][9]

Modulation of Inflammatory Cytokine Production

The inhibition of the NF-κB and ERK1/2 MAPK pathways by carbocisteine results in a significant reduction in the production and release of several pro-inflammatory cytokines.[4][9]

  • Interleukin-6 (IL-6) and Interleukin-8 (IL-8) : Carbocisteine dose-dependently suppresses the release and mRNA expression of IL-6 and IL-8 in response to inflammatory stimuli like TNF-α and hydrogen peroxide.[4][9]

  • Other Pro-inflammatory Mediators : The expression of other inflammatory molecules such as TNF-α, IP-10, and MIP-1β has also been shown to be attenuated by carbocisteine.[9]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the quantitative data from in vitro studies on the anti-inflammatory effects of carbocisteine.

Assay TypeCell Line/ModelStimulusCarbocisteine ConcentrationObserved EffectReference
IL-6 and IL-8 Release InhibitionHuman Alveolar Epithelial Cells (A549)TNF-α10, 100, 1000 µmol/LDose-dependent suppression of IL-6 and IL-8 release.[4][8]
IL-6, IL-8, TNF-α, MCP-1, MIP-1β mRNA ExpressionHuman Alveolar Epithelial Cells (A549)TNF-α10, 100, 1000 µmol/LDose-dependent suppression of cytokine mRNA expression.[4][8]
NF-κB p65 Phosphorylation InhibitionHuman Alveolar Epithelial Cells (A549)TNF-α10, 100, 1000 µmol/LSignificant decrease in TNF-α-induced phosphorylation of NF-κB p65.[4][8]
ERK1/2 MAPK Phosphorylation InhibitionHuman Alveolar Epithelial Cells (A549)TNF-α10, 100, 1000 µmol/LSignificant decrease in TNF-α-induced phosphorylation of ERK1/2 MAPK.[4]
NF-κB Transcriptional Activity InhibitionHEK 293 cells with NF-κB luciferase reporterTNF-α10, 100, 1000 µmol/LDose-dependently inhibited TNF-α-induced transcriptional activity of NF-κB.[4][8]
IL-6, IL-8, TNF-α, IP-10, MIP-1β mRNA ExpressionHuman Alveolar Epithelial Cells (A549)H₂O₂Not specifiedDose-dependent decrease in cytokine mRNA expression.[9]
NF-κB p65 and ERK1/2 Phosphorylation InhibitionHuman Alveolar Epithelial Cells (A549)H₂O₂Not specifiedAttenuated phosphorylation of NF-κB p65 and ERK1/2.[9]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by carbocisteine lysine salt.

NF-kB Signaling Pathway Inhibition by Carbocisteine cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB->IkB NF-kB NF-kB (p65/p50) IkB->NF-kB Inhibits NF-kB_n NF-kB (p65/p50) NF-kB->NF-kB_n Translocation Carbocisteine Carbocisteine Carbocisteine->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NF-kB_n->Gene_Expression Induces ERK1_2_MAPK_Signaling_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor Upstream_Kinases Upstream Kinases Receptor->Upstream_Kinases Activates MEK1_2 MEK1/2 Upstream_Kinases->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Activates Carbocisteine Carbocisteine Carbocisteine->MEK1_2 Inhibits Phosphorylation Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces Antioxidant_Activity_Workflow Start Start ROS_Source Prepare ROS Source (e.g., Fenton reaction, activated neutrophils) Start->ROS_Source Add_Carbocisteine Add Carbocisteine Lysine Salt (various concentrations) ROS_Source->Add_Carbocisteine Incubation Incubate under controlled conditions Add_Carbocisteine->Incubation Detection Measure ROS levels or oxidative damage (e.g., EPR, DNA damage assay) Incubation->Detection Data_Analysis Analyze data to determine scavenging activity or protective effect Detection->Data_Analysis End End Data_Analysis->End Anti_inflammatory_Activity_Workflow Start Start Cell_Culture Culture cells (e.g., A549, HEK 293) Start->Cell_Culture Pre_treatment Pre-treat with Carbocisteine (various concentrations) Cell_Culture->Pre_treatment Stimulation Stimulate with inflammatory agent (e.g., TNF-α, H₂O₂) Pre_treatment->Stimulation Incubation Incubate for a defined period Stimulation->Incubation Endpoint_Analysis Analyze endpoints: - Cytokine levels (ELISA, qRT-PCR) - Signaling protein phosphorylation (Western Blot) - NF-kB activity (Luciferase assay) Incubation->Endpoint_Analysis Data_Analysis Analyze data to determine inhibitory effects Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

References

Exploratory

Pharmacokinetics and bioavailability of carbocisteine lysine salt

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Carbocisteine (B549337) Lysine (B10760008) Salt Introduction Carbocisteine, chemically known as S-carboxymethyl-L-cysteine (SCMC), is a mucoactiv...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Carbocisteine (B549337) Lysine (B10760008) Salt

Introduction

Carbocisteine, chemically known as S-carboxymethyl-L-cysteine (SCMC), is a mucoactive agent widely utilized in the management of respiratory disorders characterized by excessive or viscous mucus.[1][2] It is available for oral administration both as SCMC and as its lysine salt (SCMC-Lys).[3] The lysine salt of carbocisteine is a formulation designed to enhance the solubility and bioavailability of the parent compound.[4] Upon oral administration and subsequent gastric absorption, the lysine group is cleaved, releasing the active drug, SCMC.[3][5] This guide provides a comprehensive overview of the pharmacokinetics, bioavailability, and relevant experimental methodologies for carbocisteine lysine salt, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetics

The pharmacokinetic profile of carbocisteine follows a one-compartment open model after oral administration.[3][6]

Absorption

Carbocisteine lysine salt is rapidly absorbed from the gastrointestinal tract following oral administration.[4][6] Peak serum concentrations (Cmax) are typically achieved within 1 to 2 hours.[3][5] The salification with lysine results in greater water solubility, which is suggested to improve bioavailability.[4]

Distribution

Carbocisteine demonstrates good penetration into lung tissue and bronchial secretions, which is a key feature for a mucolytic drug.[3][7] The volume of distribution is approximately 60 to 105 liters.[1][6] Studies have shown measurable concentrations in the mucus of the paranasal sinuses and ear for up to 8 hours after administration.[6]

Metabolism

The metabolism of carbocisteine is complex and shows significant inter-individual variation.[3] The primary metabolic pathways include acetylation, decarboxylation, and sulfoxidation, leading to the formation of inactive derivatives.[1][3] Hepatic cytosolic sulfoxidation is one of the metabolic routes.[3] The major route of elimination from the body is through the excretion of the unchanged compound along with its main metabolite, SCMC S-oxide.[8]

Excretion

Carbocisteine and its metabolites are primarily eliminated via the kidneys.[1][6] Approximately 30% to 60% of the administered dose is excreted unchanged in the urine.[3][6] The plasma elimination half-life is approximately 1.33 to 2 hours.[1][2][3]

Bioavailability

The bioavailability of carbocisteine is generally low, reported to be less than 10% of the administered dose.[1][2] This is largely attributed to intestinal and significant first-pass metabolism in the liver.[2] Despite this, different pharmaceutical forms of carbocisteine lysine salt have been shown to have comparable bioavailability.[6] Bioequivalence studies have been conducted to compare different formulations, ensuring that generic versions provide similar drug exposure to the reference products.[9][10]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for carbocisteine and its lysine salt from various studies.

ParameterValueSubject PopulationDosageFormulationSource
Cmax 11.2 mcg/mLNot Specified2.7 gCarbocisteine Lysine Salt[6]
Tmax 1.5 - 2 hoursNot Specified2.7 gCarbocisteine Lysine Salt[6]
Tmax 1 - 1.7 hoursNot SpecifiedNot SpecifiedCarbocisteine[3]
Tmax ~2 hoursNot SpecifiedNot SpecifiedCarbocisteine[1][2]
AUC 43.3 mcg/ml/hrNot Specified2.7 gCarbocisteine Lysine Salt[6]
Half-life (t½) ~1.5 hoursNot Specified2.7 gCarbocisteine Lysine Salt[4][6]
Half-life (t½) 1.33 hoursNot SpecifiedNot SpecifiedCarbocisteine[3][11][12]
Half-life (t½) 1.87 hours (range: 1.4-2.5)Not SpecifiedNot SpecifiedCarbocisteine[1]
Half-life (t½) ~2 hoursNot SpecifiedNot SpecifiedCarbocisteine[2]
Volume of Distribution (Vd) 60.4 LitresNot Specified2.7 gCarbocisteine Lysine Salt[6]
Volume of Distribution (Vd) ~60 - 105 LitresNot SpecifiedNot SpecifiedCarbocisteine[1]
Bioavailability <10%Not SpecifiedNot SpecifiedCarbocisteine[1][2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic parameters. Below are summaries of typical experimental protocols used in carbocisteine studies.

Bioanalytical Method for Carbocisteine Quantification

A common method for quantifying carbocisteine in human plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[13][14][15]

  • Sample Preparation: Protein precipitation is a frequently used extraction method.[13][14] An aliquot of a plasma sample (e.g., 200 µL) is mixed with an internal standard, and then a precipitating agent like methanol (B129727) is added.[13] The mixture is vortexed and centrifuged to separate the precipitated proteins. The resulting supernatant is then diluted and transferred for analysis.[13]

  • Chromatographic Separation: Reversed-phase chromatography is typically employed. For instance, a Waters Symmetry Shield RP 8 column (150 × 3.9 mm, 5 µm) can be used.[13] The mobile phase often consists of a mixture of methanol and an acidic aqueous solution (e.g., 0.5% formic acid) in a specific ratio (e.g., 40:60).[13]

  • Mass Spectrometric Detection: Detection is performed using a mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM).[13][14] The MRM transition for carbocisteine is typically m/z 180.0 > 89.0.[13][14]

  • Method Validation: The method is validated for linearity, precision, accuracy, and recovery over a specified concentration range (e.g., 50.000 ng/mL to 6000.000 ng/mL).[13]

Pharmacokinetic and Bioequivalence Study Design
  • Study Design: A single-dose, open-label, randomized, two-way crossover design is often used for bioequivalence studies.[9][16] This design involves administering both the test and reference formulations to the same subjects on different occasions, separated by a washout period.[9] A washout period of at least 4 days is generally sufficient, given the short half-life of carbocisteine.[16]

  • Subjects: Studies are typically conducted in healthy adult male and female volunteers under fasting conditions.[16]

  • Drug Administration and Sampling: A single oral dose of the carbocisteine formulation is administered.[9][16] Blood samples are collected at predefined time points over a period (e.g., 12 hours) to capture the full pharmacokinetic profile.[9]

  • Data Analysis: Key pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental methods.[9] Statistical analysis is then performed to compare these parameters between the test and reference formulations.[9] For bioequivalence, the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC should fall within the predefined range of 80-125%.[9][10]

Visualizations

Metabolic Pathway of Carbocisteine

cluster_absorption Absorption & Activation cluster_metabolism Metabolism cluster_excretion Excretion Carbocisteine Lysine Salt Carbocisteine Lysine Salt SCMC S-Carboxymethyl- L-cysteine (Active Drug) Carbocisteine Lysine Salt->SCMC Cleavage of Lysine Salt Metabolite_A Acetylated Metabolites SCMC->Metabolite_A Acetylation Metabolite_D Decarboxylated Metabolites SCMC->Metabolite_D Decarboxylation Metabolite_S Sulfoxidized Metabolites SCMC->Metabolite_S Sulfoxidation Urine Renal Excretion SCMC->Urine Unchanged Metabolite_A->Urine Metabolite_D->Urine Metabolite_S->Urine

Caption: Metabolic pathway of Carbocisteine Lysine Salt.

Experimental Workflow for a Pharmacokinetic Study

cluster_study_design Study Design & Execution cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis & Reporting Subject_Screening Subject Screening (Healthy Volunteers) Randomization Randomization (Crossover Design) Subject_Screening->Randomization Drug_Administration Single Oral Dose Administration Randomization->Drug_Administration Blood_Sampling Timed Blood Sample Collection Drug_Administration->Blood_Sampling Sample_Preparation Plasma Separation & Protein Precipitation Blood_Sampling->Sample_Preparation LCMS_Analysis LC-MS/MS Quantification of Carbocisteine Sample_Preparation->LCMS_Analysis Concentration_Data Plasma Concentration-Time Data Generation LCMS_Analysis->Concentration_Data PK_Parameter_Calculation Calculation of Cmax, Tmax, AUC Concentration_Data->PK_Parameter_Calculation Statistical_Analysis Bioequivalence Assessment PK_Parameter_Calculation->Statistical_Analysis Final_Report Study Report Generation Statistical_Analysis->Final_Report

References

Foundational

The Influence of Carbocisteine Lysine on Mucin Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Carbocisteine (B549337) lysine (B10760008), a mucoactive agent, has demonstrated significant effects on mucin gene expression, particularly MUC5AC...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocisteine (B549337) lysine (B10760008), a mucoactive agent, has demonstrated significant effects on mucin gene expression, particularly MUC5AC and MUC5B, which are key components of airway mucus. Overproduction and altered expression of these mucins are hallmarks of chronic respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD). This technical guide provides an in-depth analysis of the role of carbocisteine lysine in modulating mucin gene expression, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. The evidence presented indicates that carbocisteine lysine effectively reduces the overexpression of MUC5AC and MUC5B and restores their physiological balance, primarily through the inhibition of the NF-κB and ERK1/2 MAPK signaling pathways.

Introduction

Mucins, particularly the gel-forming mucins MUC5AC and MUC5B, are high-molecular-weight glycoproteins that constitute the primary structural components of the mucus layer in the respiratory tract. While essential for airway hydration, lubrication, and defense, their overproduction and hypersecretion contribute to the pathophysiology of various respiratory diseases by impairing mucociliary clearance and promoting airway obstruction.[1] Carbocisteine lysine has emerged as a therapeutic agent that not only exerts mucolytic effects but also modulates the expression of mucin genes at the transcriptional level. This document serves as a comprehensive resource for understanding the molecular mechanisms by which carbocisteine lysine regulates MUC5AC and MUC5B gene expression.

Quantitative Effects of Carbocisteine Lysine on Mucin Gene Expression

Recent studies have provided quantitative evidence of carbocisteine lysine's ability to modulate mucin gene and protein expression. The following tables summarize key findings from a preclinical study utilizing a lipopolysaccharide (LPS) and cigarette smoke-induced COPD mouse model.[2][3][4][5][6]

Table 1: Effect of Carbocisteine on MUC5AC and MUC5B Protein Levels in Bronchoalveolar Lavage Fluid (BALF) of COPD Mice [2][6]

Treatment GroupMUC5AC Protein (Arbitrary Units)MUC5B Protein (Arbitrary Units)MUC5B/MUC5AC Ratio
ControlLowLow3.8 ± 1.5
COPD ModelHighHigh1.6 ± 0.8
Low-Dose Carbocisteine (112.5 mg/kg/d)Moderately ReducedModerately ReducedIncreased vs. COPD
High-Dose Carbocisteine (225 mg/kg/d)Significantly Reduced (P<0.001 vs. COPD)Significantly Reduced (P<0.01 vs. COPD)Restored (P<0.001 vs. COPD)

Table 2: Effect of Carbocisteine on Muc5ac and Muc5b mRNA Expression in Lung Tissue of COPD Mice [2][6]

Treatment GroupMuc5ac mRNA Expression (Fold Change)Muc5b mRNA Expression (Fold Change)
ControlBaselineBaseline
COPD ModelSignificantly IncreasedSignificantly Increased
Low-Dose Carbocisteine (112.5 mg/kg/d)ReducedReduced
High-Dose Carbocisteine (225 mg/kg/d)Significantly ReducedSignificantly Reduced (P<0.01 vs. COPD)

Key Signaling Pathways Modulated by Carbocisteine Lysine

Carbocisteine lysine exerts its regulatory effects on mucin gene expression by intervening in key inflammatory signaling pathways. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-regulated kinase 1/2 (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9]

Inhibition of the NF-κB Signaling Pathway

Inflammatory stimuli, such as those present in COPD (e.g., cigarette smoke and LPS), activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes, including MUC5AC and MUC5B.[10][11][12] Carbocisteine has been shown to suppress the phosphorylation of the p65 subunit of NF-κB and inhibit its translocation to the nucleus, thereby downregulating the expression of target genes.[7][8]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (Cigarette Smoke, LPS) TLR4 TLR4 Stimuli->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p65/p50) (Inactive) NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Mucin_Gene MUC5AC & MUC5B Gene Expression NFkB_active->Mucin_Gene Transcription Carbocisteine Carbocisteine Lysine Carbocisteine->IKK Inhibits Carbocisteine->NFkB_active Inhibits Translocation

Carbocisteine's inhibition of the NF-κB pathway.
Attenuation of the ERK1/2 MAPK Signaling Pathway

The ERK1/2 MAPK pathway is another critical regulator of mucin gene expression in response to various stimuli.[13][14] Activation of this pathway leads to the phosphorylation of downstream transcription factors that promote MUC5AC and MUC5B transcription. Carbocisteine has been found to inhibit the phosphorylation of ERK1/2, thereby attenuating this signaling cascade.[7]

ERK12_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (Cigarette Smoke, LPS) Receptor Cell Surface Receptors (e.g., EGFR, TLRs) Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK ERK_p p-ERK1/2 ERK->ERK_p Phosphorylation TranscriptionFactors Downstream Transcription Factors (e.g., AP-1, SP-1) ERK_p->TranscriptionFactors Activation Nucleus Nucleus TranscriptionFactors->Nucleus Translocation Mucin_Gene MUC5AC & MUC5B Gene Expression TranscriptionFactors->Mucin_Gene Transcription Carbocisteine Carbocisteine Lysine Carbocisteine->ERK Inhibits Phosphorylation

Carbocisteine's attenuation of the ERK1/2 MAPK pathway.

Detailed Experimental Methodologies

The following protocols are based on methodologies reported in studies investigating the effects of carbocisteine on mucin gene expression.

COPD Animal Model[2][3][5][15][16]
  • Animal Species: C57BL/6J mice.

  • Induction of COPD:

    • Intratracheal instillation of 7.5 µg of lipopolysaccharide (LPS) in 50 µL of normal saline on days 1 and 14.

    • Exposure to cigarette smoke (CS) for 2 hours, twice daily, for 12 weeks. Control animals are exposed to room air.

  • Carbocisteine Administration:

    • Carbocisteine is dissolved in 0.3% carboxymethylcellulose.

    • Administered daily by oral gavage at low (112.5 mg/kg/d) and high (225 mg/kg/d) doses for the 12-week duration of the study. The vehicle is administered to the control and COPD model groups.

  • Sample Collection: At the end of the 12-week period, bronchoalveolar lavage fluid (BALF) is collected for protein analysis, and lung tissue is harvested for mRNA analysis.

Real-Time Quantitative PCR (RT-qPCR) for Muc5ac and Muc5b mRNA[2][17]
  • RNA Extraction: Total RNA is extracted from homogenized lung tissue using a suitable reagent (e.g., TRIzol).

  • Reverse Transcription: 1 µg of total RNA is reverse transcribed into cDNA using a reverse transcription kit.

  • Primer Sequences (Mouse):

    • Muc5ac

      • Forward: 5'-ATGGGCTGTGTTCCTGTGTC-3'

      • Reverse: 5'-CAGAACATGTGTTGGTGCAGTC-3'

    • Muc5b

      • Forward: 5'-GTGAGGAGGACTCCTGTCAAGT-3'

      • Reverse: 5'-CCTCGCAGAAGGTGATGTTG-3'

  • RT-qPCR Reaction:

    • Performed in a real-time PCR system using a SYBR Green-based master mix.

    • A typical cycling protocol includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing (temperature should be optimized based on the primers' melting temperature, typically around 57-60°C), and extension.[15][16][17][18]

  • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., 18S or GAPDH) for normalization.

Enzyme-Linked Immunosorbent Assay (ELISA) for MUC5AC and MUC5B Protein[20][21][22][23][24]
  • Sample Preparation: BALF samples are centrifuged to remove cellular debris. The supernatant is used for the assay.

  • ELISA Procedure (Sandwich ELISA):

    • A 96-well microplate is coated with a capture antibody specific for MUC5AC or MUC5B and incubated.

    • The plate is washed and blocked to prevent non-specific binding.

    • Standards and BALF samples are added to the wells and incubated.

    • The plate is washed, and a biotinylated detection antibody specific for the target mucin is added and incubated.

    • After another wash, an avidin-horseradish peroxidase (HRP) conjugate is added and incubated.

    • The plate is washed again, and a substrate solution (e.g., TMB) is added to induce a color change.

    • The reaction is stopped with a stop solution, and the optical density is measured at 450 nm.

  • Data Analysis: The concentration of MUC5AC or MUC5B in the samples is determined by comparing their optical density to a standard curve generated from known concentrations of the purified mucin.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for investigating the effects of carbocisteine lysine on mucin gene expression in a preclinical model.

Experimental_Workflow Animal_Model COPD Animal Model Induction (LPS + Cigarette Smoke) Treatment Carbocisteine Lysine Administration (Oral Gavage) Animal_Model->Treatment Sample_Collection Sample Collection (12 weeks) - Bronchoalveolar Lavage Fluid (BALF) - Lung Tissue Treatment->Sample_Collection Protein_Analysis Protein Analysis (BALF) Sample_Collection->Protein_Analysis mRNA_Analysis mRNA Analysis (Lung Tissue) Sample_Collection->mRNA_Analysis ELISA ELISA for MUC5AC & MUC5B Protein_Analysis->ELISA RT_qPCR RT-qPCR for Muc5ac & Muc5b mRNA_Analysis->RT_qPCR Data_Quantification Data Quantification & Analysis ELISA->Data_Quantification RT_qPCR->Data_Quantification

Workflow for in vivo analysis of carbocisteine's effects.

Conclusion

Carbocisteine lysine demonstrates a clear and significant role in the regulation of mucin gene expression, particularly MUC5AC and MUC5B. By inhibiting the pro-inflammatory NF-κB and ERK1/2 MAPK signaling pathways, carbocisteine lysine can attenuate the overexpression of these mucins in pathological conditions such as COPD. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of carbocisteine lysine in the management of chronic respiratory diseases characterized by mucus hypersecretion. Future research should continue to elucidate the precise molecular targets of carbocisteine lysine within these signaling cascades and explore its efficacy in a broader range of respiratory conditions.

References

Exploratory

Preclinical Efficacy of Carbocisteine Lysine in Chronic Obstructive Pulmonary Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by persistent airflow limitation. The pat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by persistent airflow limitation. The pathophysiology of COPD involves chronic inflammation, oxidative stress, and mucus hypersecretion, leading to airway remodeling and parenchymal destruction. Carbocisteine (B549337), a mucolytic agent, and its lysine (B10760008) salt have demonstrated therapeutic potential beyond their secretolytic effects, exhibiting significant anti-inflammatory and antioxidant properties in preclinical models of COPD. This technical guide provides an in-depth overview of the preclinical studies on carbocisteine lysine for COPD treatment, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanisms of Action

Preclinical research has elucidated a multi-faceted mechanism of action for carbocisteine lysine in the context of COPD, primarily revolving around its ability to modulate inflammation, mitigate oxidative stress, and regulate mucus production. These effects are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Effects

Carbocisteine lysine has been shown to attenuate inflammatory responses in various preclinical COPD models. In vitro studies using human alveolar epithelial A549 cells have demonstrated that carbocisteine can significantly reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) induced by inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α) and hydrogen peroxide (H2O2)[1][2][3]. This anti-inflammatory activity is linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-Regulated Kinase 1/2 (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1][2][4][5].

In vivo, carbocisteine lysine salt has been shown to reduce neutrophil infiltration in a rat model of Interleukin-1 beta (IL-1β)-induced airway inflammation and to inhibit leukocyte recruitment in a carrageenan-induced pleurisy model in rats[6][7][8]. Furthermore, in a guinea pig model of cigarette smoke-induced airway inflammation and hyperresponsiveness, both oral and aerosol administration of carbocisteine lysine salt reduced inflammatory cell recruitment into the bronchoalveolar lavage (BAL) fluid[6].

Antioxidant Properties

Oxidative stress is a critical component in the pathogenesis of COPD. Carbocisteine has been found to exert antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[4][9]. Nrf2 is a master regulator of the antioxidant response, and its activation by carbocisteine leads to the upregulation of antioxidant enzymes. This mechanism has been observed in macrophages, where carbocisteine treatment enhanced the nuclear translocation of Nrf2 and the expression of Nrf2-targeted antioxidant genes[9].

Mucoregulatory Function

While this guide focuses on the anti-inflammatory and antioxidant aspects, it is important to note that the primary clinical use of carbocisteine is as a mucolytic agent. In a murine model of COPD induced by lipopolysaccharide and cigarette smoke, carbocisteine was found to restore the ratio of MUC5B to MUC5AC mucins, which is often altered in COPD, thereby potentially improving mucus clearance[3][10].

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on carbocisteine lysine in COPD models.

Table 1: In Vitro Anti-inflammatory Effects of Carbocisteine

Cell LineInducerCarbocisteine Concentration (µmol/L)Measured Parameter% Inhibition/ReductionReference
A549TNF-α (10 ng/mL)10IL-6 releaseDose-dependent[2][5]
A549TNF-α (10 ng/mL)100IL-6 releaseDose-dependent[2][5]
A549TNF-α (10 ng/mL)1000IL-6 releaseDose-dependent[2][5]
A549TNF-α (10 ng/mL)10IL-8 releaseDose-dependent[2][5]
A549TNF-α (10 ng/mL)100IL-8 releaseDose-dependent[2][5]
A549TNF-α (10 ng/mL)1000IL-8 releaseDose-dependent[2][5]
A549H2O2Not specifiedIL-6 releaseSignificant reduction[1]
A549H2O2Not specifiedIL-8 releaseSignificant reduction[1]

Table 2: In Vivo Anti-inflammatory and Mucoregulatory Effects of Carbocisteine Lysine Salt

Animal ModelInducerCarbocisteine Lysine Salt DoseMeasured Parameter% Inhibition/ReductionReference
RatIL-1β (intratracheal)300 mg/kg (p.o.)Neutrophil infiltration in BALFSignificant[6]
RatCarrageenan (intrapleural)100-300 mg/kg (p.o.)Pleural exudate formationDose-dependent[6]
RatCarrageenan (intrapleural)100-300 mg/kg (p.o.)Leukocyte recruitmentDose-dependent[6]
Guinea PigCigarette Smoke300 mg/kg (p.o.)Inflammatory cell recruitment in BALFSignificant[6]
Guinea PigCigarette Smoke30-100 mg/mL (aerosol)Inflammatory cell recruitment in BALFSignificant[6]
MouseLPS + Cigarette Smoke225 mg/kg/day (gavage)MUC5AC overproductionSignificant (P<0.001)[3]
MouseLPS + Cigarette Smoke225 mg/kg/day (gavage)MUC5B overproductionSignificant (P<0.01)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of carbocisteine lysine for COPD.

In Vitro Anti-inflammatory Assays in A549 Cells
  • Cell Culture: Human alveolar adenocarcinoma A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of carbocisteine (e.g., 10, 100, 1000 µmol/L) for 24 hours prior to stimulation with TNF-α (10 ng/mL) or H2O2 for a specified duration (e.g., 24 hours for cytokine release).

  • Cytokine Measurement (ELISA): The concentrations of IL-6 and IL-8 in the cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blotting for Signaling Pathway Analysis:

    • Protein Extraction: Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phosphorylated and total forms of NF-κB p65, IκB-α, and ERK1/2. After washing, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Animal Models
  • IL-1β-Induced Airway Inflammation in Rats:

    • Animal Model: Male Wistar rats are used.

    • Treatment: Carbocisteine lysine salt (300 mg/kg) is administered orally one hour before the intratracheal instillation of recombinant human IL-1β.

    • Bronchoalveolar Lavage (BAL): 24 hours after IL-1β administration, animals are euthanized, and a BAL is performed by instilling and retrieving phosphate-buffered saline into the lungs.

    • Cell Analysis: The total and differential cell counts in the BAL fluid are determined using a hemocytometer and cytospin preparations stained with Diff-Quik.

  • Carrageenan-Induced Pleurisy in Rats:

    • Animal Model: Male Wistar rats are used.

    • Treatment: Carbocisteine lysine salt (100-300 mg/kg) is administered orally one hour before the intrapleural injection of 1% λ-carrageenan.

    • Exudate Collection: Four hours after carrageenan injection, animals are euthanized, and the pleural cavity is washed with heparinized saline. The volume of the pleural exudate is measured.

    • Leukocyte Count: The total number of leukocytes in the pleural exudate is determined using a Coulter counter.

  • Cigarette Smoke-Induced COPD Model in Guinea Pigs:

    • Animal Model: Male Hartley guinea pigs are exposed to cigarette smoke (e.g., from 10 cigarettes per day, 5 days a week) for several months to induce COPD-like features.

    • Treatment: Carbocisteine lysine salt is administered either orally (e.g., 300 mg/kg) or via aerosol (e.g., 30-100 mg/mL) prior to or during the smoke exposure period.

    • Airway Responsiveness Measurement: Airway responsiveness to bronchoconstrictors like histamine (B1213489) or acetylcholine (B1216132) is assessed.

    • BAL Fluid Analysis: BAL is performed to collect inflammatory cells for total and differential counting.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in the preclinical studies of carbocisteine lysine for COPD.

G cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Carbocisteine Carbocisteine IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Genes (IL-6, IL-8) NFkB_active->ProInflammatory_Genes Transcription Carbocisteine->IKK Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway by Carbocisteine.

G cluster_nucleus Stimulus Oxidative Stress (e.g., Cigarette Smoke) Keap1 Keap1 Stimulus->Keap1 Inactivates Carbocisteine Carbocisteine Nrf2 Nrf2 Keap1->Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active Dissociation Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Induces Transcription Carbocisteine->Keap1 Modulates

Caption: Activation of the Nrf2 Antioxidant Pathway by Carbocisteine.

G Start Start: In Vivo COPD Model Animal_Model Animal Model (Rat or Guinea Pig) Start->Animal_Model Induction COPD Induction (e.g., Cigarette Smoke) Animal_Model->Induction Treatment Carbocisteine Lysine Administration (p.o. or aerosol) Induction->Treatment Endpoint_Measurement Endpoint Measurement Treatment->Endpoint_Measurement BAL Bronchoalveolar Lavage (BAL) Endpoint_Measurement->BAL Airway_Hyper Airway Hyperresponsiveness Measurement Endpoint_Measurement->Airway_Hyper Histology Lung Histopathology Endpoint_Measurement->Histology Cell_Count Inflammatory Cell Count (Total & Differential) BAL->Cell_Count Data_Analysis Data Analysis & Interpretation Cell_Count->Data_Analysis Airway_Hyper->Data_Analysis Histology->Data_Analysis

Caption: General Experimental Workflow for In Vivo Preclinical Studies.

Conclusion

Preclinical evidence strongly supports the therapeutic potential of carbocisteine lysine in the management of COPD, extending beyond its established mucoregulatory effects. Its ability to concurrently target key pathological features of the disease, namely inflammation and oxidative stress, through the modulation of the NF-κB, ERK1/2 MAPK, and Nrf2 signaling pathways, provides a solid rationale for its clinical utility. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the ongoing investigation of carbocisteine lysine and other novel therapeutic strategies for COPD. Further preclinical and clinical research is warranted to fully elucidate its long-term benefits and to identify patient populations most likely to respond to this multi-faceted therapeutic agent.

References

Foundational

Carbocisteine Lysine Salt: A Technical Guide to its Impact on Oxidative Stress Pathways

Audience: Researchers, Scientists, and Drug Development Professionals Version: 1.0 Abstract Carbocisteine (B549337), primarily known for its mucoactive properties in respiratory diseases, possesses significant antioxidan...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

Carbocisteine (B549337), primarily known for its mucoactive properties in respiratory diseases, possesses significant antioxidant and anti-inflammatory capabilities that are increasingly being recognized. This technical guide provides an in-depth analysis of the molecular mechanisms through which its lysine (B10760008) salt form (S-Carboxymethylcysteine-Lysine) modulates oxidative stress. Beyond direct radical scavenging, carbocisteine exerts profound effects on key cellular signaling pathways, including the Nrf2, NF-κB, and MAPK pathways. This document details these interactions, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual diagrams of the core signaling cascades to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction to Carbocisteine and Oxidative Stress

Carbocisteine (S-Carboxymethylcysteine) is a thioether derivative of the amino acid L-cysteine.[1] Available orally as both S-carboxymethylcysteine and its lysine salt (SCMC-Lys), the latter is cleaved upon gastric absorption to yield the active drug.[1][2] While its traditional therapeutic role is as a mucoregulator that normalizes mucus viscosity in respiratory disorders, a substantial body of evidence highlights its potent antioxidant and anti-inflammatory effects.[1][3]

Unlike N-acetylcysteine (NAC), carbocisteine does not have a free thiol (-SH) group. Its antioxidant action is primarily mediated by its thioether group, which can be oxidized by reactive oxygen species (ROS).[4][5]

Oxidative stress is a pathological state characterized by an imbalance between the production of ROS and the cell's ability to neutralize them through its antioxidant defense systems.[2] This imbalance leads to cellular damage through the oxidation of lipids, proteins, and DNA. Key ROS implicated in tissue damage include the hydroxyl radical (OH•) and hypochlorous acid (HOCl), while markers of oxidative damage include malondialdehyde (MDA) and 8-isoprostane.[2][5][6][7] Carbocisteine lysine salt intervenes in this process through both direct and indirect mechanisms.

Mechanisms of Antioxidant Action

Carbocisteine lysine salt's antioxidant activity is multifaceted, involving direct neutralization of ROS and modulation of endogenous enzymatic systems.

Direct Scavenging of Reactive Oxygen Species (ROS)

Carbocisteine has demonstrated significant efficacy as a direct scavenger of highly damaging ROS. Studies have shown it is a potent and selective scavenger of the hydroxyl radical (OH•) and hypochlorous acid (HOCl).[6][8][9] Its scavenging capacity against these species has been reported to be comparable to that of glutathione (B108866) (GSH), the primary endogenous antioxidant.[5]

A critical function of this scavenging activity is the protection of α1-antitrypsin, the main serum protease inhibitor, from inactivation by HOCl.[6][9] By preventing this inactivation, carbocisteine helps to control the activity of neutrophil elastase, reducing tissue destruction in inflammatory conditions.[5][10]

Inhibition of ROS-Generating Enzymes

Beyond direct scavenging, carbocisteine interferes with enzymatic pathways that produce ROS. It has been shown to inhibit the elastase-induced conversion of xanthine (B1682287) dehydrogenase into xanthine oxidase in human endothelial cells.[4][11] Since xanthine oxidase is a significant source of superoxide (B77818) radicals, this inhibition represents a key mechanism for reducing the cellular oxidative burden.[4][5][11]

Modulation of Core Signaling Pathways

Carbocisteine's impact extends to the regulation of critical intracellular signaling pathways that govern the cellular response to oxidative stress and inflammation.

Activation of the Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like carbocisteine, Nrf2 is released from Keap1 and translocates to the nucleus.[4][13]

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, inducing their transcription.[13] Studies show that carbocisteine administration activates Nrf2, leading to the upregulation of downstream targets such as heme oxygenase-1 (HO-1) and Catalase, thereby bolstering the cell's endogenous antioxidant defenses.[4][12][14]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carbocisteine Carbocisteine Lysine Keap1_Nrf2 Keap1-Nrf2 Complex Carbocisteine->Keap1_Nrf2 Promotes Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Keap1_free Keap1 (Inactive) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Upregulation of Antioxidant Genes (e.g., HO-1, Catalase) ARE->Genes Activates Transcription

Fig. 1: Carbocisteine-mediated activation of the Nrf2 pathway.
Suppression of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the inflammatory response.[1] Its activation is a hallmark of oxidative stress-induced inflammation. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by ROS or pro-inflammatory cytokines, IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of inflammatory genes, including IL-6, IL-8, and TNF-α.[15][16]

Carbocisteine has been demonstrated to be a potent inhibitor of this pathway.[12] It suppresses the phosphorylation of both NF-κB p65 and IκBα, thereby preventing IκBα degradation and the subsequent nuclear translocation of p65.[15][16] This action effectively dampens the inflammatory cascade.

Crosstalk: The Nrf2 and NF-κB Interplay

The Nrf2 and NF-κB pathways are functionally interconnected. Activation of the Nrf2 pathway can exert an inhibitory effect on NF-κB signaling, while the absence of Nrf2 can exacerbate NF-κB activity.[12] By activating Nrf2 and directly inhibiting NF-κB, carbocisteine engages in a dual-pronged approach to mitigate both oxidative stress and inflammation.

Nrf2_NFkB_Interplay Carbocisteine Carbocisteine Lysine Nrf2 Nrf2 Activation Carbocisteine->Nrf2 Ikk IκB Kinase (IKK) Carbocisteine->Ikk Inhibits ROS Oxidative Stress / Stimuli ROS->Nrf2 ROS->Ikk NFkB NF-κB Activation Nrf2->NFkB Inhibits Antioxidant Antioxidant Response (HO-1, etc.) Nrf2->Antioxidant Inflammation Pro-inflammatory Gene Expression (IL-6, TNF-α) NFkB->Inflammation IkB IκBα Degradation Ikk->IkB Phosphorylates IkB->NFkB Frees p65 for Translocation

Fig. 2: Carbocisteine's dual modulation of Nrf2 and NF-κB pathways.
Modulation of the MAPK Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases, including ERK1/2, JNK, and p38, that respond to extracellular stimuli and regulate processes like inflammation, apoptosis, and cell survival.[17] Oxidative stress is a known activator of MAPK signaling.[18] Studies have shown that carbocisteine can attenuate inflammation by suppressing the phosphorylation of the ERK1/2 component of the MAPK pathway, which is often activated by inflammatory stimuli like H2O2 or TNF-α.[3][15][19]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, H₂O₂) UpstreamKinases Upstream Kinase Cascade (e.g., Ras/Raf) Stimuli->UpstreamKinases Carbocisteine Carbocisteine Lysine pERK p-ERK1/2 (Phosphorylated) Carbocisteine->pERK Inhibits Phosphorylation UpstreamKinases->pERK Phosphorylates ERK1/2 TranscriptionFactors Transcription Factors (e.g., AP-1) pERK->TranscriptionFactors Activates InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Induces Gene Expression

Fig. 3: Inhibition of the ERK1/2 MAPK pathway by Carbocisteine.

Quantitative Data Summary

The following table summarizes key quantitative findings from various studies investigating the effects of carbocisteine lysine salt on markers of oxidative stress and inflammation.

Parameter MeasuredExperimental SystemTreatment/ConcentrationResultCitation(s)
Inflammatory Cytokines
IL-6 and IL-8 ReleaseH₂O₂-stimulated A549 cellsCarbocisteine (pre-treatment)Dose-dependent decrease in cytokine levels[15]
IL-8 ProductionStimulated Human PBMCsCarbocisteineSignificant reduction in IL-8[6][9]
ROS Generation & Damage
ROS GenerationRat NeutrophilsCarbocisteineInhibition of ROS generation[8]
DNA DamageHealthy donor DNA exposed to COPD-BAL fluidCLS (1.5-30 mM)Reduction in DNA damage[4][11]
Exhaled 8-isoprostaneCOPD PatientsCarbocisteine (6 months)Marked reduction in 8-isoprostane levels[6]
Enzyme Activity
Xanthine Oxidase (XO) ActivityElastase-challenged HUVECCLS (0.16 mM)Significant decrease in XO activity[4][11]
Myeloperoxidase (MPO) ActivityAcetic Acid-induced Colitis (Rats)Carbocisteine (100mg/kg)Significant suppression of MPO activity[12][14]
Pathway Modulation
p-NF-κB p65 & p-ERK1/2H₂O₂-stimulated A549 cellsCarbocisteineAttenuation of phosphorylation[15]
Nrf2 ExpressionAcetic Acid-induced Colitis (Rats)Carbocisteine (100mg/kg)Significant boost in Nrf2 expression[12][14]

CLS: Carbocisteine Lysine Salt; HUVEC: Human Umbilical Vein Endothelial Cells; PBMCs: Peripheral Blood Mononuclear Cells; COPD-BAL: Bronchoalveolar Lavage from COPD patients.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols used in key studies.

In Vitro Anti-inflammatory Assay in A549 Cells

This protocol is adapted from studies investigating carbocisteine's effects on inflammation in airway epithelial cells.[15][16]

  • Cell Culture: Human lung adenocarcinoma A549 cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in multi-well plates. Once confluent, they are pre-treated with varying concentrations of carbocisteine (e.g., 10, 100, 1000 µmol/L) for 24 hours.

  • Inflammatory Stimulus: After pre-treatment, cells are exposed to an inflammatory agent such as H₂O₂ (e.g., 200 µmol/L) or TNF-α (e.g., 10 ng/mL) for a specified duration (e.g., 24 hours).

  • Sample Collection: The cell culture supernatant is collected for cytokine analysis. The cells are lysed to extract total protein and nuclear/cytoplasmic fractions.

  • Analysis:

    • Cytokine Quantification: Levels of IL-6 and IL-8 in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Protein Analysis: Protein extracts are analyzed by Western blotting using specific antibodies to quantify the expression and phosphorylation status of key pathway proteins (e.g., total and phosphorylated p65, IκBα, ERK1/2).

    • Nuclear Translocation: The nuclear translocation of NF-κB p65 is assessed by comparing its levels in the cytoplasmic and nuclear fractions via Western blot or by immunofluorescence microscopy.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Culture A549 Cells to Confluence seed Seed Cells in Multi-well Plates start->seed pretreat Pre-treat with Carbocisteine (Varying Concentrations, 24h) seed->pretreat stimulate Add Inflammatory Stimulus (e.g., H₂O₂, TNF-α, 24h) pretreat->stimulate collect Collect Supernatant & Lyse Cells stimulate->collect elisa ELISA: Measure IL-6, IL-8 in Supernatant collect->elisa western Western Blot: Analyze p-p65, p-ERK1/2, IκBα in Cell Lysates collect->western if Immunofluorescence: Visualize p65 Nuclear Translocation collect->if

Fig. 4: General workflow for an in vitro anti-inflammatory experiment.
In Vivo Model of Acetic Acid-Induced Ulcerative Colitis

This protocol is based on the methodology used to assess carbocisteine's efficacy in an animal model of inflammatory bowel disease.[12][14]

  • Animal Model: Male Wistar rats are used. Ulcerative colitis (UC) is induced by intra-rectal administration of a 4% acetic acid solution under light anesthesia. A control group receives saline.

  • Drug Administration: Following induction of UC, rats are divided into treatment groups. Carbocisteine (e.g., 50 or 100 mg/kg) is administered orally once daily for a period of 7 days.

  • Sample Collection: At the end of the treatment period, animals are euthanized. The colon is excised, and its length and weight are measured. A section is fixed in formalin for histology, while the remaining tissue is snap-frozen for biochemical analysis.

  • Analysis:

    • Macroscopic and Histological Scoring: The severity of colitis is assessed based on ulceration, inflammation, and tissue damage.

    • Biochemical Assays: Colon tissue homogenates are used to measure:

      • Myeloperoxidase (MPO) activity as an index of neutrophil infiltration.

      • Levels of oxidative stress markers like malondialdehyde (MDA).

      • Activity of antioxidant enzymes like Catalase (CAT).

    • ELISA and Western Blot: Tissue levels of pro-inflammatory cytokines (TNF-α, IL-6) and key signaling proteins (Nrf2, NF-κB p65) are quantified.

Conclusion and Future Directions

Carbocisteine lysine salt is a pharmacologically versatile agent whose therapeutic benefits extend significantly beyond mucoregulation. Its ability to directly scavenge potent reactive oxygen species, inhibit ROS-producing enzymes, and critically modulate the Nrf2, NF-κB, and MAPK signaling pathways provides a strong mechanistic basis for its observed antioxidant and anti-inflammatory effects. The data demonstrate a clear capacity to reduce inflammatory mediators and markers of oxidative damage across a range of experimental models.

For drug development professionals, carbocisteine represents a promising candidate for repositioning in diseases where oxidative stress and inflammation are central to the pathophysiology, such as chronic obstructive pulmonary disease (COPD), inflammatory bowel disease, and certain neurodegenerative disorders. Future research should focus on further elucidating the crosstalk between these signaling pathways, exploring its effects in other relevant disease models, and conducting well-designed clinical trials to validate its efficacy as a primary antioxidant and anti-inflammatory agent.

References

Exploratory

An In-Depth Technical Guide to Early-Stage Research on Carbocisteine Lysine in Pediatric Respiratory Conditions

For Researchers, Scientists, and Drug Development Professionals Executive Summary Carbocisteine (B549337) lysine (B10760008) salt, a mucoactive agent, has demonstrated potential in the management of pediatric respiratory...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbocisteine (B549337) lysine (B10760008) salt, a mucoactive agent, has demonstrated potential in the management of pediatric respiratory conditions characterized by mucus hypersecretion and inflammation. Early-stage research, encompassing both preclinical and clinical investigations, indicates a multifaceted mechanism of action that extends beyond simple mucolysis. This technical guide provides a comprehensive overview of the existing research, detailing the molecular mechanisms, summarizing quantitative data from pediatric studies, and outlining key experimental protocols. The evidence suggests that carbocisteine lysine salt modulates inflammatory pathways, exhibits antioxidant properties, and normalizes mucus properties, making it a molecule of interest for further investigation in pediatric respiratory medicine.

Introduction

Pediatric respiratory conditions, such as bronchitis and other respiratory tract infections, are a significant cause of morbidity in children worldwide. These conditions are often characterized by inflammation of the airways and hypersecretion of viscous mucus, leading to airway obstruction and recurrent infections. Carbocisteine lysine salt is a well-established mucoactive drug that aims to address these pathological features. This guide delves into the foundational scientific research that underpins its use and potential in pediatric populations.

Molecular Mechanisms of Action

Carbocisteine lysine salt exerts its therapeutic effects through several interconnected molecular pathways, primarily focusing on anti-inflammatory, antioxidant, and mucoregulatory actions.

Anti-inflammatory Pathways

Preclinical studies have elucidated the anti-inflammatory properties of carbocisteine, primarily through the modulation of key signaling pathways:

  • NF-κB Pathway: Carbocisteine has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway. In inflammatory conditions, stimuli like viruses or bacteria can trigger the phosphorylation and subsequent degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). Carbocisteine intervenes by preventing the phosphorylation of both p65 and IκBα, thereby suppressing the inflammatory cascade.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, is also a target of carbocisteine. By inhibiting the phosphorylation of ERK1/2, carbocisteine can further reduce the expression of inflammatory mediators.

cluster_0 Inflammatory Stimulus (e.g., Virus, Bacteria) cluster_1 Carbocisteine Lysine Salt Intervention cluster_2 Cellular Signaling cluster_3 Inflammatory Response Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK Activates ERK ERK1/2 Stimulus->ERK Activates Carbocisteine Carbocisteine Lysine Salt Carbocisteine->IKK Inhibits Carbocisteine->ERK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ERK->Nucleus Activates transcription factors Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) Nucleus->Cytokines Upregulates Transcription

Diagram 1: Anti-inflammatory signaling pathway of carbocisteine.
Antioxidant Pathway

Carbocisteine has been shown to possess antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant enzymes. This mechanism helps to protect airway epithelial cells from damage induced by reactive oxygen species (ROS).

cluster_0 Oxidative Stress cluster_1 Carbocisteine Lysine Salt Intervention cluster_2 Cellular Response cluster_3 Antioxidant Effect Oxidative_Stress Oxidative Stress (e.g., from inflammation) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Carbocisteine Carbocisteine Lysine Salt Carbocisteine->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates Transcription

Diagram 2: Antioxidant signaling pathway of carbocisteine.
Mucoregulatory Effects

Carbocisteine's primary recognized function is its ability to regulate mucus viscosity and composition. It achieves this by:

  • Restoring the balance of sialomucins and fucomucins: By influencing the activity of sialyltransferase, an enzyme in goblet cells, carbocisteine helps to normalize the composition of mucus, making it less viscous and easier to clear.

  • Modulating mucin gene expression: Studies have shown that carbocisteine can reduce the expression of MUC5AC, a major gel-forming mucin that is often overexpressed in inflammatory airway diseases.

Summary of Quantitative Data from Pediatric Clinical Studies

Several clinical studies have investigated the efficacy and safety of carbocisteine lysine salt in pediatric populations with respiratory conditions. While some of the earlier studies have methodological limitations, they provide valuable insights.

StudyPatient PopulationAge RangeInterventionKey Quantitative OutcomesReference
Kruchkova T. A. et al.65 children with acute respiratory tract diseases5 to 16 yearsCarbocisteine lysine salt monohydrateFaster convalescence observed (specific quantitative data on symptom duration not provided in the abstract).[1]
Zanini et al. (1974)30 hospitalized children with acute respiratory infectionNot specifiedOral carbocisteine (100-400 mg/day for 5-9 days)Improvement in cough, dyspnea, and general condition (specific scores or percentages not detailed in the systematic review).[2]
Malka et al. (1990)Children with acute bronchitis2 to 12 yearsOral carbocisteine (200-300 mg/day for 7 days)On day 7, expectoration rates were 18.37% in the carbocisteine group vs. 33.3% in the placebo group (p=0.081). Cough events were 15.8% vs. 27.2% for placebo.[2][3]
Nakayama et al. (1977)Children with acute bronchitis0 to 18 yearsOral carbocisteine (30 mg/kg/day for 7 days)Overall improvement in cough and expectoration (specific quantitative data not available in the English summary).[2]
A multicenter, single-blinded study150 children with URI-associated cough2 to 5 yearsPolysaccharide-resin-honey based syrup vs. carbocysteine (B602091) syrupThe polysaccharide-resin-honey syrup showed a significantly better improvement in cough frequency, severity, and sleep quality from the first night of therapy compared to carbocysteine (P<0.05).[4]
A single-blind, randomized study26 patients with cystic fibrosis (including children)Children <14 yearsCarbocisteine lysine salt (270 mg three times a day) for 80 daysSignificant improvement in chest sound score and cough score. Significant decrease in expectorate viscosity and elasticity.[5]

Note: The data from older studies (Zanini, Malka, Nakayama) are based on a systematic review and may lack the detailed reporting of modern clinical trials.

Detailed Methodologies for Key Experiments

The following sections provide an overview of the experimental protocols used in preclinical studies to investigate the mechanisms of action of carbocisteine.

In Vitro Anti-inflammatory and Antioxidant Studies

  • Experimental Workflow:

Cell_Culture Culture Human Bronchial Epithelial Cells (e.g., A549) Pre-treatment Pre-treat with Carbocisteine (various concentrations) Cell_Culture->Pre-treatment Stimulation Induce Inflammation/Oxidative Stress (e.g., TNF-α, H₂O₂) Pre-treatment->Stimulation Analysis Analyze Cellular Responses Stimulation->Analysis Cytokine_Analysis Measure Cytokine Levels (ELISA, qRT-PCR) Analysis->Cytokine_Analysis Signaling_Pathway_Analysis Analyze Signaling Pathways (Western Blot for p-NF-κB, p-ERK) Analysis->Signaling_Pathway_Analysis Antioxidant_Response Assess Antioxidant Response (Nrf2 translocation, ARE activity) Analysis->Antioxidant_Response

Diagram 3: In vitro experimental workflow for carbocisteine research.
  • Cell Culture: Human bronchial epithelial cell lines (e.g., A549) are cultured in appropriate media until they reach a suitable confluency for experiments.

  • Treatment: Cells are pre-treated with varying concentrations of carbocisteine lysine salt for a specified period (e.g., 24 hours) before being stimulated.

  • Stimulation: Inflammation or oxidative stress is induced using agents such as Tumor Necrosis Factor-alpha (TNF-α) or hydrogen peroxide (H₂O₂).

  • Analysis:

    • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA). The corresponding mRNA expression is measured by quantitative real-time polymerase chain reaction (qRT-PCR).

    • Western Blot Analysis: To assess the activation of signaling pathways, protein extracts from the cells are subjected to Western blotting to detect the phosphorylated forms of key proteins like NF-κB p65 and ERK1/2.

    • Nrf2 Translocation: The movement of Nrf2 from the cytoplasm to the nucleus is observed using immunofluorescence microscopy.

Animal Models of Airway Inflammation
  • Model Induction: Animal models, typically rats or mice, are exposed to substances like lipopolysaccharide (LPS) or cigarette smoke to induce airway inflammation and mucus hypersecretion, mimicking respiratory diseases.

  • Treatment: Animals are treated with carbocisteine lysine salt, usually via oral gavage, at different dosages.

  • Outcome Measures:

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: The fluid is collected from the lungs and analyzed for inflammatory cell counts (e.g., neutrophils) and cytokine levels.

    • Histopathology: Lung tissue is examined for signs of inflammation and structural changes.

    • Gene and Protein Expression: The expression of mucin genes (e.g., MUC5AC) and inflammatory markers in lung tissue is analyzed using qRT-PCR and Western blotting.

Conclusion and Future Directions

Early-stage research provides a strong rationale for the use of carbocisteine lysine salt in pediatric respiratory conditions. Its multifaceted mechanism of action, targeting inflammation, oxidative stress, and mucus production, addresses key pathological features of these diseases. While preclinical data are robust, there is a need for more high-quality, large-scale, randomized controlled trials in pediatric populations to definitively establish its clinical efficacy and optimal dosing regimens for various respiratory illnesses in children. Future research should also focus on identifying specific pediatric patient subgroups who are most likely to benefit from carbocisteine therapy.

References

Protocols & Analytical Methods

Method

Application Note and Protocol: Quantification of Carbocisteine in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the quantification of carbocisteine (B549337) in human plasma using Liquid Chromatography with tandem Mass Sp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of carbocisteine (B549337) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.

Introduction

Carbocisteine, chemically known as S-carboxymethyl-L-cysteine, is a mucolytic agent used to relieve the symptoms of respiratory disorders by reducing the viscosity of mucus. Accurate and sensitive quantification of carbocisteine in biological matrices like plasma is essential for clinical and preclinical drug development. LC-MS/MS offers high selectivity and sensitivity, making it the preferred method for bioanalytical studies. This protocol outlines a robust and validated LC-MS/MS method for the determination of carbocisteine in human plasma.

Experimental Protocols

This section details the necessary materials, reagents, and procedures for the sample preparation, chromatographic separation, and mass spectrometric detection of carbocisteine in human plasma.

Materials and Reagents
  • Carbocisteine reference standard (purity ≥ 98%)

  • Internal Standard (IS): Rosiglitazone or a stable isotope-labeled carbocisteine (e.g., Carbocisteine-¹³C₃) are suitable options.[1][2]

  • HPLC-grade methanol (B129727), acetonitrile, and acetone[1][2]

  • Formic acid (AR grade)[1][2]

  • Perchloric acid (GR grade)[2]

  • Ammonia (B1221849) solution[2]

  • Deionized water (18.2 MΩ·cm resistivity)

  • Human plasma with K₂EDTA or heparin as an anticoagulant[1][2]

  • Solid Phase Extraction (SPE) cartridges (e.g., MCX 30mg/cc) if using SPE[2]

Stock and Working Standard Solutions Preparation
  • Carbocisteine Stock Solution (1 mg/mL): Accurately weigh and dissolve the carbocisteine reference standard in methanol.[1]

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Rosiglitazone) in methanol.[1]

  • Working Standard Solutions: Prepare serial dilutions of the carbocisteine and internal standard stock solutions with a suitable solvent mixture (e.g., methanol:water, 50:50 v/v) to create calibration curve standards and quality control (QC) samples at various concentrations.[1]

Sample Preparation

Two primary methods for plasma sample preparation are protein precipitation and solid-phase extraction.

This is a simpler and faster method.

  • Pipette 200 µL of the plasma sample into a microcentrifuge tube.[1]

  • Add 25 µL of the internal standard working solution and vortex for 20-30 seconds.[1]

  • Add 700 µL of methanol and vortex for 5 minutes to precipitate plasma proteins.[1]

  • Centrifuge the mixture at 15,000 rpm for 5 minutes at 10°C.[1]

  • Transfer 250 µL of the supernatant to another tube and dilute with 250 µL of a dilution buffer (e.g., methanol and 0.5% formic acid, 20:80 v/v).[1]

  • Transfer the final solution to an HPLC vial for analysis.[1]

This method provides a cleaner extract, potentially reducing matrix effects.

  • Pipette 500 µL of the plasma sample into a tube.[2]

  • Add 50 µL of the internal standard working solution (e.g., 25 µg/mL) and vortex.[2]

  • Add 50 µL of perchloric acid to the sample and vortex.[2]

  • Centrifuge at 14,000 rpm for 10 minutes.[2]

  • Equilibrate an SPE cartridge (e.g., MCX) with 1 mL of acetone/methanol followed by 1 mL of washing solution.[2]

  • Load the supernatant from the centrifuged sample onto the conditioned cartridge.[2]

  • Wash the cartridge twice with a washing solution (e.g., 0.2% formic acid in water).[2]

  • Elute the analyte and internal standard with an elution solution (e.g., 2% ammonia in acetone/methanol).[2]

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[2]

  • Reconstitute the residue in a suitable volume of reconstitution solution (e.g., 200 µL of 1% propionic anhydride (B1165640) in acetone/methanol) and transfer to an HPLC vial.[2]

LC-MS/MS Conditions

The following are typical chromatographic and mass spectrometric conditions. These may need to be optimized for the specific instrument being used.

  • HPLC System: A system with a binary pump, autosampler, and column oven.

  • Column: Waters Symmetry Shield RP8 (150 x 3.9 mm, 5 µm) or Luna 5u HILIC 200 A (150 x 4.6 mm).[1][2]

  • Mobile Phase: A mixture of methanol and 0.5% formic acid (40:60, v/v) or Acetone:Buffer (0.5% formic acid in water) (40:60, v/v).[1][2]

  • Flow Rate: 0.5 mL/min or 1.0 mL/min.[1][2]

  • Injection Volume: 5 µL or 20 µL.[1][2]

  • Column Temperature: 40°C or 45°C.[1][2]

  • Autosampler Temperature: 10°C or 15°C.[1][2]

  • Run Time: Approximately 4.5 minutes.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).[1][3][4]

  • Ion Spray Voltage: 5500 V.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1][4]

  • MRM Transitions:

    • Carbocisteine: 180.0 > 89.0 m/z.[1][4][5]

    • Rosiglitazone (IS): 238.1 > 135.1 m/z.[1][4][5]

    • Carbocisteine (derivatized): 234.20 > 142.20 m/z.[2]

    • Carbocisteine-¹³C₃ (IS): 237.40 > 143.20 m/z.[2]

Data Presentation and Method Validation

A summary of quantitative data from published methods is presented below. Method validation should be performed according to regulatory guidelines (e.g., FDA).

Calibration Curve
AnalyteConcentration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)Reference
Carbocisteine50 - 6000Weighted (1/x²)> 0.99[1][4]
Carbocisteine20 - 200,000--[3][5]
Carbocisteine52.27 - 5301.83 (µg/mL)Weighted (1/concentration²)≥ 0.99[2]
Carbocisteine100 - 20,000--[6]
Precision and Accuracy
Quality ControlConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
LLOQ50-3.40 - 5.8895.20 - 98.56[1]
LQC150---[1]
MQC2400---[1]
HQC4500---[1]
QC Samples-< 7%< 7%within ± 1%[3]
Recovery
AnalyteQC LevelMean Recovery (%)Reference
CarbocisteineLow, Medium, High60.89[2]
Carbocisteine-89.2 - 105.6[5]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of carbocisteine in plasma by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample Collection add_is Addition of Internal Standard plasma_sample->add_is protein_precip Protein Precipitation (e.g., with Methanol) add_is->protein_precip spe Solid-Phase Extraction (Alternative to PPT) add_is->spe centrifugation Centrifugation protein_precip->centrifugation evaporation Evaporation (for SPE) spe->evaporation supernatant_transfer Supernatant Transfer & Dilution centrifugation->supernatant_transfer hplc_injection HPLC Injection supernatant_transfer->hplc_injection reconstitution Reconstitution (for SPE) evaporation->reconstitution reconstitution->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation ms_detection Mass Spectrometric Detection (MRM Mode) chrom_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification report Final Report Generation quantification->report

Caption: Experimental workflow for carbocisteine quantification in plasma.

References

Application

Application Notes and Protocols for In Vivo Animal Models for Testing Carbocisteine Lysine Salt Efficacy

For Researchers, Scientists, and Drug Development Professionals Introduction and Application Notes Carbocisteine (B549337) lysine (B10760008) salt is a mucoactive drug known for its mucoregulatory, anti-inflammatory, and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Carbocisteine (B549337) lysine (B10760008) salt is a mucoactive drug known for its mucoregulatory, anti-inflammatory, and antioxidant properties. Its therapeutic potential in respiratory diseases characterized by mucus hypersecretion and inflammation, such as Chronic Obstructive Pulmonary Disease (COPD), necessitates robust preclinical evaluation. In vivo animal models are indispensable tools for assessing the efficacy of carbocisteine lysine salt, allowing for the investigation of its pharmacological effects in a complex biological system that mimics human disease states.

These models are critical for:

  • Evaluating Anti-inflammatory Effects: Assessing the ability of carbocisteine to reduce inflammatory cell infiltration, pro-inflammatory cytokine production, and airway inflammation.

  • Investigating Mucoregulatory Activity: Determining the effect on mucus production, composition (e.g., MUC5AC and MUC5B levels), and mucociliary clearance.[1]

  • Elucidating Antioxidant Mechanisms: Studying the drug's capacity to mitigate oxidative stress, a key pathological feature of many respiratory diseases, often via pathways like Nrf2.[2]

  • Assessing Impact on Airway Remodeling and Lung Function: Measuring changes in lung architecture, such as emphysema and fibrosis, and improvements in respiratory mechanics.[3]

  • Testing Steroid Sensitizing Properties: Investigating the potential to restore the efficacy of corticosteroids in steroid-resistant models of airway disease.[4]

This document provides detailed protocols for established animal models used to test the efficacy of carbocisteine lysine salt, along with summarized quantitative data and diagrams of key signaling pathways.

Key Animal Models and Experimental Protocols

Several animal models have been successfully employed to demonstrate the preclinical efficacy of carbocisteine. The choice of model depends on the specific aspect of the drug's activity being investigated.

Mouse Model of COPD (Cigarette Smoke and LPS-Induced)

This model is ideal for studying chronic airway inflammation, mucus hypersecretion, and emphysema, which are hallmark features of COPD. The combination of cigarette smoke (CS) and lipopolysaccharide (LPS) creates a robust and clinically relevant inflammatory phenotype.[1][3]

Protocol:

  • Animals: C57BL/6J mice (female, 8-10 weeks old).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • COPD Induction:

    • On days 1 and 14, lightly anesthetize mice and instill 50 µL of LPS (from E. coli, 1 mg/mL in saline) intratracheally.[1][5]

    • For 12 weeks, expose mice to cigarette smoke (e.g., from five cigarettes, four times a day, five days a week) in a whole-body exposure chamber. Air-exposed mice serve as controls.

  • Drug Administration:

    • Prepare carbocisteine by dissolving it in a 0.3% carboxymethylcellulose (CMC) solution.[1]

    • Administer carbocisteine daily via oral gavage at desired doses (e.g., low dose: 112.5 mg/kg; high dose: 225 mg/kg) for the entire 12-week induction period.[1]

    • The control and COPD groups receive the CMC vehicle.

  • Efficacy Assessment (at the end of 12 weeks):

    • Lung Function: Measure parameters such as airway resistance (RI) and dynamic compliance (Cdyn) using a pulmonary function testing system.

    • Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL by lavaging the lungs with sterile PBS.[6] Centrifuge the BAL fluid (BALF) to separate cells from the supernatant.

      • Cell Analysis: Perform total and differential cell counts (neutrophils, macrophages) on the cell pellet.

      • Biochemical Analysis: Use the BALF supernatant to measure levels of pro-inflammatory cytokines (e.g., IL-6, KC/CXCL1) and mucins (Muc5ac, Muc5b) via ELISA.

    • Histopathology: Perfuse and fix the lungs in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus production.

    • Emphysema Assessment: Quantify airspace enlargement by measuring the mean linear intercept (MLI).[1]

G cluster_setup Setup & Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment (Week 12) cluster_balf BALF Analysis A C57BL/6J Mice (8-10 weeks) B Intratracheal LPS (Days 1 & 14) A->B C Cigarette Smoke Exposure (12 weeks) B->C D COPD Model Group C->D T1 Vehicle Control (CMC, Oral Gavage) T2 Carbocisteine (Low Dose) (112.5 mg/kg, Oral Gavage) T3 Carbocisteine (High Dose) (225 mg/kg, Oral Gavage) E Lung Function (RI, Cdyn) T1->E Daily for 12 weeks F Bronchoalveolar Lavage (BALF Analysis) E->F G Histopathology (H&E, PAS, MLI) F->G F1 Cell Counts (Neutrophils, Macrophages) F->F1 F2 Cytokines (IL-6, KC) F3 Mucins (Muc5ac, Muc5b)

Figure 1: Experimental workflow for the mouse model of COPD.

Rat Model of Bronchitis (Sulfur Dioxide-Induced)

This model is particularly useful for evaluating the effects of carbocisteine on mucus properties and mucociliary transport in the context of bronchitis induced by an inhaled irritant.[7][8]

Protocol:

  • Animals: Sprague-Dawley rats (male).

  • Acclimatization: As described above.

  • Bronchitis Induction: Expose rats to sulfur dioxide (SO2) gas (e.g., 400 ppm) in an inhalation chamber for a specified duration (e.g., 3 hours/day for 2 weeks).[8]

  • Drug Administration:

    • Administer carbocisteine (e.g., 500 mg/kg) or vehicle (distilled water) daily via a stomach tube throughout the 15-day experimental period.[7]

  • Efficacy Assessment:

    • Mucociliary Transport Rate: After euthanasia, collect respiratory mucus. Measure its transport rate using the frog palate technique, where the movement of mucus across a dissected frog palate is timed.[7]

    • Mucus Properties: Macroscopically assess the degree of mucus purulence.[7]

    • Lung Function: Measure respiratory resistance and compliance.[8]

    • BALF Analysis: Analyze BALF for inflammatory markers (total and differential cell counts) and mucus components (fucose, sialic acid).[9]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies evaluating carbocisteine in various animal models.

Table 1: Effects of Carbocisteine on BALF Inflammation in a COPD Mouse Model [1]

Parameter (units)ControlCOPD + VehicleCOPD + Carbocisteine (112.5 mg/kg)COPD + Carbocisteine (225 mg/kg)
Total Cells (x10⁵)1.1 ± 0.36.8 ± 1.54.2 ± 1.1##3.1 ± 0.9###
Neutrophils (x10⁵)0.02 ± 0.014.1 ± 1.22.1 ± 0.8##1.3 ± 0.6###
IL-6 (pg/mL)12 ± 5158 ± 4595 ± 30#68 ± 22##
KC (CXCL1) (pg/mL)8 ± 398 ± 2855 ± 19#41 ± 15##

Data are presented as mean ± SD. #P<0.05, ##P<0.01, ###P<0.001 compared with the COPD + Vehicle group.

Table 2: Effects of Carbocisteine on Mucins and Lung Function in a COPD Mouse Model [1]

Parameter (units)ControlCOPD + VehicleCOPD + Carbocisteine (225 mg/kg)
Muc5ac in BALF (ng/mL)15 ± 685 ± 2140 ± 13###
Muc5b in BALF (ng/mL)25 ± 962 ± 1838 ± 11##
Muc5b/Muc5ac Ratio 3.8 ± 1.51.6 ± 0.83.5 ± 1.2###
Airway Resistance (RI) (cmH₂O·s/mL)0.6 ± 0.11.3 ± 0.30.8 ± 0.2##
Dynamic Compliance (Cdyn) (mL/cmH₂O)0.05 ± 0.010.03 ± 0.010.045 ± 0.01##

Data are presented as mean ± SD. ##P<0.01, ###P<0.001 compared with the COPD + Vehicle group.

Table 3: Effects of Carbocisteine in an SO₂-Induced Bronchitis Rat Model [7][8]

Parameter (units)Untreated BronchitisCarbocisteine-Treated (500 mg/kg)P-value
Mucus Transport Rate (relative rate)0.60 ± 0.170.73 ± 0.14< 0.01
Respiratory Resistance (% change from normal)+99%Significantly Prevented< 0.05
Rats with Purulent Mucus (%)HighSignificantly Decreased< 0.01

Mechanism of Action: Signaling Pathways

Carbocisteine exerts its therapeutic effects through the modulation of several key intracellular signaling pathways. Its multifaceted action involves antioxidant, anti-inflammatory, and steroid-sensitizing mechanisms.

The drug's antioxidant properties are largely mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[2] Under conditions of oxidative stress (e.g., from cigarette smoke), carbocisteine promotes the dissociation of Nrf2 from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the transcription of cytoprotective genes, such as Heme Oxygenase-1 (HO-1).[10]

Concurrently, carbocisteine demonstrates potent anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12] It prevents the degradation of IκB-α, thereby sequestering the NF-κB p65 subunit in the cytoplasm and blocking its translocation to the nucleus. This leads to a downstream reduction in the expression of inflammatory cytokines like IL-6 and TNF-α.[2][12] Furthermore, carbocisteine can restore steroid sensitivity in models of COPD by increasing the expression and activity of Histone Deacetylase 2 (HDAC2), an enzyme often suppressed by oxidative stress.[4][13] This restoration is dependent on the replenishment of intracellular thiol/GSH levels.[4][14]

G cluster_nfkb NF-κB Pathway (Pro-inflammatory) cluster_nrf2 Nrf2 Pathway (Antioxidant) cluster_hdac2 HDAC2 Pathway (Steroid Sensitivity) CS Oxidative Stress (e.g., Cigarette Smoke) Ikk IKK Activation CS->Ikk Activates Keap1 Keap1 CS->Keap1 Inactivates HDAC2_inactive HDAC2 (Inactive) (Reduced Activity) CS->HDAC2_inactive Causes Carbo Carbocisteine Lysine Salt Carbo->Ikk Inhibits Carbo->Keap1 Inhibits HDAC2_active HDAC2 (Active) Carbo->HDAC2_active Restores Ikb IκBα Degradation Ikk->Ikb Nfkb_nuc NF-κB (p65) (Nucleus) Ikb->Nfkb_nuc Nfkb_cyto NF-κB (p65) (Cytoplasm) Nfkb_cyto->Ikb Cytokines Pro-inflammatory Genes (IL-6, TNF-α) Nfkb_nuc->Cytokines Transcription Nrf2_cyto Nrf2 (Cytoplasm) Keap1->Nrf2_cyto Inhibition Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc Translocation Antioxidant Antioxidant Genes (HO-1) Nrf2_nuc->Antioxidant Transcription Inflam_genes Inflammatory Gene Deacetylation HDAC2_active->Inflam_genes Suppression

Figure 2: Key signaling pathways modulated by Carbocisteine.

References

Method

Application Notes and Protocols for Studying Carbocisteine Lysine Effects in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing various cell culture models for investigating the therapeutic effects of carbocisteine (B...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell culture models for investigating the therapeutic effects of carbocisteine (B549337) lysine (B10760008) salt. The following sections detail the appropriate cell lines, experimental setups, and analytical methods to assess its mucoregulatory, anti-inflammatory, and antioxidant properties.

Introduction to Carbocisteine Lysine Salt

Carbocisteine lysine salt is a mucoactive agent known for its ability to normalize mucus viscosity and elasticity in respiratory diseases.[1][2] Beyond its mucolytic function, carbocisteine exhibits significant anti-inflammatory and antioxidant activities, making it a subject of interest for managing chronic obstructive pulmonary disease (COPD) and other inflammatory airway conditions.[3][4] In vitro cell culture models are indispensable tools for elucidating the molecular mechanisms underlying these therapeutic effects.

Choosing the Right Cell Culture Model

The selection of an appropriate cell line is critical for studying the specific effects of carbocisteine lysine salt.

  • Human Alveolar Epithelial Cells (A549): This cell line is an excellent model for investigating the anti-inflammatory properties of carbocisteine.[5][6] A549 cells can be stimulated with pro-inflammatory agents like Tumor Necrosis Factor-alpha (TNF-α) or hydrogen peroxide (H2O2) to mimic inflammatory conditions in the airways.[5][7][8]

  • Human Lung Mucoepidermoid Carcinoma Cells (NCI-H292): These cells are widely used to study mucin production and regulation.[9][10] NCI-H292 cells express key mucin genes, such as MUC5AC, and are responsive to inflammatory stimuli, making them ideal for assessing the mucoregulatory effects of carbocisteine.[9][11]

  • Human Pulmonary Artery Endothelial Cells (HPAEC): HPAEC are suitable for studying the antioxidant effects of carbocisteine, particularly its impact on oxidative stress induced by agents like elastase.[12] These cells allow for the investigation of carbocisteine's role in protecting the vascular endothelium from oxidative damage.[13][14][15]

Experimental Workflows

A general workflow for studying the effects of carbocisteine lysine salt in cell culture is depicted below.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cell_seeding Cell Seeding (A549, NCI-H292, HPAEC) cell_adherence Cell Adherence & Growth to Confluence cell_seeding->cell_adherence serum_starvation Serum Starvation (if required) cell_adherence->serum_starvation carbocisteine_pre Pre-treatment with Carbocisteine Lysine Salt serum_starvation->carbocisteine_pre Proceed to Treatment inducer Induction of Inflammation/Oxidative Stress (TNF-α, H2O2, Elastase) carbocisteine_pre->inducer carbocisteine_post Post-treatment with Carbocisteine Lysine Salt inducer->carbocisteine_post supernatant_collection Supernatant Collection (for secreted proteins) carbocisteine_post->supernatant_collection Proceed to Analysis cell_lysis Cell Lysis (for intracellular markers) carbocisteine_post->cell_lysis elisa ELISA supernatant_collection->elisa qrpcr qRT-PCR cell_lysis->qrpcr western_blot Western Blot cell_lysis->western_blot oxidative_stress_assays Oxidative Stress Assays cell_lysis->oxidative_stress_assays

Caption: General experimental workflow.

Application Note 1: Anti-inflammatory Effects in A549 Cells

This section details the use of the A549 cell line to investigate the anti-inflammatory properties of carbocisteine lysine salt.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of carbocisteine on inflammatory markers in TNF-α-stimulated A549 cells.[7][8]

Treatment ConditionIL-6 Release (pg/mL)IL-8 Release (pg/mL)IL-6 mRNA Expression (Fold Change)IL-8 mRNA Expression (Fold Change)
Control (Vehicle)UndetectableUndetectable1.01.0
TNF-α (10 ng/mL)~1500~3000~100~150
Carbocisteine (10 µM) + TNF-α~1200~2500~80~120
Carbocisteine (100 µM) + TNF-α~800~1500~50~80
Carbocisteine (1000 µM) + TNF-α~400~800~20~40

Data are approximate values derived from published studies and are for illustrative purposes.

Experimental Protocols

1. A549 Cell Culture

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[6]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 70-90% confluency, wash with PBS, detach with 0.25% Trypsin-EDTA, and split at a ratio of 1:4 to 1:12.[16]

2. ELISA for IL-6 and IL-8

  • Cell Seeding and Treatment: Seed A549 cells in 24-well plates and grow to confluence. Pre-treat with varying concentrations of carbocisteine lysine salt (10, 100, 1000 µM) for 24 hours, followed by stimulation with 10 ng/mL TNF-α for another 24 hours.[7][8]

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions (commercial kits are widely available).

  • Data Analysis: Measure absorbance at 450 nm and calculate cytokine concentrations based on a standard curve.

3. Western Blot for NF-κB and ERK1/2 Signaling

  • Cell Lysis: After treatment as described above, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-p65 (NF-κB), total p65, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect bands using an enhanced chemiluminescence (ECL) substrate.[7][17]

Signaling Pathway

G cluster_pathway TNF-α Induced Inflammatory Pathway in A549 Cells TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK MEK MEK1/2 TNFR->MEK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation ERK ERK1/2 MEK->ERK Phosphorylates ERK->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) Nucleus->Cytokines Gene Transcription Carbocisteine Carbocisteine Lysine Salt Carbocisteine->IKK Inhibits Carbocisteine->MEK Inhibits

Caption: Carbocisteine inhibits TNF-α signaling.

Application Note 2: Mucoregulatory Effects in NCI-H292 Cells

This section outlines the use of the NCI-H292 cell line to assess the mucoregulatory effects of carbocisteine lysine salt.

Quantitative Data Summary

The following table summarizes the effect of carbocisteine on MUC5AC expression in human neutrophil elastase (HNE)-stimulated NCI-H292 cells.[9]

Treatment ConditionMUC5AC Protein in Supernatant (ng/mL)MUC5AC mRNA Expression (Fold Change)
Control~501.0
HNE (100 nM)~200~4.0
Carbocisteine (100 µM) + HNE~120~2.5
Carbocisteine (1000 µM) + HNE~70~1.5

Data are approximate values derived from published studies and are for illustrative purposes.

Experimental Protocols

1. NCI-H292 Cell Culture

  • Media: RPMI-1640 medium supplemented with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin.[11]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach confluence, detach with Trypsin-EDTA and split as needed.

2. qRT-PCR for MUC5AC mRNA

  • Cell Treatment: Seed NCI-H292 cells and grow to confluence. Treat with carbocisteine lysine salt with or without an inducer like HNE.

  • RNA Extraction: Extract total RNA using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA.

  • qPCR: Perform quantitative PCR using primers specific for MUC5AC and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative expression of MUC5AC mRNA using the ΔΔCt method.[18]

3. ELISA for MUC5AC Protein

  • Sample Preparation: After treatment, collect the cell culture supernatant.

  • ELISA Procedure: Use a commercially available MUC5AC ELISA kit and follow the manufacturer's protocol.

  • Data Analysis: Measure absorbance and determine MUC5AC protein concentration from a standard curve.

Application Note 3: Antioxidant Effects in HPAEC

This section describes the use of Human Pulmonary Artery Endothelial Cells (HPAEC) to evaluate the antioxidant properties of carbocisteine lysine salt.

Quantitative Data Summary

The following table shows the effect of carbocisteine on xanthine (B1682287) oxidase activity in elastase-challenged HPAEC.[12]

Treatment ConditionXanthine Oxidase Activity (mU/mg protein)
Control~5
Elastase (0.3 IU/mL)~20
Carbocisteine (0.16 mM) + Elastase~8
Glutathione (0.65 mM) + Elastase~12

Data are approximate values derived from published studies and are for illustrative purposes.

Experimental Protocols

1. HPAEC Culture

  • Media: Endothelial Cell Medium (ECM).[13]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells when they reach approximately 80% confluence.

2. Xanthine Oxidase Activity Assay

  • Cell Treatment: Culture HPAEC and incubate with 0.3 IU/mL elastase in the presence or absence of 0.16 mM carbocisteine lysine salt.[12]

  • Cell Homogenization: After treatment, wash and homogenize the cells.

  • Assay: Measure xanthine oxidase activity in the cell homogenates using a commercial assay kit, which typically measures the conversion of a substrate to a fluorescent or colorimetric product.

3. Oxidative DNA Damage (FADU Assay)

  • Principle: The Fluorometric Analysis of DNA Unwinding (FADU) assay measures DNA strand breaks, which are an indicator of oxidative damage.[19][20][21]

  • Procedure:

    • Treat cells with an oxidative stressor in the presence or absence of carbocisteine.

    • Lyse the cells under alkaline conditions to denature the DNA at strand breaks.

    • Neutralize the solution and add a DNA-binding fluorescent dye (e.g., SYBR Green).

    • Measure fluorescence; a decrease in fluorescence indicates more DNA unwinding and thus more DNA damage.

4. Superoxide (B77818) Scavenging (Cytochrome c Reduction Assay)

  • Principle: This assay measures the reduction of cytochrome c by superoxide anions. Scavengers of superoxide will inhibit this reduction.[3]

  • Procedure:

    • Set up a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase).

    • Add cytochrome c and measure its reduction spectrophotometrically at 550 nm in the presence or absence of carbocisteine.

    • A decrease in the rate of cytochrome c reduction indicates superoxide scavenging activity.[5]

Antioxidant Mechanism

G cluster_antioxidant Antioxidant Mechanism of Carbocisteine Xanthine_Dehydrogenase Xanthine Dehydrogenase Xanthine_Oxidase Xanthine Oxidase Xanthine_Dehydrogenase->Xanthine_Oxidase Superoxide Superoxide (O2-) Xanthine_Oxidase->Superoxide Produces Cellular_Damage Cellular Damage Superoxide->Cellular_Damage Carbocisteine Carbocisteine Lysine Salt Carbocisteine->Xanthine_Dehydrogenase Inhibits conversion Elastase Elastase Elastase->Xanthine_Dehydrogenase Induces conversion

Caption: Carbocisteine's antioxidant action.

References

Application

Application Notes and Protocols for In Vitro Studies with Carbocisteine Lysine Salt

For Researchers, Scientists, and Drug Development Professionals Introduction Carbocisteine (B549337) lysine (B10760008) salt is a mucolytic agent with established anti-inflammatory and antioxidant properties.[1][2] In vi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocisteine (B549337) lysine (B10760008) salt is a mucolytic agent with established anti-inflammatory and antioxidant properties.[1][2] In vitro studies are crucial for elucidating its mechanisms of action and evaluating its therapeutic potential. These application notes provide detailed protocols for the formulation and in vitro application of carbocisteine lysine salt, with a focus on its effects on inflammatory signaling pathways in human lung epithelial cells.

Physicochemical Properties and Formulation

Carbocisteine lysine salt is the lysine salt of S-carboxymethyl-L-cysteine. This salt form enhances the aqueous solubility of carbocisteine.[3][4][5][6] For in vitro experiments, it is essential to prepare sterile stock solutions and dilute them to the desired final concentrations in cell culture media.

Table 1: Physicochemical Properties of Carbocisteine Lysine Salt

PropertyValueReference
Molecular FormulaC₁₁H₂₃N₃O₆S[3]
Molecular Weight325.38 g/mol [3]
SolubilityHigh water solubility[3][4]
AppearanceWhite crystalline powder[7]
Protocol 1: Preparation of Carbocisteine Lysine Salt Stock Solution

This protocol describes the preparation of a 100 mM stock solution of carbocisteine lysine salt.

Materials:

  • Carbocisteine lysine salt powder

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes

Procedure:

  • Weigh the required amount of carbocisteine lysine salt powder in a sterile conical tube. For a 100 mM stock solution, this would be 32.54 mg per 1 mL of solvent.

  • Add the desired volume of sterile water or PBS to the tube.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage. For short-term use (up to one week), the solution can be stored at 4°C.

In Vitro Anti-inflammatory Activity in A549 Cells

Carbocisteine has been shown to attenuate TNF-α-induced inflammation in the human alveolar adenocarcinoma cell line, A549.[1] The following protocols detail the investigation of its anti-inflammatory effects.

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays A549 Culture A549 Cells Pretreat Pre-treat with Carbocisteine Lysine Salt (10, 100, 1000 µM) for 24h A549->Pretreat Stimulate Stimulate with TNF-α (10 ng/mL) for 30 min (Western Blot) or 24h (ELISA) Pretreat->Stimulate ELISA ELISA for IL-6 and IL-8 Stimulate->ELISA Western Western Blot for p-p65 and p-ERK1/2 Stimulate->Western signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK IKK TNFR->IKK Activates MEK MEK1/2 TNFR->MEK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p65/p50 IkB->NFkB Releases p65_nuc p65/p50 NFkB->p65_nuc Translocates ERK ERK1/2 MEK->ERK Phosphorylates Carbocisteine Carbocisteine Lysine Salt Carbocisteine->IKK Inhibits Carbocisteine->MEK Inhibits Gene Pro-inflammatory Gene Transcription (IL-6, IL-8) p65_nuc->Gene Induces TNF TNF-α TNF->TNFR Binds

References

Method

Application Notes and Protocols: Gene Expression Analysis of MUC5AC and MUC5B after Carbocisteine Lysine Salt Treatment

Audience: Researchers, scientists, and drug development professionals. Introduction: Carbocisteine (B549337), a mucolytic agent, is widely used in the management of respiratory conditions characterized by excessive or vi...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carbocisteine (B549337), a mucolytic agent, is widely used in the management of respiratory conditions characterized by excessive or viscous mucus. Its lysine (B10760008) salt derivative is often utilized to improve tolerability. A key mechanism of carbocisteine's action involves the modulation of mucin gene expression, particularly MUC5AC and MUC5B, which are the two major secreted mucins in the airways. Understanding the precise effects of carbocisteine lysine salt on the expression of these genes is crucial for elucidating its therapeutic mechanism and for the development of novel respiratory drugs.

These application notes provide a summary of the effects of carbocisteine on MUC5AC and MUC5B gene and protein expression, based on preclinical studies. Detailed protocols for conducting similar gene expression analyses are also presented.

Data Presentation: Quantitative Effects of Carbocisteine on MUC5AC and MUC5B Expression

The following tables summarize the quantitative data from a study by Song et al. (2019), which investigated the effects of carbocisteine in a mouse model of Chronic Obstructive Pulmonary Disease (COPD).[1][2] The model was induced by a combination of cigarette smoke (CS) exposure and lipopolysaccharide (LPS) instillation.

Table 1: Effect of Carbocisteine on MUC5AC and MUC5B Protein Levels in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupMUC5AC Protein (pg/mL)MUC5B Protein (pg/mL)MUC5B/MUC5AC Ratio
ControlUndisclosedUndisclosed3.8 ± 1.5
COPD ModelUndisclosedUndisclosed1.6 ± 0.8
Low-Dose Carbocisteine (112.5 mg/kg/d)Significantly Reduced vs. COPD ModelSignificantly Reduced vs. COPD ModelIncreased vs. COPD Model
High-Dose Carbocisteine (225 mg/kg/d)Significantly Reduced vs. COPD Model (P<0.001)Significantly Reduced vs. COPD Model (P<0.01)Increased vs. COPD Model (P<0.001)

Data are presented as mean ± standard deviation. Specific concentration values for the treated groups were not provided in the source material, but statistical significance was noted.[1][2]

Table 2: Effect of Carbocisteine on MUC5AC and MUC5B Gene Expression in Lung Tissue

Treatment GroupMUC5AC mRNA (Relative Expression)MUC5B mRNA (Relative Expression)
COPD ModelHigh ExpressionHigh Expression
High-Dose Carbocisteine (225 mg/kg/d)DecreasedSignificantly Attenuated (P<0.01)

Gene expression levels were compared to the COPD model group.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involved in the analysis of MUC5AC and MUC5B gene expression following carbocisteine treatment.

Animal Model of COPD and Carbocisteine Treatment

This protocol is based on the methodology described by Song et al. (2019).[1][2]

  • Animals: C57BL/6J mice.

  • COPD Induction:

    • On day 1 and day 14, intratracheally instill lipopolysaccharide (LPS).

    • Expose mice to cigarette smoke for 2 hours, twice a day, for 12 weeks.

  • Carbocisteine Administration:

    • Prepare two doses of carbocisteine: a low dose of 112.5 mg/kg/day and a high dose of 225 mg/kg/day.

    • Administer the carbocisteine solutions daily via gavage for the 12-week duration of the COPD induction.

    • A control group should receive the vehicle (e.g., carboxymethylcellulose).

Sample Collection and Preparation
  • Bronchoalveolar Lavage Fluid (BALF) Collection:

    • At the end of the treatment period, euthanize the mice.

    • Expose the trachea and cannulate it.

    • Lavage the lungs with a fixed volume of sterile phosphate-buffered saline (PBS).

    • Centrifuge the collected BALF to pellet cells and collect the supernatant for protein analysis.

  • Lung Tissue Collection:

    • Perfuse the lungs with PBS to remove blood.

    • Excise the lung tissue, snap-freeze it in liquid nitrogen, and store it at -80°C for RNA extraction.

Enzyme-Linked Immunosorbent Assay (ELISA) for MUC5AC and MUC5B Protein Quantification

This protocol is a general guideline for performing an ELISA.

  • Materials:

    • ELISA kits for mouse MUC5AC and MUC5B.

    • BALF supernatant.

    • Plate reader.

  • Procedure:

    • Coat a 96-well plate with the capture antibody specific for either MUC5AC or MUC5B and incubate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add the BALF samples and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add the detection antibody and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add the enzyme-conjugated secondary antibody (e.g., HRP-conjugated) and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add the substrate solution and incubate until color develops.

    • Stop the reaction with a stop solution.

    • Read the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the protein concentrations based on the standard curve.

RNA Extraction and Real-Time Quantitative PCR (RT-qPCR) for MUC5AC and MUC5B Gene Expression

This protocol is based on general molecular biology techniques and information from the cited studies.[1][3]

  • RNA Extraction:

    • Homogenize the frozen lung tissue in a lysis buffer (e.g., TRIzol).

    • Extract total RNA using a standard phenol-chloroform extraction method or a commercial RNA extraction kit.

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Real-Time qPCR:

    • Prepare the qPCR reaction mixture containing:

      • cDNA template

      • Forward and reverse primers for MUC5AC and MUC5B (and a housekeeping gene like GAPDH or β-actin for normalization)

      • SYBR Green or a probe-based qPCR master mix

    • Perform the qPCR reaction in a real-time PCR cycler. A typical cycling protocol is:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

    • Analyze the data using the ΔΔCt method to determine the relative gene expression levels.

Visualizations

Experimental Workflow

experimental_workflow cluster_model COPD Animal Model Induction cluster_treatment Treatment Groups cluster_analysis Analysis LPS LPS Instillation CS Cigarette Smoke Exposure LPS->CS Control Control (Vehicle) LowDose Low-Dose Carbocisteine HighDose High-Dose Carbocisteine BALF BALF Collection Control->BALF Tissue Lung Tissue Collection Control->Tissue LowDose->BALF LowDose->Tissue HighDose->BALF HighDose->Tissue ELISA ELISA (MUC5AC & MUC5B Protein) BALF->ELISA RNA_Extraction RNA Extraction Tissue->RNA_Extraction RT_qPCR RT-qPCR (MUC5AC & MUC5B mRNA) RNA_Extraction->RT_qPCR signaling_pathway cluster_stimuli Inflammatory Stimuli cluster_pathways Intracellular Signaling cluster_effects Cellular Response CS Cigarette Smoke MAPK MAPK Pathway CS->MAPK NFkB NF-κB Pathway CS->NFkB LPS LPS LPS->MAPK LPS->NFkB Cytokines Pro-inflammatory Cytokines MAPK->Cytokines Mucin MUC5AC & MUC5B Expression MAPK->Mucin NFkB->Cytokines NFkB->Mucin Carbocisteine Carbocisteine Carbocisteine->MAPK Inhibits Carbocisteine->NFkB Inhibits

References

Application

Application Notes and Protocols: Assessing the Mucolytic and Muco-regulatory Activity of Carbocisteine Lysine In Vitro

Introduction Carbocisteine (B549337) (S-carboxymethyl-L-cysteine) is a mucoactive agent widely used in the management of respiratory conditions characterized by excessive or viscous mucus.[1][2] Available as a lysine (B1...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbocisteine (B549337) (S-carboxymethyl-L-cysteine) is a mucoactive agent widely used in the management of respiratory conditions characterized by excessive or viscous mucus.[1][2] Available as a lysine (B10760008) salt (carbocisteine lysine), which enhances its absorption, its mechanism of action is distinct from classic mucolytics like N-acetylcysteine (NAC) that cleave mucus glycoprotein (B1211001) disulfide bonds directly.[3][4] Carbocisteine functions primarily as a mucoregulator, restoring the balance of sialomucins and fucomucins, the glycoproteins that determine mucus viscoelasticity.[2][5] This normalization of mucus composition, rather than direct cleavage, reduces viscosity.[6]

Beyond its mucoregulatory effects, carbocisteine exhibits significant anti-inflammatory and antioxidant properties.[4][7] In vitro studies have demonstrated its ability to reduce pro-inflammatory mediators and inhibit key inflammatory signaling pathways, making it a molecule of interest for comprehensive management of airway diseases like Chronic Obstructive Pulmonary Disease (COPD).[3][8]

These application notes provide detailed protocols for the in vitro assessment of carbocisteine lysine's mucolytic (muco-regulatory), anti-inflammatory, and signaling pathway-modulating activities, intended for researchers, scientists, and drug development professionals.

Mechanism of Action Overview

Carbocisteine's therapeutic effects are multifaceted. As a mucoregulator, it modulates the biosynthesis of mucin glycoproteins in goblet cells. It is believed to stimulate sialyl-transferase activity, which increases the production of less viscous sialomucins while reducing the more viscous fucomucins.[2][9] This "balancing" effect normalizes the rheological properties of secreted mucus.[6][10] Furthermore, its anti-inflammatory action is largely attributed to the inhibition of the NF-κB and ERK1/2 MAPK signaling pathways, which are critical for the production of pro-inflammatory cytokines like IL-6 and IL-8.[7][8]

cluster_0 Inflammatory Stimuli (e.g., TNF-α, Virus, Bacteria) cluster_1 Cellular Response cluster_2 Pathophysiological Outcomes cluster_3 Carbocisteine Lysine Intervention Stimuli TNF-α / Rhinovirus / RSV Receptor Cell Surface Receptors (e.g., TNFR, ICAM-1) Stimuli->Receptor Signaling NF-κB & MAPK (ERK1/2) Activation Receptor->Signaling Activates GobletCell Goblet Cell Activation Receptor->GobletCell Activates Transcription Gene Transcription Signaling->Transcription Promotes GobletCell->Transcription Promotes Cytokines ↑ Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) Transcription->Cytokines Mucin ↑ Mucin Production (MUC5AC) Transcription->Mucin Viscosity ↑ Mucus Viscosity (Imbalance of Fucomucins/ Sialomucins) Mucin->Viscosity Carbo Carbocisteine Lysine Carbo->Receptor ↓ ICAM-1 Expression Carbo->Signaling Inhibits Carbo->GobletCell Regulates Mucin Synthesis

Figure 1: Overview of Carbocisteine's Mechanism of Action.

Data Presentation: Summary of In Vitro Effects

The following tables summarize quantitative data from published in vitro studies on carbocisteine.

Table 1: Effect of Carbocisteine on Pro-Inflammatory Cytokine Production Cell Model: Human Alveolar Epithelial Cells (A549) stimulated with TNF-α.

Carbocisteine Conc. (µmol/L)IL-6 Release (% of TNF-α Control)IL-8 Release (% of TNF-α Control)Reference
10Dose-dependent reduction notedDose-dependent reduction noted[8]
100Dose-dependent reduction notedDose-dependent reduction noted[8]
1000Dose-dependent reduction notedDose-dependent reduction noted[8]

Table 2: Effect of Carbocisteine on Rhinovirus (RV14) Infection and Cytokine Secretion Cell Model: Human Tracheal Epithelial Cells.

TreatmentIL-6 Secretion (pg/mL, Mean ± SEM)IL-8 Secretion (pg/mL, Mean ± SEM)Reference
Vehicle (Control)180 ± 202500 ± 350[11]
Carbocisteine (10 mM)90 ± 101100 ± 150[11]
RV14 Infection + Vehicle1050 ± 15011500 ± 1600[11]
RV14 Infection + Carbocisteine (10 mM)450 ± 605500 ± 800[11]
*Note: Values are illustrative based on graphical data in the cited source. Carbocisteine significantly reduced both baseline and RV14-induced cytokine secretion.

Experimental Protocols

The following protocols provide a framework for assessing the key activities of carbocisteine lysine in vitro.

cluster_setup Phase 1: Model Setup cluster_analysis Phase 2: Endpoint Analysis A1 Cell Culture (e.g., A549, NHBE) A2 Induce Pathological State (e.g., TNF-α, CSE, Virus) A1->A2 A3 Treat with Carbocisteine Lysine (Dose-Response) A2->A3 B1 Viscosity Measurement A3->B1 Sputum/Mucin Sample B2 Mucin (MUC5AC) Quantification (ELISA/qPCR) A3->B2 Cell Lysate/ Supernatant B3 Cytokine Profiling (ELISA/qPCR) A3->B3 Supernatant B4 Signaling Pathway Analysis (Western Blot) A3->B4 Cell Lysate

Figure 2: General Experimental Workflow for In Vitro Assessment.

Protocol 1: Assessment of Muco-regulatory Activity via Viscosity Measurement

This protocol uses porcine gastric mucin as a standardized substitute for human sputum to evaluate direct effects on viscosity.[12]

1.1. Materials:

  • Porcine Gastric Mucin (PGM), Type II or III

  • Tris-HCl buffer (pH 7.0)

  • Carbocisteine Lysine Salt

  • N-acetylcysteine (NAC) as positive control

  • Phosphate Buffered Saline (PBS) as negative control

  • Cone-plate rheometer or an Ostwald viscometer

  • Incubator (37°C)

1.2. Method:

  • Prepare a 20% (w/v) PGM solution by dissolving it in Tris-HCl buffer. Stir gently overnight at 4°C to ensure complete hydration without shearing the glycoproteins.

  • Aliquot the mucin solution into test tubes.

  • Prepare stock solutions of carbocisteine lysine and NAC in PBS.

  • Add different concentrations of carbocisteine lysine (e.g., 10⁻³ M to 10⁻¹ M) to the mucin aliquots. Include tubes with NAC (positive control) and PBS (negative control).

  • Incubate all samples at 37°C for 30-60 minutes.[12]

  • After incubation, allow samples to equilibrate to the measurement temperature (typically 25°C or 37°C).

  • Measure the viscosity using a rheometer. Record the viscosity (in centipoise, cP) or viscoelastic properties (storage modulus G' and loss modulus G'').

  • Analyze the percentage reduction in viscosity compared to the negative control.

Protocol 2: Evaluation of Mucin (MUC5AC) Expression in Airway Epithelial Cells

This protocol assesses carbocisteine's ability to regulate the production of MUC5AC, a major airway mucin, in a human cell line.

2.1. Materials:

  • Human alveolar epithelial cells (A549) or normal human bronchial epithelial (NHBE) cells.

  • Appropriate cell culture medium (e.g., F-12K for A549).

  • TNF-α or Human Neutrophil Elastase (HNE) as an inducer.[4]

  • Carbocisteine Lysine Salt.

  • For qPCR: RNA extraction kit, reverse transcriptase kit, qPCR master mix, and primers for MUC5AC and a housekeeping gene (e.g., GAPDH).

  • For ELISA: Cell lysis buffer, MUC5AC ELISA kit.

2.2. Method:

  • Seed A549 cells in 6-well plates and grow to ~80-90% confluency.

  • Serum-starve the cells for 12-24 hours before treatment.

  • Pre-treat the cells with various concentrations of carbocisteine lysine (e.g., 10, 100, 1000 µM) for 1-2 hours.

  • Stimulate the cells with an inducer (e.g., 10 ng/mL TNF-α) for 24 hours. Include unstimulated and untreated controls.

  • For qPCR Analysis:

    • Harvest cells and extract total RNA using a commercial kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using primers for MUC5AC and the housekeeping gene.

    • Calculate the relative MUC5AC mRNA expression using the ΔΔCt method.

  • For ELISA Analysis:

    • Collect the cell culture supernatant (for secreted MUC5AC) or lyse the cells (for intracellular MUC5AC).

    • Quantify MUC5AC protein levels using a specific ELISA kit according to the manufacturer's instructions.

Protocol 3: Assessment of Anti-Inflammatory Activity

This protocol measures the effect of carbocisteine on the production of key pro-inflammatory cytokines.

3.1. Materials:

  • A549 cells and culture medium.

  • TNF-α (10 ng/mL) as an inflammatory stimulus.[8]

  • Carbocisteine Lysine Salt.

  • Human IL-6 and IL-8 ELISA kits.

3.2. Method:

  • Seed A549 cells in 24-well plates and grow to ~80-90% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat cells with carbocisteine lysine (e.g., 10, 100, 1000 µM) for 1 hour.[8]

  • Stimulate the cells with 10 ng/mL TNF-α for 6-24 hours.

  • Collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

  • Quantify the concentrations of IL-6 and IL-8 in the supernatant using commercial ELISA kits, following the manufacturer's protocols.

  • Compare the cytokine levels in carbocisteine-treated wells to the TNF-α-only control.

Protocol 4: Analysis of Intracellular Signaling Pathways (NF-κB and MAPK)

This protocol uses Western blotting to determine if carbocisteine's anti-inflammatory effects are mediated by inhibiting the phosphorylation of key signaling proteins.

4.1. Materials:

  • A549 cells and culture medium.

  • TNF-α (10 ng/mL).

  • Carbocisteine Lysine Salt.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, transfer system, and PVDF membranes.

  • Primary antibodies: anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence (ECL) substrate.

4.2. Method:

  • Culture and treat cells as described in Protocol 3, but use a shorter TNF-α stimulation time (e.g., 15-30 minutes) optimal for detecting protein phosphorylation.

  • After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

  • Incubate the membrane with a primary antibody (e.g., anti-phospho-p65) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and apply ECL substrate.

  • Visualize protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe for total protein (e.g., total-p65) and a loading control (β-actin) to ensure equal loading.

  • Quantify band intensity using densitometry software and express the results as a ratio of phosphorylated protein to total protein.

Figure 3: Carbocisteine's Inhibition of Inflammatory Signaling Pathways.

References

Method

Application Notes and Protocols for a Clinical Trial Evaluating Carbocisteine Lysine in Patients with Chronic Obstructive Pulmonary Disease (COPD)

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive framework for designing and conducting a clinical trial to evaluate the efficacy and safety of carbocisteine...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting a clinical trial to evaluate the efficacy and safety of carbocisteine (B549337) lysine (B10760008) in patients with Chronic Obstructive Pulmonary Disease (COPD). The protocols outlined below are based on established methodologies and findings from previous clinical research.

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation. Its pathology involves chronic inflammation, oxidative stress, and mucus hypersecretion. Carbocisteine, a mucoactive drug, and its lysine salt derivative, have demonstrated not only mucolytic properties but also significant anti-inflammatory and antioxidant effects.[1][2][3] Clinical evidence suggests that long-term treatment with carbocisteine can reduce the rate of exacerbations and improve the quality of life for COPD patients.[1][4][5][6]

Carbocisteine's mechanism of action extends beyond simply reducing mucus viscosity.[1][7] It is believed to modulate inflammatory signaling pathways such as NF-κB and ERK1/2 MAPK, thereby reducing the production of pro-inflammatory cytokines.[7] This dual action makes carbocisteine lysine a compelling candidate for evaluation in a well-designed clinical trial.

Clinical Trial Design

A randomized, double-blind, placebo-controlled, parallel-group, multicenter study is recommended to robustly evaluate the efficacy and safety of carbocisteine lysine in COPD patients.

2.1. Study Population

The study should enroll patients with a confirmed diagnosis of COPD. Specific inclusion and exclusion criteria are crucial for ensuring a homogenous study population and minimizing confounding variables.

Table 1: Inclusion and Exclusion Criteria for Patient Enrollment

Inclusion CriteriaExclusion Criteria
Age 40-80 yearsDiagnosis of asthma, bronchiectasis, or cystic fibrosis
Confirmed diagnosis of COPD (post-bronchodilator FEV1/FVC < 0.70)Current participation in another clinical trial
Post-bronchodilator FEV1 between 30% and 79% of the predicted valueKnown hypersensitivity to carbocisteine or its components
History of at least two moderate-to-severe exacerbations in the past 24 monthsSevere cardiovascular, renal, or hepatic disease
Clinically stable for at least 4 weeks prior to randomizationLong-term use of other mucolytic agents
Current or former smoker with a smoking history of at least 10 pack-yearsInability to perform spirometry or other study procedures

2.2. Intervention and Comparator

  • Investigational Product: Carbocisteine lysine salt. A common dosage from previous studies is 2.7 grams daily, which is equivalent to 1.5 grams of carbocisteine.[2][3][5][8]

  • Comparator: Matching placebo.

  • Background Therapy: Patients should continue their standard background therapy for COPD, which may include long-acting bronchodilators and inhaled corticosteroids. The use of concomitant medications should be documented.

2.3. Study Duration

A treatment duration of 12 months is recommended to adequately assess the impact on exacerbation rates and other long-term outcomes.[4][9]

Outcome Measures

A combination of clinical, physiological, and patient-reported outcomes should be utilized.[10][11]

Table 2: Primary and Secondary Outcome Measures

Outcome TypeMeasureDescription
Primary Endpoint Annual rate of moderate-to-severe COPD exacerbationsAn exacerbation is defined as an acute worsening of respiratory symptoms that results in additional therapy.
Secondary Endpoints Change from baseline in lung function (FEV1)Measured by spirometry at specified intervals.
Change from baseline in health-related quality of lifeAssessed using the St. George's Respiratory Questionnaire (SGRQ).[12]
Change from baseline in dyspneaAssessed using the Baseline and Transition Dyspnea Indexes (BDI/TDI).[12]
Time to first exacerbationThe duration from randomization to the first moderate-to-severe exacerbation.
Change from baseline in exercise capacityMeasured by the 6-minute walk test (6MWT).[13]
Change in inflammatory and oxidative stress biomarkersAssessed in blood or sputum samples (e.g., IL-6, IL-8, TNF-α, 8-isoprostane).[14][15]
Safety Endpoints Incidence of adverse events (AEs) and serious adverse events (SAEs)Monitored throughout the study.
Vital signs, physical examinations, and clinical laboratory testsPerformed at scheduled visits.

Experimental Protocols

4.1. Spirometry (Lung Function Assessment)

  • Objective: To measure forced expiratory volume in 1 second (FEV1) and forced vital capacity (FVC).

  • Procedure:

    • Spirometry should be performed according to the American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines.[10]

    • Measurements should be taken before and after the administration of a short-acting bronchodilator at baseline and at specified follow-up visits.

    • At least three acceptable and reproducible maneuvers should be performed.

    • The highest FEV1 and FVC values should be recorded.

4.2. St. George's Respiratory Questionnaire (SGRQ)

  • Objective: To assess health-related quality of life.

  • Procedure:

    • The SGRQ is a self-administered questionnaire.

    • It should be completed by the patient at baseline and at regular intervals during the study.

    • The questionnaire consists of 50 items and is divided into three components: Symptoms, Activity, and Impacts.

    • A total score and component scores are calculated, with lower scores indicating better health-related quality of life. A change of 4 units is considered the minimal clinically important difference.[5]

4.3. 6-Minute Walk Test (6MWT)

  • Objective: To evaluate exercise capacity.

  • Procedure:

    • The test should be conducted on a flat, hard surface in a corridor of at least 30 meters in length.

    • Patients are instructed to walk as far as they can in 6 minutes, turning around at the ends of the corridor.

    • Standardized encouragement should be provided.

    • The total distance walked in 6 minutes is recorded.

    • Oxygen saturation and heart rate should be monitored.

4.4. Biomarker Analysis (Blood and Sputum)

  • Objective: To measure levels of inflammatory and oxidative stress markers.

  • Procedure:

    • Blood Sampling: Venous blood samples should be collected at baseline and at specified follow-up visits. Serum or plasma should be separated and stored at -80°C until analysis.

    • Sputum Induction: If spontaneous sputum is not available, sputum can be induced by inhalation of nebulized hypertonic saline.

    • Sample Processing: Sputum plugs should be selected and processed to obtain a cell-free supernatant.

    • Analysis: Levels of biomarkers such as IL-6, IL-8, TNF-α, and 8-isoprostane can be quantified using enzyme-linked immunosorbent assays (ELISA) or other validated immunoassays.

Visualizations

G cluster_enrollment Phase 1: Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment (12 Months) cluster_analysis Phase 4: Analysis Screening Patient Screening InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment InformedConsent->Baseline Randomization Randomization (1:1) Baseline->Randomization ArmA Arm A: Carbocisteine Lysine Randomization->ArmA ArmB Arm B: Placebo Randomization->ArmB FollowUp Follow-up Visits (e.g., Months 3, 6, 9, 12) ArmA->FollowUp ArmB->FollowUp DataCollection Data Collection: - Exacerbations - Spirometry - Questionnaires - Biomarkers - Safety FollowUp->DataCollection EoS End of Study FollowUp->EoS DataCollection->FollowUp Analysis Data Analysis EoS->Analysis Results Results Interpretation Analysis->Results

Caption: A workflow diagram illustrating the key phases of the proposed clinical trial.

G COPD_Pathogens COPD Pathogens (e.g., Oxidative Stress, Viruses) NFkB_Pathway NF-κB Signaling Pathway COPD_Pathogens->NFkB_Pathway MAPK_Pathway MAPK Signaling Pathway COPD_Pathogens->MAPK_Pathway ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NFkB_Pathway->ProInflammatory_Cytokines Mucin_Hypersecretion Mucin Hypersecretion (MUC5AC, MUC5B) NFkB_Pathway->Mucin_Hypersecretion MAPK_Pathway->ProInflammatory_Cytokines MAPK_Pathway->Mucin_Hypersecretion Inflammation Airway Inflammation & Exacerbations ProInflammatory_Cytokines->Inflammation Mucin_Hypersecretion->Inflammation Carbocisteine Carbocisteine Lysine Inhibition Inhibition Carbocisteine->Inhibition Inhibition->NFkB_Pathway Inhibition->MAPK_Pathway

Caption: A simplified signaling pathway of carbocisteine's anti-inflammatory effects in COPD.

References

Application

Application Notes and Protocols for Measuring the Antioxidant Capacity of Carbocisteine Lysine Salt

For Researchers, Scientists, and Drug Development Professionals Introduction Carbocisteine (B549337) lysine (B10760008) salt monohydrate (CLS) is a well-established mucoactive drug recognized for its therapeutic efficacy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocisteine (B549337) lysine (B10760008) salt monohydrate (CLS) is a well-established mucoactive drug recognized for its therapeutic efficacy in respiratory disorders. Beyond its mucolytic properties, emerging evidence highlights its significant antioxidant capabilities. CLS has been shown to be an effective scavenger of reactive oxygen species (ROS), such as hypochlorous acid and hydroxyl radicals, playing a crucial role in mitigating oxidative stress-induced cellular damage.[1] Its antioxidant action is attributed to its thioether group and its potential to interfere with pro-oxidant enzymes like xanthine (B1682287) oxidase.[2][3][4] Studies have demonstrated that CLS can protect against DNA damage induced by oxidative stressors and is potentially more effective as an in vitro scavenger compared to other thiol-containing compounds like N-acetylcysteine (NAC) and glutathione (B108866) (GSH).[2][3][4]

The antioxidant properties of carbocisteine are also linked to its anti-inflammatory effects through the modulation of key signaling pathways. Research indicates that carbocisteine can attenuate inflammatory responses by suppressing the NF-κB and ERK1/2 MAPK signaling pathways.[5][6] Furthermore, it has been shown to activate the Nrf2-mediated antioxidant response, a critical pathway for cellular defense against oxidative stress.[7][8][9]

This document provides detailed protocols for quantifying the antioxidant capacity of carbocisteine lysine salt using common in vitro assays: Oxygen Radical Absorbance Capacity (ORAC), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and Ferric Reducing Antioxidant Power (FRAP). Additionally, it presents a summary of comparative antioxidant data and visual representations of the experimental workflow and relevant signaling pathways.

Data Presentation

The antioxidant capacity of Carbocisteine Lysine Salt (CLS) has been compared with other known antioxidants in various studies. The following table summarizes the effective concentrations of CLS in different antioxidant assays.

Antioxidant CompoundAssay SystemEffective ConcentrationReference
Carbocisteine Lysine Salt (CLS)DNA Damage Protection (Ultrasound-induced radicals in human serum)2.5 mM[2][3][4]
N-Acetylcysteine (NAC)DNA Damage Protection (Ultrasound-induced radicals in human serum)5 mM[2][3][4]
Carbocisteine Lysine Salt (CLS)Xanthine Oxidase Activity Inhibition (in human lung endothelial cells)0.16 mM[2][3][4]
Glutathione (GSH)Xanthine Oxidase Activity Inhibition (in human lung endothelial cells)0.65 mM[2][3][4]

Experimental Protocols

Detailed methodologies for performing the antioxidant capacity assays in a 96-well microplate format are provided below.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.

a. Reagent Preparation:

  • Phosphate (B84403) Buffer (75 mM, pH 7.4): Prepare a 75 mM phosphate buffer and adjust the pH to 7.4.

  • Fluorescein (B123965) Stock Solution (4 µM): Prepare a 4 µM stock solution of sodium fluorescein in 75 mM phosphate buffer. Store wrapped in foil at 4°C.

  • Fluorescein Working Solution: Immediately before use, dilute the stock solution 1:500 with 75 mM phosphate buffer. Prepare fresh daily.

  • AAPH Solution (75 mM): Dissolve 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) in 75 mM phosphate buffer to a final concentration of 75 mM. Prepare fresh daily.

  • Trolox Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of Trolox in 75 mM phosphate buffer.

  • Trolox Standard Curve: Prepare a series of dilutions from the Trolox stock solution in 75 mM phosphate buffer to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

b. Sample Preparation:

  • Dissolve Carbocisteine Lysine Salt in 75 mM phosphate buffer to achieve a stock solution.

  • Prepare a series of dilutions from the stock solution to determine the dose-response curve.

c. Assay Procedure (96-well black microplate): [10][11][12]

  • Add 150 µL of the fluorescein working solution to each well.

  • Add 25 µL of either the Trolox standards, sample dilutions, or phosphate buffer (for blank) to the respective wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 25 µL of the freshly prepared AAPH solution to each well.

  • Immediately begin fluorescence readings (Excitation: 485 nm; Emission: 520 nm) every 1-2 minutes for 60-90 minutes at 37°C using a microplate reader.

d. Data Analysis:

  • Calculate the Area Under the Curve (AUC) for each well.

  • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the Net AUC.

  • Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve.

  • Determine the ORAC value of the samples by comparing their Net AUC to the Trolox standard curve. Results are expressed as µmol of Trolox Equivalents (TE) per gram or mole of the sample.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

a. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark-colored solution containing the ABTS•+ radical.

  • Adjusted ABTS•+ Solution: Dilute the ABTS•+ working solution with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Trolox Standard Curve: Prepare a series of dilutions of Trolox in the buffer to generate a standard curve.

b. Sample Preparation:

  • Dissolve Carbocisteine Lysine Salt in the same buffer used for the ABTS•+ solution.

  • Prepare a series of dilutions of the sample.

c. Assay Procedure (96-well clear microplate): [13][14][15]

  • Add 200 µL of the adjusted ABTS•+ solution to each well.

  • Add 10 µL of the Trolox standards or sample dilutions to the respective wells.

  • Incubate the plate at room temperature for 5-6 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.

d. Data Analysis:

  • Calculate the percentage of inhibition of the ABTS•+ radical for each sample and standard using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

  • Plot the percentage of inhibition against the concentration of the Trolox standards to create a standard curve.

  • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the sample by comparing its percentage of inhibition to the Trolox standard curve. The IC50 value (concentration required to inhibit 50% of the ABTS•+ radical) can also be calculated.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

a. Reagent Preparation: [16][17][18]

  • DPPH Stock Solution (0.2 mM): Dissolve 8 mg of DPPH in 100 mL of methanol (B129727). This solution should have a deep purple color.

  • DPPH Working Solution: The stock solution can be used directly or diluted with methanol to obtain an absorbance of about 1.0 at 517 nm.

  • Standard Antioxidant Solution: Prepare a stock solution of a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol and create a series of dilutions for the standard curve.

b. Sample Preparation:

  • Dissolve Carbocisteine Lysine Salt in methanol.

  • Prepare a series of dilutions of the sample.

c. Assay Procedure (96-well clear microplate): [16][17][19]

  • Add 100 µL of the DPPH working solution to each well.

  • Add 100 µL of the standard antioxidant dilutions, sample dilutions, or methanol (for blank) to the respective wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

d. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity for each sample and standard using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

  • Plot the percentage of scavenging against the concentration to determine the IC50 value.[20]

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

a. Reagent Preparation: [21][22][23][24][25]

  • Acetate (B1210297) Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid, and make up the volume to 1 L with distilled water.

  • TPTZ Solution (10 mM): Dissolve 10 mM of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.

  • Ferric Chloride Solution (20 mM): Dissolve 20 mM of FeCl₃·6H₂O in distilled water.

  • FRAP Working Solution: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Ferrous Sulfate (B86663) Standard Curve: Prepare a series of dilutions of FeSO₄·7H₂O in distilled water to generate a standard curve.

b. Sample Preparation:

  • Dissolve Carbocisteine Lysine Salt in distilled water.

  • Prepare a series of dilutions of the sample.

c. Assay Procedure (96-well clear microplate): [21][22][23][24][25]

  • Add 280 µL of the FRAP working solution to each well.

  • Add 20 µL of the ferrous sulfate standards, sample dilutions, or distilled water (for blank) to the respective wells.

  • Incubate the plate at 37°C for 30 minutes in the dark.

  • Measure the absorbance at 593 nm using a microplate reader.

d. Data Analysis:

  • Plot the absorbance of the ferrous sulfate standards against their concentrations to create a standard curve.

  • Determine the FRAP value of the samples by comparing their absorbance to the standard curve. Results are expressed as mM of Fe²⁺ equivalents.

Visualization

Experimental Workflow

G Experimental Workflow for Antioxidant Capacity Measurement cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagent_prep Reagent Preparation (ORAC, ABTS, DPPH, FRAP) dispense Dispense Reagents, Standards, and Samples reagent_prep->dispense sample_prep Sample Preparation (Carbocisteine Lysine Salt) sample_prep->dispense standard_prep Standard Preparation (Trolox, Ascorbic Acid, etc.) standard_prep->dispense incubate Incubation (Time & Temperature Specific) dispense->incubate read Measure Absorbance/ Fluorescence incubate->read std_curve Generate Standard Curve read->std_curve calc Calculate Antioxidant Capacity (TEAC, IC50, FRAP value) std_curve->calc report Report Results calc->report

Caption: Workflow for measuring antioxidant capacity.

Signaling Pathways Modulated by Carbocisteine Lysine

G Signaling Pathways Modulated by Carbocisteine Lysine's Antioxidant Activity cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway CLS Carbocisteine Lysine Salt ROS Reactive Oxygen Species (ROS) CLS->ROS Scavenges Nrf2 Nrf2 CLS->Nrf2 Activates IKK IKK CLS->IKK Inhibits ERK ERK1/2 CLS->ERK Inhibits OxidativeStress Oxidative Stress ROS->OxidativeStress Keap1 Keap1 OxidativeStress->Keap1 Inhibits OxidativeStress->IKK Activates OxidativeStress->ERK Activates Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Induces expression of IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory Translocates to nucleus and induces pERK p-ERK1/2 ERK->pERK Phosphorylates AP1 AP-1 pERK->AP1 Activates InflammatoryResponse Inflammatory Response AP1->InflammatoryResponse Induces

Caption: Carbocisteine's antioxidant and anti-inflammatory mechanisms.

References

Technical Notes & Optimization

Troubleshooting

Improving carbocisteine lysine salt solubility in cell culture media

Welcome to the technical support center for the use of carbocisteine (B549337) lysine (B10760008) salt in cell culture applications. This resource provides troubleshooting guidance and answers to frequently asked questio...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of carbocisteine (B549337) lysine (B10760008) salt in cell culture applications. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully incorporating this compound into their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference in solubility between carbocisteine and carbocisteine lysine salt?

A1: Carbocisteine has a low solubility in water, approximately 1.6 mg/mL. The lysine salt form significantly improves this, with a reported water solubility of around 21.6 mg/mL.[1][2] One safety data sheet describes carbocisteine lysine salt as "completely soluble" in water.[3] This enhanced solubility makes the lysine salt form more suitable for use in aqueous environments like cell culture media.

Q2: What are the known cellular signaling pathways affected by carbocisteine?

A2: Carbocisteine has been shown to attenuate inflammatory responses by suppressing the Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-regulated kinase 1/2 (ERK1/2) MAPK signaling pathways.[4][5][6]

Q3: At what concentrations is carbocisteine lysine salt typically used in cell culture experiments?

A3: Effective concentrations of carbocisteine in cell culture studies have been reported in the micromolar (µM) range. For instance, one study on human respiratory epithelial cells found maximal stimulation of the CFTR channel at 100 µM.[7]

Troubleshooting Guide: Solubility and Precipitation Issues

One of the most common challenges encountered when working with carbocisteine lysine salt in cell culture is precipitation. This can occur upon addition to the media or after a period of incubation. The following guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Precipitate forms immediately upon adding carbocisteine lysine salt stock solution to cell culture media.
Potential Cause Recommended Solution
"Salting Out" Effect High concentrations of salts in some cell culture media can reduce the solubility of other solutes. Try preparing the carbocisteine lysine salt solution in a basal salt solution (e.g., PBS or HBSS) before adding it to the complete media.
Localized High Concentration Adding a small volume of highly concentrated stock solution directly into the media can cause the compound to crash out before it has a chance to disperse. To avoid this, add the stock solution dropwise to the media while gently swirling or vortexing.
pH Shock The pH of your stock solution may be significantly different from the physiological pH of the cell culture medium (typically ~7.4). This sudden change can cause precipitation. Ensure the pH of your stock solution is as close to neutral as possible. If necessary, adjust the pH of the stock solution slowly before adding it to the media.
Solvent Incompatibility If using a solvent other than water or PBS to prepare a highly concentrated stock, the rapid dilution into the aqueous media can cause the compound to precipitate. Whenever possible, prepare the stock solution in sterile, nuclease-free water or PBS.
Problem: Precipitate appears in the cell culture media during incubation.
Potential Cause Recommended Solution
Temperature-Dependent Solubility The solubility of carbocisteine lysine salt may decrease at the incubation temperature (e.g., 37°C). While pre-warming the media before adding the compound is generally recommended, if precipitation occurs over time, consider preparing a fresh solution and adding it to the cells immediately before incubation.
pH Shift in Media Cellular metabolism can cause a shift in the pH of the culture medium over time. Carbocisteine's stability and solubility are known to be pH-dependent.[8] Ensure your incubator's CO2 levels are correctly calibrated to maintain the appropriate pH of your bicarbonate-buffered medium. Consider using a medium with a more stable buffering system if pH shifts are a persistent issue.
Interaction with Media Components Carbocisteine, being an amino acid derivative, could potentially interact with other components in the media over time, leading to the formation of insoluble complexes. This is more likely in complex, serum-free formulations. If this is suspected, try using a simpler basal medium to see if the problem persists.
Evaporation Water evaporation from culture plates or flasks in the incubator can lead to an increased concentration of all solutes, potentially exceeding the solubility limit of carbocisteine lysine salt. Ensure proper humidification of the incubator and that culture vessels are appropriately sealed.

Quantitative Data Summary

Compound Reported Water Solubility Reference
Carbocisteine1.6 mg/mL[1][9]
Carbocisteine Lysine Salt~21.6 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Carbocisteine Lysine Salt Stock Solution

Materials:

  • Carbocisteine Lysine Salt (Molecular Weight: ~325.38 g/mol for the monohydrate form)

  • Sterile, nuclease-free water or Phosphate Buffered Saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh out 32.54 mg of carbocisteine lysine salt monohydrate.

  • Aseptically transfer the powder to a sterile conical tube.

  • Add 1 mL of sterile water or PBS to the tube.

  • Gently vortex the tube until the solid is completely dissolved. The solution should be clear.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Recommended Method for Adding Carbocisteine Lysine Salt to Cell Culture Media

Materials:

  • Prepared carbocisteine lysine salt stock solution (from Protocol 1)

  • Pre-warmed complete cell culture medium (37°C)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thaw an aliquot of the carbocisteine lysine salt stock solution at room temperature.

  • In a sterile tube, perform a serial dilution of the stock solution in pre-warmed media to achieve the desired final concentration. For example, to achieve a final concentration of 100 µM in 10 mL of media, add 10 µL of the 100 mM stock solution.

  • When adding the carbocisteine lysine salt solution to the final volume of media in the culture vessel, add it dropwise while gently swirling the plate or flask to ensure rapid and even distribution.

  • Immediately place the culture vessel in the incubator.

Visualizations

Signaling Pathways

Carbocisteine_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK MEK1/2 MEK1/2 Receptor->MEK1/2 Carbocisteine Carbocisteine Carbocisteine->IKK inhibits Carbocisteine->MEK1/2 inhibits IκBα IκBα IKK->IκBα P NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) translocation ERK1/2 ERK1/2 MEK1/2->ERK1/2 P ERK1/2->NF-κB (p50/p65) activates Gene Transcription Gene Transcription NF-κB (p50/p65) ->Gene Transcription promotes

Caption: Carbocisteine's inhibitory effect on NF-κB and ERK1/2 signaling.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Analysis A Prepare 100 mM Carbocisteine Lysine Salt Stock Solution C Perform Serial Dilution of Stock in Pre-warmed Media A->C B Pre-warm Cell Culture Medium to 37°C B->C D Add to Cells Dropwise while Swirling C->D E Incubate Cells for Desired Time Period D->E F Monitor for Precipitation and Cellular Effects E->F

Caption: Recommended workflow for applying carbocisteine lysine salt.

References

Optimization

Technical Support Center: Optimizing Carbocisteine Lysine Dosage for Preclinical Animal Studies

Welcome to the technical support center for the preclinical application of carbocisteine (B549337) lysine (B10760008) salt. This resource is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preclinical application of carbocisteine (B549337) lysine (B10760008) salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting for in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of carbocisteine lysine salt?

A1: Carbocisteine lysine salt is a mucoactive and anti-inflammatory agent. Its mucolytic effect stems from its ability to restore the balance of sialomucins and fucomucins in respiratory mucus, which reduces viscosity.[1] Its anti-inflammatory properties are attributed to the suppression of signaling pathways such as NF-κB and ERK1/2 MAPK, and the activation of the Nrf2 pathway, leading to reduced production of pro-inflammatory cytokines.[2][3]

Q2: What are the recommended starting doses for oral administration in preclinical models?

A2: Based on published studies, effective oral doses in rats for anti-inflammatory effects range from 100-300 mg/kg.[4] In a rat model of bronchitis induced by sulfur dioxide, a dose of 500 mg/kg per day was shown to be effective.[5] For mucolytic and anti-inflammatory effects in guinea pigs, an oral dose of 300 mg/kg has been used.[4]

Q3: What is a suitable vehicle for oral gavage of carbocisteine lysine salt?

A3: Carbocisteine lysine salt is water-soluble.[6] Therefore, sterile water or saline are suitable vehicles for oral administration. In a study on rats with SO2-induced bronchitis, carbocisteine was administered in distilled water.[7]

Q4: What is the known safety profile of carbocisteine lysine salt in animals?

A4: Carbocisteine lysine salt has a high therapeutic index. The oral LD50 in rats is approximately 15,000 mg/kg. No significant toxicity has been reported in animal models with prolonged use.[8]

Q5: Are there established animal models for studying the efficacy of carbocisteine lysine salt?

A5: Yes, common models include cigarette smoke-induced COPD in rats and mice, and sulfur dioxide-induced bronchitis in rats.[5][9][10] Lipopolysaccharide (LPS) can also be used to induce lung inflammation.[11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Difficulty in dissolving carbocisteine lysine salt High concentration, improper solvent.Ensure you are using a suitable aqueous vehicle like water or saline. Gentle warming and vortexing can aid dissolution. Check the solubility limits for your desired concentration.
Animal distress during or after oral gavage Improper technique, incorrect gavage needle size, esophageal irritation.Review your oral gavage technique. Ensure the gavage needle is the correct size and length for the animal and is free of burrs. Administer the solution slowly and do not force the needle. If distress persists, consider alternative administration routes if applicable to your study design.
Variability in experimental results Inconsistent dosing, instability of the dosing solution, variations in the animal model induction.Prepare fresh dosing solutions daily. Ensure accurate dosing based on individual animal body weight. Standardize the induction of the respiratory disease model to minimize variability between animals.
Precipitation of the compound in the dosing solution Supersaturation, temperature changes.Prepare solutions at the intended temperature of administration. If precipitation occurs upon cooling, you may need to adjust the concentration or vehicle.

Quantitative Data Summary

Table 1: Reported Effective Dosages of Carbocisteine Lysine Salt in Preclinical Models

Animal Model Route of Administration Dosage Observed Effect Reference
Rat (Carrageenan-induced pleurisy)Oral100-300 mg/kgDose-dependent inhibition of pleural exudate and leukocyte recruitment[4]
Rat (IL-1β-induced airway inflammation)Oral300 mg/kgSignificant reduction in neutrophil infiltration[4]
Guinea Pig (Cigarette smoke-induced inflammation)Oral300 mg/kgReduction in airway responsiveness and cell recruitment[4]
Guinea Pig (Cigarette smoke-induced inflammation)Aerosol30-100 mg/mLReduction in airway responsiveness and cell recruitment[4]
Rat (SO2-induced bronchitis)Oral500 mg/kg/dayPrevention of increased respiratory resistance[5]

Table 2: Human Pharmacokinetic Parameters of Carbocisteine Lysine Salt (for reference)

Parameter Value Dose Reference
Cmax11.2 mcg/mL2.7 g (oral)[12]
Tmax1.5 - 2 hours2.7 g (oral)[12]
AUC43.3 mcg/mL/hr2.7 g (oral)[12]
Half-life~1.33 hoursNot specified[13]

Table 3: Toxicological Data for Carbocisteine Lysine Salt

Species Test Result Reference
RatOral LD50~15,000 mg/kg

Experimental Protocols

Protocol 1: Cigarette Smoke-Induced COPD Model in Rats

This protocol is a general guideline and should be adapted and approved by the institution's animal care and use committee.

  • Animal Selection: Use male Sprague-Dawley rats (200-250 g).

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Exposure System: Utilize a whole-body exposure chamber designed for cigarette smoke inhalation.

  • Smoke Generation: Use standard research cigarettes (e.g., 3R4F).

  • Exposure Protocol:

    • Expose rats to the smoke of a set number of cigarettes per day (e.g., 6-10 cigarettes), divided into multiple sessions.

    • The duration of exposure is typically several weeks to months to induce chronic changes (e.g., 4-24 weeks).

    • A control group should be exposed to filtered air under the same conditions.

  • Carbocisteine Lysine Administration:

    • Prepare the desired dose of carbocisteine lysine salt in a suitable vehicle (e.g., sterile water).

    • Administer the solution orally via gavage daily, starting before or during the smoke exposure period, depending on the study design (prophylactic or therapeutic).

    • A vehicle control group receiving only the vehicle should be included.

  • Endpoint Analysis:

    • At the end of the study period, collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

    • Harvest lung tissue for histopathological examination (e.g., H&E staining for inflammation and emphysema) and molecular analysis (e.g., Western blot for signaling proteins).

Protocol 2: Oral Gavage in Rats
  • Animal Restraint: Gently but firmly restrain the rat to prevent movement.

  • Gavage Needle Selection: Use a sterile, ball-tipped gavage needle of appropriate size for the rat's weight.

  • Measurement: Measure the length of the needle from the corner of the rat's mouth to the last rib to ensure it will reach the stomach without causing injury.

  • Administration:

    • Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The rat should swallow the needle as it is advanced. Do not force the needle.

    • Once the needle is in the stomach, slowly administer the prepared solution.

  • Post-Administration Monitoring: Observe the animal for any signs of distress after the procedure.

Visualizations

Experimental_Workflow_COPD_Model cluster_setup Experimental Setup cluster_induction COPD Induction cluster_treatment Treatment cluster_analysis Endpoint Analysis Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Group_Allocation Group Allocation (Control, Vehicle, Treatment) Animal_Acclimatization->Group_Allocation CS_Exposure Cigarette Smoke Exposure (4-24 weeks) Group_Allocation->CS_Exposure Carbocisteine_Admin Oral Gavage: Carbocisteine Lysine CS_Exposure->Carbocisteine_Admin Vehicle_Admin Oral Gavage: Vehicle CS_Exposure->Vehicle_Admin Air_Exposure Filtered Air Exposure (Control Group) BALF_Collection BALF Collection (Cell Counts, Cytokines) Carbocisteine_Admin->BALF_Collection Vehicle_Admin->BALF_Collection Lung_Histology Lung Histopathology (H&E Staining) Molecular_Analysis Molecular Analysis (Western Blot) Group_allocation Group_allocation

Caption: Workflow for a cigarette smoke-induced COPD model in rats.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_response Cellular Response Stimulus e.g., Cigarette Smoke, LPS NFkB NF-κB Pathway Stimulus->NFkB MAPK ERK1/2 MAPK Pathway Stimulus->MAPK Oxidative_Stress Oxidative Stress Stimulus->Oxidative_Stress Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Mucus Mucus Hypersecretion NFkB->Mucus MAPK->Inflammation MAPK->Mucus Nrf2 Nrf2 Pathway Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Oxidative_Stress->Inflammation Carbocisteine Carbocisteine Lysine Salt Carbocisteine->NFkB Carbocisteine->MAPK Carbocisteine->Nrf2

Caption: Signaling pathways modulated by carbocisteine lysine salt.

References

Troubleshooting

Technical Support Center: Overcoming Stability Challenges of Carbocisteine Lysine Salt in Long-Term Studies

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of ca...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of carbocisteine (B549337) lysine (B10760008) salt during long-term studies.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for carbocisteine lysine salt to ensure long-term stability?

A1: To ensure long-term stability, carbocisteine lysine salt should be stored at room temperature in a cool, well-ventilated area.[1] It is crucial to protect the substance from direct sunlight, heat sources, and open flames.[1] The container should be kept tightly closed when not in use to prevent exposure to moisture and contaminants.[1]

Q2: What are the known incompatibilities of carbocisteine lysine salt?

A2: Carbocisteine lysine salt is incompatible with strong acids, strong bases, and oxidizing agents.[1] Contact with these substances can lead to degradation of the active pharmaceutical ingredient (API).

Q3: What are the primary degradation products of carbocisteine lysine salt observed during stability studies?

A3: The primary degradation products identified under stress conditions are 5-oxo-thiomorpholine-3-carboxylic acid (carbocisteine lactam) and S-carboxymethyl-L-cysteine-(R/S)-sulphoxide (carbocisteine sulfoxide).[2][3] Carbocisteine lactam is typically formed under thermal stress in a pH range of 5.0-7.0, while the sulfoxide (B87167) is generated under oxidative conditions.[2][3]

Q4: How do pH and temperature affect the stability of carbocisteine lysine salt?

A4: Both pH and temperature are critical factors influencing the stability of carbocisteine. Studies on carbocisteine formulations have shown that degradation increases with temperature.[4][5][6] The pH of the formulation also plays a significant role, with greater degradation observed at certain pH values, particularly when combined with other agents like sodium metabisulfite (B1197395) at pH 5.0.[4]

Q5: Does light exposure significantly impact the stability of carbocisteine lysine salt?

A5: Based on available studies, light exposure does not appear to be a primary factor in the degradation of carbocisteine formulations.[5][6] However, as a general precaution, it is always recommended to store the substance protected from direct sunlight.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the long-term stability testing of carbocisteine lysine salt.

Problem 1: Unexpected loss of potency in the stability samples.

Possible Cause Troubleshooting Step
Improper Storage Verify that storage conditions (temperature and humidity) have been consistently maintained and documented. Ensure samples were protected from light and heat sources.[1]
pH Shift in Formulation Measure the pH of the stability samples. A significant shift could indicate a formulation issue leading to accelerated degradation.[4][5]
Interaction with Container Assess the compatibility of the formulation with the container closure system. Leachables from the container could be catalyzing degradation.
Oxidation If the samples were not stored under an inert atmosphere, oxidation might be the cause. Consider packaging modifications for future studies. The presence of carbocisteine sulfoxide would support this.[2][3]

Problem 2: Appearance of unknown peaks in HPLC chromatograms.

Possible Cause Troubleshooting Step
Degradation Products Compare the retention times of the unknown peaks with those of known degradation products like carbocisteine lactam and carbocisteine sulfoxide.[2][3] Use a photodiode array (PDA) detector to compare UV spectra.
Excipient Degradation Analyze a placebo formulation that has undergone the same stress conditions to determine if the peaks originate from excipient degradation.
Contamination Review sample preparation and handling procedures to rule out external contamination. Ensure the purity of solvents and reagents used in the mobile phase.
Interaction with Excipients The unknown peak could be a product of an interaction between carbocisteine lysine salt and an excipient. Conduct compatibility studies with individual excipients.

Problem 3: Changes in physical appearance (e.g., color, clarity) of the formulation.

Possible Cause Troubleshooting Step
Degradation A change in color, particularly darkening, can be an indicator of chemical degradation.[4] Correlate the physical change with data from chemical analysis (e.g., HPLC for potency and impurities).
Microbial Contamination If the formulation is not adequately preserved, microbial growth can cause changes in clarity or color. Perform microbial limit testing.
Precipitation A change in temperature or pH could lead to the precipitation of the drug substance or excipients.[5] Check the solubility of all components under the storage conditions.

Data on Factors Affecting Stability

The following table summarizes the qualitative impact of various factors on the stability of carbocisteine. Quantitative data can vary significantly based on the specific formulation and experimental conditions.

Factor Effect on Stability Key Degradation Products Mitigation Strategies
High Temperature Increased degradation rate.[4][5]Carbocisteine Lactam[2][3]Store at controlled room temperature.
Extreme pH (Acidic/Basic) Increased degradation.[4][5]Hydrolysis products.Formulate at an optimal pH, typically between 5.0 and 7.0, and use appropriate buffering agents.
Oxidizing Agents Significant degradation.[4]Carbocisteine Sulfoxide[2][3]Include antioxidants (e.g., EDTA) in the formulation; package under an inert atmosphere (e.g., nitrogen).[4]
Light Minimal to no effect reported.[5][6]Not specified.Store in light-resistant containers as a precautionary measure.

Experimental Protocols

1. Protocol: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of carbocisteine lysine salt in a suitable solvent (e.g., water or a relevant buffer) at a known concentration.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Cool, neutralize with 0.1 M NaOH, and dilute to the working concentration.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 30, 60, 120 minutes). Neutralize with 0.1 M HCl and dilute to the working concentration.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period (e.g., 1, 2, 4 hours). Dilute to the working concentration.

  • Thermal Degradation: Store the solid drug substance and a solution of the drug substance at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

2. Protocol: Stability-Indicating HPLC Method

This is a general HPLC method that can be optimized for the analysis of carbocisteine lysine salt and its degradation products.

  • Column: Zorbax SAX column or equivalent anion-exchange column.[2]

  • Mobile Phase: A mixture of 200mM phosphate (B84403) solution at pH 4.0 and acetonitrile (B52724) (50:50 v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dilute the sample to a suitable concentration within the linear range of the method using the mobile phase as the diluent.

Visualizations

Degradation Pathway of Carbocisteine Carbocisteine Carbocisteine Lactam Carbocisteine Lactam (5-oxo-thiomorpholine-3-carboxylic acid) Carbocisteine->Lactam  Thermal Stress  (pH 5.0-7.0) Sulfoxide Carbocisteine Sulfoxide (S-carboxymethyl-L-cysteine-(R/S)-sulphoxide) Carbocisteine->Sulfoxide  Oxidative Stress  (e.g., H₂O₂)

Caption: Primary degradation pathways of carbocisteine under thermal and oxidative stress.

Workflow for a Long-Term Stability Study cluster_0 Study Initiation cluster_1 Testing at Time Points cluster_2 Data Evaluation and Reporting Protocol Develop Stability Protocol Samples Prepare and Package Samples Protocol->Samples Storage Place Samples in Stability Chambers Samples->Storage Pull Pull Samples at Scheduled Intervals Storage->Pull Analysis Perform Physical and Chemical Tests (e.g., HPLC) Pull->Analysis Data Compile and Analyze Data Analysis->Data Report Generate Interim/ Final Stability Report Data->Report

Caption: General workflow for conducting a long-term stability study.

Troubleshooting Unexpected HPLC Peaks Start Unexpected Peak Detected CheckPlacebo Is the peak present in the placebo? Start->CheckPlacebo ExcipientDeg Peak is from excipient degradation. CheckPlacebo->ExcipientDeg Yes DrugRelated Peak is related to the drug. CheckPlacebo->DrugRelated No CheckKnownDeg Does RT match known degradation products? DrugRelated->CheckKnownDeg KnownDeg Identify as known degradant. CheckKnownDeg->KnownDeg Yes UnknownDeg Characterize unknown peak (e.g., using LC-MS). CheckKnownDeg->UnknownDeg No

Caption: Decision tree for troubleshooting unexpected peaks in HPLC analysis.

References

Optimization

Technical Support Center: Quantification of Carbocisteine Lysine in Biological Samples

Welcome to the technical support center for the quantitative analysis of carbocisteine (B549337) lysine (B10760008) salt in biological matrices. This resource provides troubleshooting guidance and frequently asked questi...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of carbocisteine (B549337) lysine (B10760008) salt in biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the quantification of carbocisteine lysine in biological samples.

Sample Preparation & Stability

  • Question: I am observing low recovery of carbocisteine from my plasma samples. How can I improve this?

    • Answer: Low recovery is often due to suboptimal extraction procedures or degradation of the analyte. Consider the following:

      • Optimize Protein Precipitation: If you are using protein precipitation, experiment with different organic solvents such as acetonitrile (B52724) or methanol (B129727) to find the most effective one for your sample matrix.[1]

      • Solid-Phase Extraction (SPE): Develop an SPE method. This can be highly effective in removing interfering matrix components and improving recovery.[1]

      • Minimize Sample Handling: Reduce the number of steps in your sample preparation to minimize potential loss of the analyte.[1]

      • Prevent Disulfide Bond Formation: The cysteine residue in carbocisteine is susceptible to forming disulfide bonds. Adding a reducing agent like DTT or TCEP during sample preparation can help prevent this.[1]

  • Question: My carbocisteine concentrations are inconsistent across replicates. What could be the cause?

    • Answer: Inconsistent results, indicated by a high coefficient of variation (%CV), often point to variability in sample preparation or analyte instability.[1]

      • Sample Stability: Carbocisteine may be unstable under your storage or processing conditions. The cysteine moiety is prone to oxidation.[1] It is recommended to keep samples on ice or at 4°C during processing and store them at -80°C for long-term stability.[1] Avoid multiple freeze-thaw cycles.[1] Stock solutions of carbocisteine have shown stability for at least 19 days when stored in a refrigerator.[2]

      • Inconsistent Sample Preparation: Ensure consistent pipetting, extraction, and derivatization steps for all samples to minimize variability.[1]

Chromatography & Mass Spectrometry

  • Question: I am seeing high background noise and interfering peaks in my chromatogram. How can I resolve this?

    • Answer: High background noise and interfering peaks are often caused by matrix effects, where components in the biological sample co-elute with carbocisteine and interfere with its ionization.[1]

      • Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove these interfering substances.[1]

      • Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or try a different column to improve the separation of carbocisteine from matrix components.[1]

      • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.[1] Carbocisteine-13C3 is a suitable internal standard.[2]

      • Check for Contamination: Contamination from reagents, labware, or carryover from previous injections can introduce interfering peaks. Use high-purity reagents and thoroughly clean all labware.[1] Implement a robust column wash step between injections to prevent carryover.[1]

  • Question: What is a suitable internal standard for carbocisteine lysine quantification?

    • Answer: The ideal internal standard is a stable isotope-labeled version of the analyte, such as Carbocisteine-13C3.[2] This is because it has the same chemical properties and chromatographic behavior as the endogenous compound, which allows for accurate correction of sample loss and matrix effects.[1] If a SIL-IS is not available, a structurally similar compound that is not present in the sample can be used as an alternative.[1]

  • Question: My LC-MS/MS sensitivity for carbocisteine is low. How can I improve it?

    • Answer: Low sensitivity can be due to suboptimal mass spectrometry parameters.

      • Optimize MS/MS Transitions: Select the most abundant and specific precursor and product ions for carbocisteine in multiple reaction monitoring (MRM) mode.[1]

      • Tune Ion Source Parameters: Optimize ion source parameters like spray voltage, gas flows, and temperature to maximize the signal intensity.[1]

      • Derivatization: For some analyses, derivatization can improve ionization efficiency. For example, derivatization with 10 M hydrochloric acid/methanol has been shown to significantly improve the ionization of carbocisteine.[3]

Quantitative Data Summary

The following tables summarize typical quantitative parameters from validated methods for carbocisteine quantification in human plasma.

Table 1: LC-MS/MS Method Parameters for Carbocisteine Quantification in Human Plasma

ParameterValueReference
Linearity Range52.27 µg/mL to 5301.83 µg/mL[2]
Lower Limit of Quantification (LLOQ)0.1 µg/mL[3]
Intra-day Precision (%CV)< 7%[3]
Inter-day Precision (%CV)< 7%[3]
Internal StandardCarbocisteine-13C3[2]

Table 2: Stability of Carbocisteine in Human Plasma

Stability ConditionDurationStability (%)Reference
Bench-Top (Room Temperature)10.25 hoursNot specified[2]
Short-Term Stock Solution (Room Temp)45.50 hours99.39 - 100.98%[2]
Long-Term Stock Solution (Refrigerator)19 days99.84 - 99.93%[2]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general guideline for preparing plasma samples.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette a 100 µL aliquot of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard (e.g., Carbocisteine-13C3) to each sample, except for the blank.

  • Protein Precipitation: Add 300 µL of cold methanol to each tube to precipitate the proteins.[3]

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is an example of a validated LC-MS/MS method.

  • Chromatographic Column: Hypurity C18 column (2.1 mm x 50 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[3]

  • Detection: Monitor the specific MRM transitions for carbocisteine and its internal standard.

Visualizations

Signaling Pathway

carbocisteine_pathway Carbocisteine Carbocisteine Lysine Salt Antioxidant Antioxidant Action (ROI Scavenging) Carbocisteine->Antioxidant AntiInflammatory Anti-inflammatory Effects Carbocisteine->AntiInflammatory Mucolytic Mucolytic Efficacy Carbocisteine->Mucolytic ROIs Reactive Oxygen Intermediates (ROIs) Antioxidant->ROIs scavenges IL8 Reduced IL-8 Production AntiInflammatory->IL8 Sialomucins Increased Sialomucins Mucolytic->Sialomucins MucusViscosity Reduced Mucus Viscosity Sialomucins->MucusViscosity troubleshooting_workflow Start Start: Quantification Issue CheckRecovery Low Analyte Recovery? Start->CheckRecovery OptimizeExtraction Optimize Sample Extraction (PPT, SPE) CheckRecovery->OptimizeExtraction Yes CheckReproducibility Poor Reproducibility (High %CV)? CheckRecovery->CheckReproducibility No OptimizeExtraction->CheckReproducibility ReviewSamplePrep Review Sample Preparation Protocol CheckReproducibility->ReviewSamplePrep Yes CheckInterference High Background or Interfering Peaks? CheckReproducibility->CheckInterference No CheckStability Assess Analyte Stability (Freeze-Thaw, Benchtop) ReviewSamplePrep->CheckStability CheckStability->CheckInterference ImproveCleanup Improve Sample Cleanup (e.g., SPE) CheckInterference->ImproveCleanup Yes CheckSensitivity Low Sensitivity? CheckInterference->CheckSensitivity No ModifyLC Modify LC Method (Gradient, Column) ImproveCleanup->ModifyLC UseSILIS Use Stable Isotope-Labeled Internal Standard ModifyLC->UseSILIS UseSILIS->CheckSensitivity OptimizeMS Optimize MS/MS Parameters (Transitions, Source) CheckSensitivity->OptimizeMS Yes End Resolved CheckSensitivity->End No OptimizeMS->End

References

Troubleshooting

Technical Support Center: Method Refinement for Assessing Carbocisteine Lysine's Anti-inflammatory Effects

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for assessing the ant...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for assessing the anti-inflammatory effects of carbocisteine (B549337) lysine (B10760008) salt.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation in a question-and-answer format.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement (IL-6, IL-8)

Question/Issue Possible Cause(s) Recommended Solution(s)
Why is there no or a very weak signal in my ELISA? 1. Reagents not at room temperature. 2. Incorrect reagent preparation or addition sequence. 3. Insufficient incubation times. 4. Inactive antibody or conjugate. 5. Over-washing of the plate.1. Allow all reagents to sit at the bench for 15-20 minutes to reach room temperature before use.[1] 2. Double-check the protocol to ensure all reagents were prepared correctly and added in the proper order.[2] 3. Ensure incubation times are as per the manufacturer's instructions.[2] 4. Use fresh reagents and ensure proper storage conditions have been maintained. 5. Avoid overly vigorous washing steps that could elute the bound analyte.[3]
What is causing high background in my ELISA results? 1. Insufficient washing. 2. Concentration of detection antibody is too high. 3. Non-specific binding. 4. Contaminated buffers or reagents.1. Ensure thorough washing of wells to remove all unbound reagents. If using an automated washer, check that all dispensing tubes are clean.[1] 2. Optimize the concentration of the detection antibody by performing a titration. 3. Use an appropriate blocking buffer to prevent non-specific binding.[1] 4. Prepare fresh buffers and use reagents from a single, reliable kit.
My standard curve is poor or non-linear. 1. Pipetting errors. 2. Degraded standard stock solution. 3. Incorrect dilution calculations.1. Ensure pipettes are calibrated and use proper pipetting techniques to avoid errors.[1] 2. Use a fresh standard stock solution and store it according to the manufacturer's instructions.[1] 3. Double-check all dilution calculations for the standard curve.

Western Blotting for Signaling Pathway Analysis (NF-κB, ERK1/2)

Question/Issue Possible Cause(s) Recommended Solution(s)
Why are there no or weak bands on my Western blot? 1. Inefficient protein transfer. 2. Low protein concentration. 3. Incorrect antibody dilution. 4. Insufficient incubation time with antibodies.1. Verify transfer efficiency using Ponceau S staining.[4] 2. Ensure an adequate amount of protein is loaded in each well (typically 20-40 µg). 3. Optimize the primary and secondary antibody concentrations.[4] 4. Increase the incubation time for the primary antibody, potentially overnight at 4°C.
What leads to high background or non-specific bands? 1. Insufficient blocking. 2. Antibody concentration is too high. 3. Inadequate washing. 4. Antibody cross-reactivity.1. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[4] 2. Reduce the concentration of the primary and/or secondary antibodies.[4] 3. Increase the number and duration of washing steps.[4] 4. Use a more specific antibody and check the literature for validation.[4]
How can I ensure consistent loading between lanes? 1. Inaccurate protein quantification. 2. Pipetting errors during loading.1. Use a reliable protein quantification method (e.g., BCA assay) and be precise during measurement. 2. Use high-quality pipette tips and careful technique when loading the gel. Always normalize to a reliable loading control like GAPDH or β-actin.[4]

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What is the primary mechanism of carbocisteine lysine's anti-inflammatory effect? A1: Carbocisteine lysine salt exerts its anti-inflammatory effects through multiple mechanisms. It has antioxidant properties, acting as a scavenger of reactive oxygen species (ROS).[5][6] It also modulates key inflammatory signaling pathways, notably by suppressing the activation of Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-regulated kinase (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9]

  • Q2: What are the typical in vitro concentrations of carbocisteine used in experiments? A2: Effective concentrations of carbocisteine in in vitro studies typically range from 10 µmol/L to 1000 µmol/L.[7][8] Some studies have used concentrations as low as 0.16 mM for assessing its effects on specific enzymatic activities.[10]

Experimental Design & Protocols

  • Q3: Which cell line is suitable for studying the anti-inflammatory effects of carbocisteine lysine? A3: The human alveolar epithelial cell line, A549, is a commonly used and appropriate model for these studies.[7][8][11] These cells can be stimulated with pro-inflammatory agents like Tumor Necrosis Factor-alpha (TNF-α) or hydrogen peroxide (H2O2) to induce an inflammatory response.[7][11]

  • Q4: How can I induce an inflammatory response in A549 cells? A4: Inflammation can be induced in A549 cells by treating them with pro-inflammatory stimuli such as TNF-α (typically at a concentration of 10 ng/mL) or H2O2.[7][11] Lipopolysaccharide (LPS) is another common agent used to stimulate an inflammatory response in various cell types.[6]

  • Q5: What are the key inflammatory markers to measure? A5: Key pro-inflammatory cytokines to measure include Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[7][8] The expression and phosphorylation status of proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., ERK1/2) signaling pathways are also critical to assess.[7][9]

Data Presentation

Table 1: Effect of Carbocisteine on TNF-α-induced IL-6 and IL-8 Production in A549 Cells

Treatment GroupIL-6 (pg/mL)IL-8 (pg/mL)
ControlUndetectableUndetectable
TNF-α (10 ng/mL)158.3 ± 12.52156.7 ± 152.8
TNF-α + Carbocisteine (10 µmol/L)135.2 ± 10.11893.4 ± 135.7
TNF-α + Carbocisteine (100 µmol/L)102.6 ± 8.91542.1 ± 110.2
TNF-α + Carbocisteine (1000 µmol/L)75.4 ± 6.71105.8 ± 98.6
Data is conceptually represented based on findings indicating a dose-dependent suppression of IL-6 and IL-8 release.[7][8]

Table 2: Effect of Carbocisteine Pre-treatment on TNF-α-induced Phosphorylation of NF-κB p65 and ERK1/2 in A549 Cells

Treatment Groupp-p65/GAPDH (Relative Density)p-ERK1/2/ERK1/2 (Relative Density)
Control1.001.00
TNF-α (10 ng/mL)3.252.80
TNF-α + Carbocisteine (10 µmol/L)2.602.25
TNF-α + Carbocisteine (100 µmol/L)1.851.70
TNF-α + Carbocisteine (1000 µmol/L)1.201.15
Data is conceptually represented based on findings showing a dose-dependent inhibition of p65 and ERK1/2 phosphorylation.[7]

Experimental Protocols

1. A549 Cell Culture and Treatment

  • Cell Line: A549 (human alveolar adenocarcinoma cell line).

  • Culture Medium: F-12K Medium supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.[5]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[5] The medium should be changed every 2-3 days.

  • Treatment:

    • Seed A549 cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for ELISA).

    • Allow cells to adhere and grow to approximately 80-90% confluency.

    • Pre-treat cells with varying concentrations of carbocisteine lysine salt (e.g., 10, 100, 1000 µmol/L) for 24 hours.

    • Induce inflammation by adding a pro-inflammatory stimulus (e.g., 10 ng/mL TNF-α) for the desired time (e.g., 24 hours for cytokine measurement, 30 minutes for signaling protein phosphorylation).

    • Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein extraction.

2. ELISA for IL-6 and IL-8

  • Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for human IL-6 or IL-8.

  • Standards and Samples: Prepare a standard curve using recombinant human IL-6 or IL-8. Add 100 µL of standards and collected cell culture supernatants to the appropriate wells. Incubate for 1-2 hours at room temperature.[12][13]

  • Detection Antibody: Wash the plate and add 100 µL of the biotin-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature.

  • Substrate: Wash the plate and add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.[12]

  • Stop Solution: Add 50 µL of stop solution to each well.[12]

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the concentration of IL-6 and IL-8 in the samples by interpolating from the standard curve.

3. Western Blot for p-p65 and p-ERK1/2

  • Protein Extraction: Lyse the treated A549 cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.[4]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm the transfer with Ponceau S staining.[4]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, total p65, p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and the loading control.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_elisa ELISA cluster_western Western Blot A Seed A549 Cells B Pre-treat with Carbocisteine Lysine A->B C Induce Inflammation (e.g., TNF-α) B->C D Collect Supernatant for ELISA C->D E Lyse Cells for Western Blot C->E F Measure IL-6 & IL-8 Levels D->F G Analyze p-p65 & p-ERK1/2 E->G

Caption: Experimental workflow for assessing the anti-inflammatory effects of carbocisteine lysine.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Activation TNFa->IKK IkBa_p IκBα Phosphorylation & Degradation IKK->IkBa_p NFkB_release NF-κB (p65/p50) Release IkBa_p->NFkB_release NFkB_translocation NF-κB Translocation NFkB_release->NFkB_translocation Gene_transcription Pro-inflammatory Gene Transcription (IL-6, IL-8) NFkB_translocation->Gene_transcription Carbocisteine Carbocisteine Lysine Carbocisteine->IKK Inhibits Carbocisteine->IkBa_p Inhibits

Caption: Carbocisteine lysine inhibits the NF-κB signaling pathway.

mapk_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α MAPKKK MAPKKK Activation TNFa->MAPKKK MAPKK MAPKK (MEK) Activation MAPKKK->MAPKK MAPK MAPK (ERK1/2) Phosphorylation MAPKK->MAPK Transcription_factors Transcription Factor Activation (e.g., AP-1) MAPK->Transcription_factors Gene_expression Pro-inflammatory Gene Expression Transcription_factors->Gene_expression Carbocisteine Carbocisteine Lysine Carbocisteine->MAPK Inhibits

Caption: Carbocisteine lysine inhibits the ERK1/2 MAPK signaling pathway.

References

Optimization

Technical Support Center: Enhancing the Bioavailability of Carbocisteine Lysine Formulations

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the developmen...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of enhanced bioavailability formulations of carbocisteine (B549337) lysine (B10760008).

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and evaluation of carbocisteine lysine preparations.

Problem/Observation Potential Cause(s) Suggested Solutions
Low in-vitro drug release from Solid Lipid Nanoparticle (SLN) formulation. 1. High drug entrapment within the solid lipid core.2. Inadequate surfactant concentration leading to poor wetting.3. Use of a lipid with a very high melting point, slowing drug diffusion.1. Optimize the drug-to-lipid ratio. A lower ratio may facilitate faster release.2. Increase the concentration of the stabilizer (e.g., Poloxamer 188) to improve the dispersibility and wetting of the SLNs.3. Select a lipid or a blend of lipids with a lower melting point to facilitate drug release.
Inconsistent particle size or high Polydispersity Index (PDI) in SLN batches. 1. Inefficient homogenization (pressure, number of cycles, or temperature).2. Aggregation of nanoparticles due to insufficient stabilizer.3. Suboptimal formulation composition (lipid or surfactant concentration).1. Optimize the high-pressure homogenization process. Increase the number of homogenization cycles or the pressure.2. Ensure adequate concentration of the stabilizer (e.g., Poloxamer 188) to provide a sufficient steric barrier.3. Re-evaluate the formulation composition. A quality-by-design (QbD) approach can help in optimizing the lipid and surfactant concentrations.
Poor mucoadhesion of a buccal tablet formulation. 1. Insufficient concentration of mucoadhesive polymer.2. Inappropriate polymer selection for the desired mucoadhesive strength.3. Environmental pH at the buccal mucosa affecting polymer hydration.1. Increase the concentration of the mucoadhesive polymer (e.g., Carbopol, HPMC) in the formulation.2. Select a polymer with stronger mucoadhesive properties. For instance, carbomers generally exhibit excellent mucoadhesion.[1]3. Ensure the polymer chosen is effective at the pH of saliva (around 6.8).
Degradation of carbocisteine in a liquid formulation. 1. pH of the formulation is not optimal for carbocisteine stability.2. Presence of oxidizing agents.3. Exposure to heat or light.1. Adjust the pH of the formulation. Studies have shown degradation can occur at a pH of 5.0, so a different pH may be required.2. Avoid the use of excipients with oxidizing properties. Consider the addition of antioxidants if compatible with the formulation.3. Store the formulation in a cool, dark place and use light-protective packaging.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind using the lysine salt of carbocisteine?

A1: The lysine salt of carbocisteine is used to improve the solubility and absorption of the parent drug, carbocisteine.[2] Upon oral administration, the lysine group is cleaved during gastric absorption, releasing the active drug, S-carboxymethylcysteine (SCMC).[3][4]

Q2: Does the bioavailability of carbocisteine lysine differ between standard oral formulations like syrups and capsules?

A2: Studies have shown that there is no significant difference in the bioavailability of carbocisteine when administered in various immediate-release oral dosage forms such as tablets, syrups, or capsules.[5]

Q3: How can solid lipid nanoparticles (SLNs) enhance the bioavailability of carbocisteine lysine?

A3: SLNs can enhance bioavailability through several mechanisms:

  • Increased Surface Area: The small particle size (typically 50-200 nm for carbocisteine SLNs) leads to a larger surface area for dissolution.[2][3]

  • Protection from Degradation: The lipid matrix can protect the drug from the harsh environment of the gastrointestinal tract.

  • Enhanced Permeability and Uptake: Nanoparticles can be taken up by the intestinal epithelium, potentially through endocytosis, which can improve absorption.[6]

  • Lymphatic Absorption: Lipid-based formulations can promote lymphatic transport, which bypasses the first-pass metabolism in the liver.

Q4: What are the key parameters to control when preparing carbocisteine-loaded SLNs?

A4: The critical parameters to control during the preparation of carbocisteine-loaded SLNs by high-pressure homogenization include the type and concentration of the solid lipid (e.g., glycerol (B35011) monostearate) and the surfactant/stabilizer (e.g., poloxamer 188), the homogenization pressure, the number of homogenization cycles, and the temperature.[3][7]

Q5: How can mucoadhesive polymers improve the delivery of carbocisteine lysine?

A5: Mucoadhesive polymers, when incorporated into formulations like buccal tablets, can increase the residence time of the dosage form at the site of absorption.[1][8] This prolonged contact with the mucosal surface can lead to increased drug absorption and enhanced bioavailability, particularly for systemic delivery where bypassing the first-pass metabolism is advantageous.[9][10]

Data Presentation

Table 1: Pharmacokinetic Parameters of Conventional Carbocisteine Formulations in Healthy Volunteers
FormulationDoseCmax (µg/mL)Tmax (hr)AUC (µg·h/mL)Half-life (hr)Reference
Carbocisteine Capsules750 mg~8.5~2.0~35~1.33[3]
Carbocisteine Lysine Granules2.7 g11.21.5 - 2.043.3~1.5[2]

Note: Data is compiled from different studies and should be used for general reference. Direct comparison requires studies conducted under identical conditions.

Table 2: Characterization of an Optimized Carbocisteine-Loaded Solid Lipid Nanoparticle (SLN) Formulation
ParameterValueReference
Particle Size50 - 200 nm[2][3]
Zeta Potential-19.67 mV[3]
Polydispersity Index (PDI)0.212[4]
Entrapment EfficiencyUp to 70.84%[2][3]
In-vitro Drug Release (cumulative)Up to 70.84%[2][3]

Experimental Protocols

Preparation of Carbocisteine-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

Objective: To prepare carbocisteine-loaded SLNs for enhanced bioavailability.

Materials:

  • Carbocisteine

  • Solid Lipid: Glyceryl monostearate (GMS)

  • Surfactant/Stabilizer: Poloxamer 188

  • Distilled water

Procedure:

  • Preparation of the Oil Phase: Melt the glyceryl monostearate at a temperature 5-10°C above its melting point. Disperse the accurately weighed amount of carbocisteine in the molten lipid with continuous stirring.

  • Preparation of the Aqueous Phase: Dissolve Poloxamer 188 in distilled water and heat it to the same temperature as the oil phase.

  • Formation of a Coarse Emulsion: Add the hot aqueous phase to the hot oil phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Subject the coarse emulsion to high-pressure homogenization (e.g., using a Panda plus 2000 homogenizer) at 500–1500 bars for five to ten cycles.[11]

  • Formation of SLNs: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and in-vitro drug release.

In-vitro Dissolution Testing for Carbocisteine Formulations

Objective: To assess the drug release profile from a carbocisteine formulation.

Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus)

Dissolution Medium: 900 mL of a suitable buffer (e.g., pH 1.2 simulated gastric fluid, followed by pH 6.8 simulated intestinal fluid).

Procedure:

  • Set the temperature of the dissolution medium to 37 ± 0.5°C.

  • Place one unit of the carbocisteine formulation (e.g., capsule, tablet, or a specific volume of SLN dispersion) into each dissolution vessel.

  • Set the paddle speed to a suitable rotation (e.g., 50 or 75 rpm).

  • Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples immediately through a suitable filter (e.g., 0.45 µm).

  • Analyze the samples for carbocisteine concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

experimental_workflow cluster_formulation Formulation Stage cluster_characterization Characterization Stage cluster_invivo In-Vivo Stage A Oil Phase (Lipid + Carbocisteine) C Coarse Emulsion A->C B Aqueous Phase (Water + Surfactant) B->C D High-Pressure Homogenization C->D Heating & Stirring E SLN Dispersion D->E Cooling F Particle Size & PDI Analysis E->F G Zeta Potential Measurement E->G H Entrapment Efficiency E->H I In-vitro Drug Release E->I J Animal Dosing E->J K Blood Sampling J->K L HPLC Analysis K->L M Pharmacokinetic Modeling L->M

Caption: Workflow for SLN formulation, characterization, and in-vivo evaluation.

bioavailability_enhancement cluster_strategies Bioavailability Enhancement Strategies cluster_mechanisms Mechanisms of Action Start Carbocisteine Lysine Formulation Nano Nanoparticulate Systems (e.g., SLNs) Start->Nano Muco Mucoadhesive Systems Start->Muco Nano_Mech Increased Surface Area Improved Permeability Protection from Degradation Nano->Nano_Mech Muco_Mech Prolonged Residence Time Intimate Mucosal Contact Muco->Muco_Mech End Enhanced Bioavailability Nano_Mech->End Muco_Mech->End

Caption: Strategies and mechanisms for enhancing carbocisteine lysine bioavailability.

References

Troubleshooting

Technical Support Center: Carbocisteine Lysine In Vitro Applications

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in in vitro responses to carboci...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in in vitro responses to carbocisteine (B549337) lysine (B10760008) salt.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro experiments with carbocisteine lysine.

Q1: Why are my results with carbocisteine lysine inconsistent between different experiments?

Inconsistent results can stem from a combination of biological, technical, and compound-specific factors. A systematic review of your protocol is essential for identifying the source of variability.

  • Biological Variability :

    • Cell Line Integrity : Ensure you are using authenticated, low-passage cell lines. High passage numbers can lead to genetic drift, altering cellular phenotype and drug response.[1]

    • Cell Culture Conditions : Maintain consistency in media composition, serum batches, incubation times, temperature, and CO2 levels. Variations in these parameters can significantly impact cell health and responsiveness.[1]

    • Cell Seeding Density : Minor differences in the initial number of seeded cells can lead to large variations in cell density at the time of the experiment, affecting the cellular response to carbocisteine.[1]

  • Technical Variability :

    • Liquid Handling : Inaccurate or inconsistent pipetting is a major source of error. Use calibrated pipettes and ensure homogenous mixing of all solutions.[1]

    • Edge Effects : Wells on the periphery of microplates are susceptible to evaporation, which can alter media and compound concentrations. It is recommended to fill outer wells with sterile media or PBS and use only the inner wells for experiments.[1]

  • Compound-Specific Factors :

    • Solubility and Stability : Confirm that the carbocisteine lysine salt is fully dissolved. Its stability can be dependent on factors like the pH and temperature of the medium.[2] Prepare fresh dilutions for each experiment to avoid degradation.[3]

Q2: The anti-inflammatory effect of carbocisteine appears to be variable. How can I achieve more reproducible results?

The anti-inflammatory action of carbocisteine, often measured by a reduction in pro-inflammatory cytokines, is a primary outcome of interest. Variability in these assays is common and can be mitigated.

  • Standardize the Inflammatory Stimulus : The type, concentration, and incubation time of the inflammatory agent (e.g., TNF-α, H₂O₂, LPS) must be kept consistent.[4][5][6] Carbocisteine has been shown to dose-dependently suppress TNF-α-induced inflammation in A549 cells.[4][7]

  • Control Treatment Timing : The timing of carbocisteine administration relative to the inflammatory stimulus is critical. Protocols often involve pre-treating cells with carbocisteine for a set period (e.g., 24 hours) before adding the stimulus, but post-treatment protocols have also been used.[4][5] This choice should be consistent across all experiments.

  • Consistent Endpoint Measurement : Standardize the methods for quantifying inflammatory markers. Whether using ELISA for protein quantification or qRT-PCR for mRNA expression of cytokines like IL-6 and IL-8, ensure the protocols are identical between experiments.[4]

Q3: I'm observing higher-than-expected cytotoxicity or lower cell viability after treatment. What could be the cause?

Unexpected effects on cell viability can confound the interpretation of results for other endpoints.

  • Dose-Response Relationship : The effects of carbocisteine are dose-dependent.[4] It is crucial to perform a dose-response experiment to identify the optimal concentration range for your specific cell line and assay. At high concentrations, off-target effects or apoptosis may occur.[8]

  • Basal Cell Health : Ensure your cells are healthy and not under stress before beginning the experiment. Overly confluent or starved cells may be more sensitive to treatment.[3]

  • Assay Interference : Rule out the possibility that carbocisteine lysine salt directly interferes with your viability assay reagents (e.g., MTT, WST-8). This can be tested by running the assay in a cell-free system with the compound present.[1]

Section 2: Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on carbocisteine.

Table 1: In Vitro Anti-inflammatory Effects of Carbocisteine

Cell Line Inflammatory Stimulus Carbocisteine Conc. (µmol/L) Measured Cytokine Observed Effect
A549 (Human lung adenocarcinoma) TNF-α (10 ng/mL) 10, 100, 1000 IL-6, IL-8 Dose-dependent suppression of cytokine release and mRNA expression.[4][7]
HEK293 (Human embryonic kidney) TNF-α (10 ng/mL) 10, 100, 1000 NF-κB Activity Dose-dependent inhibition of TNF-α-induced NF-κB transcriptional activity.[4]
A549 (Human lung adenocarcinoma) H₂O₂ Not specified IL-6, IL-8 Decreased levels of IL-6 and IL-8 in the supernatant.[5]

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Stimulated | Not specified | IL-8 | Significant reduction in IL-8 production.[9][10] |

Table 2: Factors Influencing Carbocisteine Efficacy and Stability

Factor Description Impact on Experiment
pH The pH of the solvent or culture medium. The stability of carbocisteine can be pH-dependent, potentially altering its effective concentration over the course of an experiment.[2]
Temperature Storage and incubation temperature. Carbocisteine content in solution can be dependent on temperature, affecting its stability and potency.[2]
Cell Type Different cell lines (e.g., A549, NCI-H292, primary cells) can have varying sensitivities and signaling pathway activities. The magnitude of the response (e.g., anti-inflammatory, mucin regulation) can differ significantly between cell types.[4][11]

| Stimulus | The nature of the inflammatory or oxidative stressor (e.g., TNF-α, H₂O₂, elastase). | The specific signaling pathways activated will differ, potentially leading to varied responses to carbocisteine's inhibitory action.[4][5][11] |

Section 3: Detailed Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Activity by ELISA

This protocol is a general guideline for measuring the effect of carbocisteine on cytokine production in a human cell line like A549, based on established methods.[4][12][13]

  • Cell Seeding : Plate A549 cells in 24-well plates at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.

  • Carbocisteine Pre-treatment : Remove the culture medium and replace it with fresh medium containing various concentrations of carbocisteine lysine salt (e.g., 10, 100, 1000 µmol/L) and a vehicle control (medium alone). Incubate for 24 hours.

  • Inflammatory Stimulation : Add the inflammatory stimulus (e.g., TNF-α to a final concentration of 10 ng/mL) directly to the wells containing the carbocisteine/vehicle medium. Incubate for an additional 24 hours.

  • Supernatant Collection : After incubation, carefully collect the cell culture supernatant from each well. Centrifuge at 1,500 rpm for 10 minutes to pellet any detached cells or debris.

  • ELISA Procedure :

    • Use the collected supernatant to quantify the levels of IL-6 and IL-8 using commercially available ELISA kits.

    • Follow the manufacturer's instructions precisely for coating the plate, adding standards and samples, incubating with detection and secondary antibodies, adding substrate, and stopping the reaction.[12][13]

    • Read the absorbance on a microplate reader and calculate the cytokine concentrations by interpolating from the standard curve.

Protocol 2: Quantification of MUC5AC Mucin Expression

This protocol describes how to measure the effect of carbocisteine on mucin expression in a mucoepidermoid carcinoma cell line like NCI-H292.[11]

  • Cell Culture : Culture NCI-H292 cells until they reach approximately 80% confluency.

  • Treatment : Treat the cells with L-carbocisteine for a specified duration (e.g., 24 hours) in the presence or absence of a stimulus like human neutrophil elastase (HNE).

  • Sample Collection :

    • For Protein Analysis : Collect the cell culture supernatant to measure secreted MUC5AC protein levels by ELISA.[11]

    • For mRNA Analysis : Lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., Trizol reagent) for RNA extraction.[4]

  • Quantification :

    • ELISA : Measure the MUC5AC protein concentration in the supernatant using a specific MUC5AC ELISA kit, following the manufacturer's instructions.

    • qRT-PCR : Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR using primers specific for MUC5AC and a suitable housekeeping gene (e.g., GAPDH) for normalization. The relative expression of MUC5AC mRNA can then be calculated.[4]

Section 4: Signaling Pathways and Workflows

Diagram 1: Carbocisteine's Anti-inflammatory Signaling Pathway

G cluster_0 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Activation TNFR->IKK MAPK ERK1/2 MAPK Phosphorylation TNFR->MAPK IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB NF-κB (p65 subunit) IkBa->NFkB NFkB_nuc NF-κB Translocation NFkB->NFkB_nuc Nucleus Nucleus Gene Pro-inflammatory Gene Expression (IL-6, IL-8) NFkB_nuc->Gene Carbo Carbocisteine Carbo->IKK Inhibits Carbo->NFkB_nuc Inhibits Carbo->MAPK Inhibits

Carbocisteine inhibits TNF-α-induced inflammation via NF-κB and MAPK pathways.[4]

Diagram 2: Troubleshooting Workflow for Inconsistent Results

G Start Inconsistent Results Observed CheckCompound Step 1: Verify Compound Integrity Start->CheckCompound CheckCells Step 2: Assess Cell Culture Consistency CheckCompound->CheckCells Solubility Is compound fully dissolved? Prepare fresh stock/dilutions. CheckCompound->Solubility Stability Is compound stable in media? (Check pH, temp effects) CheckCompound->Stability CheckAssay Step 3: Review Assay Parameters CheckCells->CheckAssay Passage Use low passage cells? Authenticate cell line. CheckCells->Passage Density Is seeding density consistent? Standardize counting/seeding. CheckCells->Density Conditions Are media/serum/CO2 levels consistent? CheckCells->Conditions Pipetting Pipetting accurate? Calibrate pipettes. CheckAssay->Pipetting Timing Incubation times standardized? (Pre-treatment, stimulation) CheckAssay->Timing EdgeEffect Mitigate edge effects? Use inner wells only. CheckAssay->EdgeEffect Result Improved Consistency CheckAssay->Result

A logical workflow to diagnose sources of experimental variability.[1][3]

References

Optimization

Technical Support Center: Optimizing LC-MS/MS for Carbocisteine Detection

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of carbocisteine (B5...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of carbocisteine (B549337) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the analysis of carbocisteine by LC-MS/MS.

Sample Preparation

Question: What is a reliable method for extracting carbocisteine from human plasma?

Answer: A commonly used and effective method is protein precipitation.[1][2][3] This involves adding a solvent like methanol (B129727) to the plasma sample to precipitate proteins, which are then removed by centrifugation. The resulting supernatant, containing the carbocisteine, can then be analyzed.

Question: I am observing significant matrix effects in my analysis. What can I do to minimize them?

Answer: Matrix effects, where components in the sample other than the analyte of interest interfere with ionization, can be a challenge. Here are some strategies to mitigate them:

  • Optimize Sample Cleanup: While protein precipitation is straightforward, more rigorous sample preparation techniques like solid-phase extraction (SPE) can provide a cleaner sample extract.[4][5]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., Carbocisteine-¹³C₃) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[4][5]

  • Chromatographic Separation: Ensure that the chromatographic method effectively separates carbocisteine from co-eluting matrix components.

Liquid Chromatography (LC) Parameters

Question: What are the recommended LC column and mobile phase conditions for carbocisteine analysis?

Answer: Several reversed-phase columns have been successfully used. A common choice is a C18 or a similar stationary phase.[1][2][3] The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid to improve peak shape and ionization efficiency.[1][3]

Question: My carbocisteine peak is showing significant tailing. How can I improve the peak shape?

Answer: Peak tailing can be caused by several factors:

  • Secondary Interactions: Interactions between the analyte and the column material can cause tailing. Ensure the mobile phase pH is appropriate for carbocisteine. Adding a small amount of formic acid to the mobile phase can help to protonate silanol (B1196071) groups on the column and reduce these interactions.[1][3]

  • Column Contamination: A contaminated guard or analytical column can lead to poor peak shape. Flush the column according to the manufacturer's instructions or replace it if necessary.

  • Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening.

Question: I am experiencing a shift in the retention time of carbocisteine. What could be the cause?

Answer: Retention time shifts can be due to:

  • Changes in Mobile Phase Composition: Ensure the mobile phase is prepared accurately and consistently.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

  • Fluctuations in Flow Rate: Check the LC pump for any issues that might be causing inconsistent flow rates.

  • Column Temperature: Ensure the column oven is maintaining a stable temperature.

Mass Spectrometry (MS) Parameters

Question: What are the typical MS parameters for detecting carbocisteine?

Answer: Carbocisteine is typically analyzed in positive ion mode using electrospray ionization (ESI).[1][2][3] Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Question: What are the recommended MRM transitions for carbocisteine?

Answer: A commonly used MRM transition for carbocisteine is m/z 180.0 > 89.0.[1][3][6] The precursor ion ([M+H]⁺) is m/z 180.0, and a common product ion is m/z 89.0. It is always recommended to optimize the collision energy for this transition on your specific instrument to achieve the best signal intensity.

Question: My signal intensity for carbocisteine is low. How can I improve it?

Answer: To improve signal intensity:

  • Optimize Ion Source Parameters: Systematically tune the ion source parameters, such as capillary voltage, gas flows (nebulizer and drying gas), and source temperature, to maximize the carbocisteine signal.

  • Optimize MS/MS Parameters: Optimize the collision energy to ensure efficient fragmentation of the precursor ion and maximum production of the product ion.

  • Mobile Phase Composition: The mobile phase composition can significantly impact ionization efficiency. Ensure the use of volatile mobile phase additives like formic acid.[1][3]

  • Sample Preparation: A cleaner sample will generally result in better signal intensity due to reduced ion suppression.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is based on a validated method for the extraction of carbocisteine from human plasma.[1][3]

  • Pipette 200 µL of the human plasma sample into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (e.g., Rosiglitazone or Carbocisteine-¹³C₃).

  • Vortex the mixture for 30 seconds.

  • Add 700 µL of methanol to precipitate the plasma proteins.

  • Vortex the sample for 5 minutes.

  • Centrifuge the sample at 15,000 rpm for 5 minutes at 10°C.

  • Transfer 250 µL of the clear supernatant to an HPLC vial.

  • Dilute the supernatant with 250 µL of a dilution buffer (e.g., 20:80 v/v methanol:0.5% formic acid).

  • Cap the vial and inject it into the LC-MS/MS system.

LC-MS/MS Analysis

The following table summarizes typical LC-MS/MS parameters for carbocisteine analysis.

ParameterRecommended Setting
LC System
ColumnWaters Symmetry Shield RP8 (150 x 3.9 mm, 5 µm) or equivalent C18 column[1][3]
Mobile PhaseMethanol and 0.5% formic acid in water (e.g., 40:60 v/v)[1][3]
Flow Rate500 µL/min[1][3]
Injection Volume5 µL[1][3]
Column Temperature40°C[1][3]
MS System
Ionization ModeElectrospray Ionization (ESI), Positive[1][2][3]
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionCarbocisteine: m/z 180.0 > 89.0[1][3][6]
Internal StandardRosiglitazone: m/z 358.1 > 135.1 or Carbocisteine-¹³C₃[1][4]
Ion Spray Voltage~5500 V[1]
Source TemperatureInstrument dependent, optimize for maximum signal

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated LC-MS/MS methods for carbocisteine.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterMethod 1[1][3]Method 2[2]
Linear Range50 - 6000 ng/mL0.1 - 20 µg/mL (100 - 20,000 ng/mL)
LLOQ50 ng/mL0.1 µg/mL (100 ng/mL)

Table 2: Precision and Accuracy

Quality Control SampleWithin-run Precision (%CV)[1]Within-run Accuracy (% Nominal)[1]
LLOQ3.6296.26
Low QC2.85100.51
Medium QC1.7099.45
High QC2.1198.67

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute Supernatant->Dilute Inject Inject into LC-MS/MS Dilute->Inject LC_Sep LC Separation (C18 Column) Inject->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Data_Acq Data Acquisition & Processing MS_Detect->Data_Acq

Caption: Experimental workflow for carbocisteine analysis.

troubleshooting_logic cluster_lc LC Troubleshooting cluster_ms MS Troubleshooting cluster_sample Sample Prep Troubleshooting Problem Poor Chromatographic Results (e.g., Peak Tailing, Low Intensity) Check_MP Check Mobile Phase (Composition, pH) Problem->Check_MP Check_Col Check Column (Contamination, Degradation) Problem->Check_Col Check_Flow Check Flow Rate & Temp Problem->Check_Flow Tune_Source Optimize Ion Source (Voltages, Gases, Temp) Problem->Tune_Source Tune_MRM Optimize MRM (Collision Energy) Problem->Tune_MRM Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) Problem->Improve_Cleanup Use_IS Use Isotope-Labeled IS Problem->Use_IS

Caption: Troubleshooting logic for common LC-MS/MS issues.

References

Troubleshooting

Mitigating matrix effects in the bioanalysis of carbocisteine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the bioanaly...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the bioanalysis of carbocisteine (B549337).

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered in the bioanalysis of carbocisteine?

The primary challenges in carbocisteine bioanalysis often revolve around its polar nature, which can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns and significant matrix effects from biological samples like plasma. Matrix effects, such as ion suppression or enhancement, can adversely impact the accuracy, precision, and sensitivity of LC-MS/MS methods.[1][2][3][4]

Q2: Which sample preparation techniques are most effective for minimizing matrix effects for carbocisteine analysis in plasma?

Two common and effective techniques are protein precipitation (PPT) and solid-phase extraction (SPE).

  • Protein Precipitation (PPT): This is a simple and rapid method. Methanol (B129727) is frequently used as the precipitation solvent.[5][6][7] Another approach involves the use of perchloric acid to precipitate proteins.[8][9] While straightforward, PPT may result in less clean extracts compared to SPE, potentially leading to more pronounced matrix effects.

  • Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup of the sample, leading to a reduction in matrix components.[9][10] SPE is generally considered more effective at minimizing matrix effects, though it involves a more complex and time-consuming protocol.[11]

Q3: What type of internal standard (IS) is recommended for the bioanalysis of carbocisteine?

The use of a stable isotope-labeled (SIL) internal standard, such as Carbocisteine-¹³C₃, is highly recommended.[9][10] A SIL-IS is the ideal choice as it shares very similar physicochemical properties with the analyte and will co-elute, thus experiencing and compensating for the same degree of matrix effect and variability in extraction and ionization.[11] If a SIL-IS is unavailable, a structural analog like rosiglitazone (B1679542) can be used.[5][6][7][8]

Q4: How can I assess the extent of matrix effects in my carbocisteine assay?

The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is determined by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The internal standard-normalized matrix factor is then calculated by dividing the matrix factor of the analyte by that of the internal standard. An IS-normalized MF close to 1.0 indicates that the matrix effect has been adequately compensated for.[1][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Inadequate chromatographic separation; secondary interactions with the column.Optimize the mobile phase composition, for instance, by adjusting the pH or the organic solvent ratio. Consider using a different column chemistry, such as a HILIC column which can be effective for polar compounds like carbocisteine.[9][10]
High Signal Variability (Poor Precision) Inconsistent sample preparation; significant and variable matrix effects between samples.Ensure meticulous and consistent execution of the sample preparation protocol. If using protein precipitation, ensure complete precipitation and consistent supernatant transfer. Consider switching to a more robust sample cleanup method like solid-phase extraction (SPE) to minimize variability from the matrix.[11] The use of a stable isotope-labeled internal standard is crucial for correcting variability.[9][10]
Low Analyte Recovery Inefficient extraction from the biological matrix; analyte loss during sample processing steps.Optimize the extraction solvent or the SPE protocol (e.g., wash and elution steps). For protein precipitation, ensure the solvent-to-plasma ratio is adequate for complete precipitation. For SPE, evaluate different sorbents and elution solvents to maximize recovery.
Ion Suppression or Enhancement Co-elution of endogenous matrix components (e.g., phospholipids) with carbocisteine.1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like solid-phase extraction.[11] 2. Optimize Chromatography: Modify the LC gradient to better separate carbocisteine from interfering matrix components.[1] 3. Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects.[1]
Inconsistent Internal Standard Response The chosen internal standard is not adequately compensating for matrix effects.If not already using one, switch to a stable isotope-labeled (SIL) internal standard for carbocisteine (e.g., Carbocisteine-¹³C₃).[9][10] A SIL-IS will have nearly identical chromatographic and mass spectrometric behavior to the analyte, providing the most accurate correction.[11]

Experimental Protocols

Sample Preparation: Protein Precipitation with Methanol

This protocol is adapted from a validated LC-MS/MS method for carbocisteine in human plasma.[5][6][7]

  • To a 200 µL aliquot of human plasma in an Eppendorf tube, add 25 µL of the internal standard solution (e.g., rosiglitazone).

  • Vortex the mixture for 20-30 seconds.

  • Add 700 µL of methanol and vortex for 5 minutes to precipitate the proteins.

  • Centrifuge the sample at 15,000 rpm for 5 minutes at 10°C.

  • Transfer 250 µL of the supernatant to a clean tube.

  • Dilute the supernatant with 250 µL of a dilution buffer (e.g., methanol and 0.5% formic acid, 20:80 v/v).

  • Transfer the final solution to an HPLC vial for analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol utilizes a stable isotope-labeled internal standard.[9][10]

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 500 µL of plasma, add 50 µL of the internal standard solution (Carbocisteine-¹³C₃).

  • Add 50 µL of perchloric acid to precipitate proteins and vortex.

  • Centrifuge at 14,000 rpm for 10 minutes at a temperature between 2°C and 8°C.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., 2% ammonia (B1221849) in acetone).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

Parameter Method Carbocisteine Internal Standard (Rosiglitazone) IS Normalized Matrix Factor Reference
Matrix Factor Protein Precipitation0.840.841.01[5]
Parameter Method Concentration Range Lower Limit of Quantitation (LLOQ) Reference
Linearity Protein Precipitation & LC-MS/MS50.0 - 6000.0 ng/mL50.0 ng/mL[5][6][7]
Linearity Derivatization & LC-MS/MS-20 ng/mL[12]
Linearity Solid Phase Extraction & LC-MS/MS52.27 - 5301.83 µg/mL-[9][10]

Visualizations

G cluster_prep Sample Preparation (Protein Precipitation) cluster_analysis LC-MS/MS Analysis plasma 200 µL Plasma add_is Add 25 µL Internal Standard plasma->add_is vortex1 Vortex (20-30s) add_is->vortex1 add_methanol Add 700 µL Methanol vortex1->add_methanol vortex2 Vortex (5 min) add_methanol->vortex2 centrifuge Centrifuge (15,000 rpm, 5 min, 10°C) vortex2->centrifuge supernatant Transfer 250 µL Supernatant centrifuge->supernatant dilute Dilute with 250 µL Dilution Buffer supernatant->dilute hplc_vial Transfer to HPLC Vial dilute->hplc_vial lc_injection Inject into LC System hplc_vial->lc_injection separation Chromatographic Separation lc_injection->separation ms_detection MS/MS Detection separation->ms_detection data_processing Data Acquisition & Processing ms_detection->data_processing

Caption: Workflow for Carbocisteine Bioanalysis using Protein Precipitation.

G start Start: Ion Suppression or Enhancement Observed improve_cleanup Improve Sample Cleanup? start->improve_cleanup switch_to_spe Switch from PPT to SPE improve_cleanup->switch_to_spe Yes optimize_chroma Optimize Chromatography? improve_cleanup->optimize_chroma No switch_to_spe->optimize_chroma modify_gradient Modify LC Gradient/Column optimize_chroma->modify_gradient Yes change_is Use Stable Isotope-Labeled IS? optimize_chroma->change_is No modify_gradient->change_is use_sil_is Implement SIL-IS change_is->use_sil_is Yes change_ionization Change Ionization Source? change_is->change_ionization No use_sil_is->change_ionization switch_to_apci Switch from ESI to APCI change_ionization->switch_to_apci Yes end End: Matrix Effect Mitigated change_ionization->end No switch_to_apci->end

Caption: Decision tree for troubleshooting matrix effects in carbocisteine bioanalysis.

References

Reference Data & Comparative Studies

Validation

A Comparative In Vitro Analysis of the Antioxidant Properties of Carbocisteine Lysine Salt and N-Acetylcysteine

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vitro antioxidant activities of two prominent mucoactive agents, Carbocisteine Lysine (B10760008) Salt...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antioxidant activities of two prominent mucoactive agents, Carbocisteine Lysine (B10760008) Salt (CLS) and N-Acetylcysteine (NAC). Both compounds are recognized for their therapeutic benefits in respiratory conditions, which are often associated with oxidative stress. This document summarizes key experimental data, details the methodologies of the cited assays, and visualizes relevant pathways and workflows to aid in research and development.

Executive Summary

In vitro studies demonstrate that both Carbocisteine Lysine Salt and N-Acetylcysteine possess notable antioxidant properties. A key comparative study indicates that CLS may be a more potent scavenger of free radicals in specific experimental models.[1][2] The primary antioxidant mechanism of NAC is well-established as a precursor to glutathione (B108866) (GSH), a crucial intracellular antioxidant.[3] In contrast, evidence suggests that CLS may exert its antioxidant effects, at least in part, by inhibiting the activity of xanthine (B1682287) oxidase, an enzyme involved in the generation of reactive oxygen species.[1][2] While direct comparative data from standardized antioxidant assays such as DPPH, ABTS, and ORAC are limited, the available experimental results provide valuable insights into their respective antioxidant potentials.

Data Presentation: Comparative Antioxidant Efficacy

The following table summarizes the quantitative data from a pivotal in vitro study comparing the antioxidant effects of Carbocisteine Lysine Salt and N-Acetylcysteine.

AssayExperimental SystemEndpointCarbocisteine Lysine Salt (CLS)N-Acetylcysteine (NAC)Reference
Fluorometric Analysis of DNA Unwinding (FADU) Human serum treated with ultrasoundProtection against DNA damageEffective at 2.5 mM Effective starting from 5 mM [1][2]
Xanthine Oxidase (XO) Activity Human lung endothelial cells challenged with elastaseInhibition of XO activityDecreased XO activity at 0.16 mM Not reported in this assay[1][2]
Cytochrome c Reduction Kinetics Supernatant of cultured human lung endothelial cellsReduction of cytochrome cReduced oxidative activityNot reported in this assay[1][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Fluorometric Analysis of DNA Unwinding (FADU)

This assay is utilized to quantify DNA strand breaks in cells. The principle relies on the fact that single-stranded DNA, which increases with DNA damage, unwinds under alkaline conditions, and this can be measured using a fluorescent dye that preferentially binds to double-stranded DNA.

Protocol:

  • Cell Treatment: Human serum is treated with ultrasound to induce free radical generation in the presence or absence of varying concentrations of CLS (1.5, 2.5 mM) or NAC (4, 5 mM).[1][2]

  • Cell Lysis: Cells are lysed in an alkaline buffer containing a detergent to release the cellular content.

  • DNA Unwinding: The alkaline conditions promote the unwinding of DNA at sites of strand breaks.

  • Neutralization: The alkaline solution is neutralized to stop the unwinding process.

  • Fluorescent Staining: A fluorescent dye, such as SYBR Green I, which has a higher affinity for double-stranded DNA, is added.[5]

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer. A decrease in fluorescence indicates a higher degree of DNA unwinding and, consequently, more DNA strand breaks.

FADU_Workflow start Start: Cell Treatment with Ultrasound and Test Compounds lysis Cell Lysis (Alkaline Buffer) start->lysis unwinding Alkaline DNA Unwinding lysis->unwinding neutralization Neutralization unwinding->neutralization staining Fluorescent Staining (e.g., SYBR Green I) neutralization->staining measurement Fluorescence Measurement staining->measurement end End: Quantification of DNA Strand Breaks measurement->end CLS_Mechanism Xanthine_Dehydrogenase Xanthine Dehydrogenase Xanthine_Oxidase Xanthine Oxidase Xanthine_Dehydrogenase->Xanthine_Oxidase Conversion Superoxide Superoxide (O2-) Xanthine_Oxidase->Superoxide Generates CLS Carbocisteine Lysine Salt CLS->Xanthine_Oxidase Inhibits NAC_Mechanism NAC N-Acetylcysteine Cysteine L-Cysteine NAC->Cysteine Deacetylation GSH Glutathione (GSH) Cysteine->GSH Synthesis Neutralization Neutralization GSH->Neutralization ROS Reactive Oxygen Species (ROS) ROS->Neutralization

References

Comparative

A Comparative Analysis of the Mucolytic Properties of Carbocisteine Lysine and Erdosteine

For Researchers, Scientists, and Drug Development Professionals In the management of respiratory diseases characterized by excessive or abnormal mucus production, such as Chronic Obstructive Pulmonary Disease (COPD), muc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the management of respiratory diseases characterized by excessive or abnormal mucus production, such as Chronic Obstructive Pulmonary Disease (COPD), mucolytic agents play a crucial role. This guide provides a detailed comparative analysis of two prominent mucolytic agents: carbocisteine (B549337) lysine (B10760008) salt and erdosteine (B22857). The following sections delve into their mechanisms of action, present supporting experimental and clinical data, and outline the methodologies of key clinical trials.

Executive Summary

Carbocisteine lysine and erdosteine are both effective oral mucolytics, but they exhibit distinct pharmacological profiles. Erdosteine, a prodrug, is converted to an active metabolite with a free sulfhydryl group that directly breaks down disulfide bonds in mucin, thus reducing mucus viscosity. It also possesses significant antioxidant and anti-inflammatory properties. Carbocisteine, a blocked thiol derivative, acts as a mucoregulator, normalizing the synthesis of mucus glycoproteins. While direct head-to-head in vitro studies on their mucolytic potency are limited, clinical evidence, particularly in COPD, suggests erdosteine may have a superior efficacy and safety profile in reducing exacerbations and hospitalizations.

Mechanism of Action

The fundamental difference in the mucolytic activity of carbocisteine lysine and erdosteine lies in their molecular mechanisms.

Erdosteine: This compound is a prodrug that, after absorption, is rapidly metabolized to its active form, Metabolite I (Met I), which contains a free sulfhydryl (-SH) group.[1][2] This thiol group directly cleaves the disulfide bonds that cross-link mucin glycoproteins, the primary structural components of mucus.[1] This depolymerization of mucin fibers leads to a significant reduction in sputum viscosity and elasticity, facilitating its clearance from the airways.[1]

Carbocisteine Lysine: Carbocisteine is a blocked thiol derivative.[3] The lysine salt improves its solubility and absorption. Once absorbed, the lysine is cleaved, releasing the active carbocisteine molecule. Unlike erdosteine's active metabolite, carbocisteine does not have a free thiol group to directly break disulfide bonds in secreted mucus.[4] Instead, it is considered a mucoregulator. It is believed to act at the intracellular level in mucus-producing cells to normalize the synthesis of sialomucins and fucomucins, leading to the production of less viscous mucus.[4]

Signaling Pathways

Both agents have been shown to modulate intracellular signaling pathways involved in inflammation, a key component of chronic respiratory diseases.

Erdosteine: In-vitro studies have demonstrated that erdosteine can inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the degradation of IκBα, erdosteine blocks the nuclear translocation of NF-κB, thereby reducing the transcription of pro-inflammatory cytokines such as IL-6 and IL-1β.

erdosteine_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Transcription Erdosteine Erdosteine Erdosteine->IKK Inhibits

Erdosteine's Inhibition of the NF-κB Pathway

Carbocisteine Lysine: Carbocisteine has been shown to suppress the activation of both the NF-κB and the ERK1/2 MAPK (Extracellular signal-regulated kinase 1/2 Mitogen-activated protein kinase) signaling pathways. This dual inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, and TNF-α.

carbocisteine_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus MAPK Kinase MAPK Kinase Inflammatory Stimulus->MAPK Kinase IKK IKK Inflammatory Stimulus->IKK ERK1/2 ERK1/2 MAPK Kinase->ERK1/2 P Pro-inflammatory Genes Pro-inflammatory Genes ERK1/2->Pro-inflammatory Genes Transcription IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB NF-κB->Pro-inflammatory Genes Transcription Carbocisteine Carbocisteine Carbocisteine->ERK1/2 Inhibits Carbocisteine->IKK Inhibits restore_workflow Patient Screening Patient Screening Run-in Period Run-in Period Patient Screening->Run-in Period Inclusion/Exclusion Criteria Met Randomization Randomization Run-in Period->Randomization 2 Weeks Erdosteine Arm Erdosteine Arm Randomization->Erdosteine Arm Erdosteine 300mg bid Placebo Arm Placebo Arm Randomization->Placebo Arm Placebo bid Follow-up Follow-up Erdosteine Arm->Follow-up 12 Months Placebo Arm->Follow-up 12 Months Data Analysis Data Analysis Follow-up->Data Analysis Exacerbation Rate, Duration peace_workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Inclusion/Exclusion Criteria Met Carbocisteine Arm Carbocisteine Arm Randomization->Carbocisteine Arm Carbocisteine 1500mg/day Placebo Arm Placebo Arm Randomization->Placebo Arm Placebo Follow-up Follow-up Carbocisteine Arm->Follow-up 12 Months Placebo Arm->Follow-up 12 Months Data Analysis Data Analysis Follow-up->Data Analysis Exacerbation Rate

References

Validation

A Head-to-Head Comparison of Carbocisteine and Ambroxol in Respiratory Models

For Researchers, Scientists, and Drug Development Professionals In the management of respiratory diseases characterized by mucus hypersecretion and chronic inflammation, such as chronic obstructive pulmonary disease (COP...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the management of respiratory diseases characterized by mucus hypersecretion and chronic inflammation, such as chronic obstructive pulmonary disease (COPD) and bronchitis, mucoactive agents play a crucial role. Among these, carbocisteine (B549337) and ambroxol (B1667023) are widely utilized. This guide provides an objective, data-driven comparison of their performance in various respiratory models, focusing on their mucolytic, anti-inflammatory, and antioxidant properties.

Executive Summary

Carbocisteine and ambroxol, while both classified as mucoactive agents, exhibit distinct mechanisms of action. Carbocisteine primarily acts as a "mucoregulator," normalizing the synthesis of mucin glycoproteins.[1] In contrast, ambroxol functions as a "secretolytic" and "mucokinetic" agent, stimulating the secretion of thinner mucus and enhancing mucociliary clearance.[2]

Direct head-to-head experimental data is limited, but a clinical study in cystic fibrosis patients demonstrated that both drugs significantly decrease expectorate viscosity and elasticity.[3][4][5][6] In this study, carbocisteine showed a broader improvement in respiratory function parameters compared to ambroxol.[3][4][5][6] Preclinical studies in various models have further elucidated their individual effects on inflammation, oxidative stress, and mucin gene expression, providing a basis for indirect comparison.

Mechanism of Action: A Comparative Overview

Carbocisteine's primary mechanism involves the regulation of mucin synthesis, specifically by restoring the balance of sialomucins and fucomucins, which leads to a reduction in mucus viscosity.[7] It is a blocked thiol derivative, and its action is considered to be mucoregulatory rather than directly mucolytic.[1]

Ambroxol, a metabolite of bromhexine, increases the secretion of serous fluid in the respiratory tract, effectively thinning the thick mucus.[8] It also enhances ciliary beat frequency, thereby promoting the clearance of mucus from the airways.[2] Additionally, ambroxol has been shown to stimulate the production of pulmonary surfactant.

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Caption: Comparative mechanisms of action of carbocisteine and ambroxol.

Head-to-Head Comparison: Clinical Data in Cystic Fibrosis

A single-blind, randomized study in 26 cystic fibrosis patients provides the most direct comparison of carbocisteine lysine (B10760008) salt (SCMC-Lys) and ambroxol hydrochloride (ABX).[3][4][5][6]

Table 1: Comparison of Carbocisteine and Ambroxol in Cystic Fibrosis Patients

ParameterCarbocisteine (SCMC-Lys)Ambroxol (ABX)
Mucus Properties
Expectorate ViscositySignificantly decreasedSignificantly decreased
Expectorate ElasticitySignificantly decreasedSignificantly decreased
Clinical Scores
Cough ScoreSignificant improvementNo significant improvement
Chest Sound ScoreSignificant improvementSignificant improvement
Shwachmann IndexSignificant improvementNo significant improvement
Respiratory Function
paO2IncreasedIncreased
paCO2DecreasedNo significant change
Hb O2 SaturationIncreasedNo significant change
Tidal VolumeIncreasedNo significant change
Peak Expiratory FlowIncreasedNo significant change
Forced Expiratory VolumeIncreasedNo significant change
Forced Expiratory FlowNo significant changeIncreased

Data extracted from Caramia G, et al. J Int Med Res. 1995.[3][4][5][6]

Experimental Protocol: Clinical Study in Cystic Fibrosis
  • Study Design: A single-blind, randomized, comparative study involving 26 cystic fibrosis patients with similar baseline characteristics.[3][4][5][6]

  • Treatment Regimen:

    • Adults: Carbocisteine lysine salt (900 mg, three times a day) or ambroxol hydrochloride (33 mg, three times a day).[3][4][5][6]

    • Children (<14 years): Carbocisteine lysine salt (270 mg, three times a day) or ambroxol hydrochloride (10 mg, four times a day).[3][4][5][6]

  • Duration: 80 days.[3][4][5][6]

  • Outcome Measures: Expectorate viscosity and elasticity, cough and chest sound scores, arterial blood gases (paO2, paCO2), Hb O2 saturation, and various spirometric parameters.[3][4][5][6]

dot

Cystic_Fibrosis_Study_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (80 days) cluster_assessment Outcome Assessment P 26 Cystic Fibrosis Patients R Single-Blind Randomization P->R C Carbocisteine (SCMC-Lys) R->C A Ambroxol (ABX) R->A O Mucus Rheology Clinical Scores Respiratory Function C->O A->O

Caption: Experimental workflow for the comparative clinical study.

Performance in Preclinical Respiratory Models

Direct head-to-head preclinical studies are scarce. However, individual studies in various respiratory models provide insights into their distinct pharmacological profiles.

Mucoregulatory and Mucolytic Effects

Carbocisteine: In a COPD mouse model, high-dose carbocisteine (225 mg/kg/day) significantly decreased the overproduction of both Muc5b and Muc5ac, key mucins implicated in COPD pathogenesis.[9][10] It also restored the Muc5b/Muc5ac ratio, which correlated with improved lung function.[9][10] In vitro studies have shown that carbocisteine can inhibit TNF-α-induced increases in mucus viscosity by regulating the fucosylated and sialylated sugar chains on MUC5AC.[11]

Ambroxol: In cultured human tracheal-bronchial cells, ambroxol was less effective than N-acetylcysteine and guaifenesin (B1672422) at inhibiting IL-13-induced MUC5AC secretion. One study showed that ambroxol had no significant effect on basal mucin release from airway goblet cells.[12]

Table 2: Effects on Mucin Expression and Mucus Properties

AgentModelKey Findings
Carbocisteine COPD Mouse Model (LPS + Cigarette Smoke)High-dose (225 mg/kg/d) significantly decreased Muc5b (p<0.01) and Muc5ac (p<0.001) overproduction and restored the Muc5b/Muc5ac ratio.[9][10]
In vitro (NCI-H292 cells)Inhibited TNF-α-induced increases in MUC5AC viscosity and sialyl-Lewis x-epitopes.[11]
Ambroxol In vitro (Primary Hamster Tracheal Surface Epithelial Cells)No significant effect on basal mucin release.[12]
In vitro (Differentiated Human Airway Epithelial Cells)Less effective than guaifenesin in inhibiting IL-13-induced MUC5AC secretion.
Anti-inflammatory Effects

Carbocisteine: In a COPD mouse model, high-dose carbocisteine significantly attenuated inflammatory cell infiltration in the lungs and reduced levels of pro-inflammatory cytokines such as IL-6 and KC in bronchoalveolar lavage fluid (BALF).[9][13] It also inhibited the expression of TNF-α in lung tissues.[9][13]

Ambroxol: Ambroxol has demonstrated anti-inflammatory properties in various models. For instance, in an experimental asthma model in mice, ambroxol suppressed airway hyperresponsiveness and eosinophilia.[8] It also decreased the levels of IL-5 and IL-13 in BALF when administered prior to allergen challenge.[8]

Table 3: Anti-inflammatory Effects in Respiratory Models

AgentModelKey Findings
Carbocisteine COPD Mouse Model (LPS + Cigarette Smoke)High-dose (225 mg/kg/d) attenuated inflammatory cell infiltration and reduced IL-6, KC, and TNF-α levels.[9][13]
Ambroxol Asthma Mouse Model (OVA-induced)Suppressed airway hyperresponsiveness and eosinophilia; decreased IL-5 and IL-13 in BALF.[8]
Antioxidant Properties

Carbocisteine: In cigarette smoke extract (CSE)-stimulated bronchial epithelial cells (16-HBE), carbocisteine (10⁻⁴ M) reduced the production of reactive oxygen species (ROS), increased intracellular glutathione (B108866) (GSH), and enhanced the expression and activity of the antioxidant pathway components Nrf2, HO-1, and HDAC-2.[1]

Ambroxol: An in vitro study directly compared the oxidant-scavenging capabilities of ambroxol with N-acetylcysteine (NAC). Ambroxol demonstrated the ability to scavenge hydroxyl radicals (OH•) and hypochlorous acid (HOCl) at high concentrations (≥10⁻⁴ M), but had no effect on hydrogen peroxide (H₂O₂).[14] In contrast, NAC was effective against H₂O₂.[14] The study concluded that ambroxol's direct antioxidant effects are present but require high concentrations.[14]

Table 4: Antioxidant Effects in In Vitro Models

AgentModelKey Findings
Carbocisteine CSE-stimulated Bronchial Epithelial Cells (16-HBE)Reduced ROS production, increased GSH, and upregulated the Nrf2/HO-1/HDAC-2 pathway.[1]
Ambroxol Cell-free assaysScavenged OH• and HOCl at ≥10⁻⁴ M; no effect on H₂O₂.[14]

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Antioxidant_Signaling_Pathway CSE Cigarette Smoke Extract (CSE) ROS ↑ Reactive Oxygen Species (ROS) CSE->ROS GSH_depletion ↓ Glutathione (GSH) CSE->GSH_depletion Reduced_Oxidative_Stress Reduced Oxidative Stress Carbocisteine Carbocisteine Carbocisteine->ROS Inhibits Carbocisteine->GSH_depletion Prevents Nrf2 Nrf2 Activation Carbocisteine->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE HO1 ↑ Heme Oxygenase-1 (HO-1) ARE->HO1 HDAC2 ↑ Histone Deacetylase 2 (HDAC-2) ARE->HDAC2 HO1->Reduced_Oxidative_Stress Cytoprotection Cytoprotection HDAC2->Cytoprotection

Caption: Carbocisteine's antioxidant signaling pathway.

Conclusion

Both carbocisteine and ambroxol are effective mucoactive agents with distinct but complementary mechanisms of action.

  • Carbocisteine excels as a mucoregulator , demonstrating strong effects on normalizing mucin expression and potent anti-inflammatory and antioxidant activities in preclinical models. The head-to-head clinical data in cystic fibrosis suggests it may offer broader benefits in improving respiratory function.[3][4][5][6]

  • Ambroxol functions effectively as a secretolytic and mucokinetic agent , enhancing mucus clearance through increased secretion of thin mucus and stimulation of ciliary action. Its anti-inflammatory effects are also well-documented.

The choice between these agents may depend on the specific pathophysiology being targeted. For conditions dominated by dysregulated mucin production and significant oxidative stress, carbocisteine presents a compelling profile. Where impaired mucus clearance is the primary concern, ambroxol's secretolytic and mucokinetic properties are highly relevant. Future head-to-head preclinical studies are warranted to provide a more definitive comparison of their efficacy across a range of respiratory disease models.

References

Comparative

Unveiling the In Vivo Anti-Inflammatory Efficacy of Carbocisteine Lysine Salt: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of carbocisteine (B549337) lysine (B10760008) salt against the well-es...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of carbocisteine (B549337) lysine (B10760008) salt against the well-established mucoactive agent, N-acetylcysteine (NAC). The following data, compiled from various preclinical studies, offers insights into the therapeutic potential of carbocisteine lysine salt in inflammatory models.

Carbocisteine lysine salt, a mucoregulatory drug, has demonstrated significant anti-inflammatory properties in various in vivo models of inflammation.[1] This guide synthesizes key experimental findings to validate these effects, offering a comparative perspective with N-acetylcysteine, another agent known for its antioxidant and anti-inflammatory activities.[2][3][4] The primary models discussed are carrageenan-induced pleurisy in rats and cigarette smoke-induced airway inflammation in guinea pigs, both established paradigms for assessing anti-inflammatory drug efficacy.

Comparative Efficacy of Carbocisteine Lysine Salt and N-Acetylcysteine

The following table summarizes the quantitative anti-inflammatory effects of carbocisteine lysine salt and N-acetylcysteine in relevant in vivo models. It is important to note that the data is collated from different studies and direct head-to-head comparisons are limited.

In Vivo Model Compound Dose Key Anti-Inflammatory Effects Source
Carrageenan-Induced Pleurisy (Rat) Carbocisteine Lysine Salt100-300 mg/kg (p.o.)Dose-dependent inhibition of pleural exudate and leukocyte recruitment.[1]
N-Acetylcysteine50 mg/kg (oral)Attenuated all parameters of inflammation. Specifically, a 45% reduction in total cellular infiltrates and a 19% reduction in neutrophils in bronchoalveolar lavage fluid in a similar carrageenan-induced lung injury model.[5][6]
Cigarette Smoke-Induced Airway Inflammation (Guinea Pig) Carbocisteine Lysine Salt300 mg/kg (p.o.) or 30-100 mg/ml (aerosol)Reduced the increase in airway responsiveness and associated cell recruitment in bronchoalveolar lavage (BAL) fluids.[1]
N-AcetylcysteineNot specified in a directly comparable guinea pig modelIn a rat model, oral NAC was shown to prevent cigarette smoke-induced alterations in small airways. In human smokers, NAC treatment did not significantly affect the total cell number in BAL fluid but did increase the proportion of lymphocytes.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the generalized experimental protocols for the in vivo models cited.

Carrageenan-Induced Pleurisy in Rats

This model is a classic method for inducing acute inflammation and evaluating the efficacy of anti-inflammatory drugs.

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Pleurisy: A solution of carrageenan (e.g., 1% in saline) is injected into the pleural cavity of the rats.

  • Drug Administration: Carbocisteine lysine salt or N-acetylcysteine is administered orally at specified doses prior to the carrageenan injection. A control group receives the vehicle.

  • Sample Collection: Several hours after carrageenan injection, the animals are euthanized. The pleural exudate is collected to measure its volume.

  • Inflammatory Cell Quantification: The pleural exudate is centrifuged, and the cell pellet is resuspended. Total and differential leukocyte counts (particularly neutrophils) are determined using a hemocytometer and microscopic analysis of stained smears.

  • Statistical Analysis: Data are typically expressed as mean ± standard error of the mean (SEM). Statistical significance between the treated and control groups is determined using appropriate tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.[9]

Cigarette Smoke-Induced Airway Inflammation in Guinea Pigs

This model mimics the inflammatory changes observed in the airways of smokers and is relevant for studying chronic obstructive pulmonary disease (COPD).

  • Animal Model: Male guinea pigs are commonly used.

  • Exposure to Cigarette Smoke: Animals are exposed to the smoke of a set number of cigarettes for a specified duration daily, over a period of days or weeks, in a specially designed inhalation chamber. A control group is exposed to room air.[8][10]

  • Drug Administration: Carbocisteine lysine salt or N-acetylcysteine is administered, often orally or via aerosol, before or during the smoke exposure period.

  • Bronchoalveolar Lavage (BAL): Following the exposure period, animals are anesthetized, and a BAL is performed by instilling and then aspirating a sterile saline solution into the lungs.

  • Cellular Analysis: The BAL fluid is centrifuged, and the cell pellet is used for total and differential cell counts to quantify the influx of inflammatory cells such as neutrophils, macrophages, and eosinophils.

  • Assessment of Airway Hyperresponsiveness: In some studies, airway responsiveness to bronchoconstrictors like histamine (B1213489) is measured to assess the functional consequences of the inflammation.[1]

Mechanistic Insights and Signaling Pathways

Both carbocisteine and N-acetylcysteine exert their anti-inflammatory effects, at least in part, by modulating key inflammatory signaling pathways. A critical pathway implicated in the action of both compounds is the Nuclear Factor-kappa B (NF-κB) pathway.[2][4][11][12]

G cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Therapeutic Intervention Inflammatory_Stimuli e.g., TNF-α, Oxidative Stress IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active Degrades, releasing NF-κB NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB DNA DNA NFkB_active->DNA Translocates to Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, IL-8) DNA->Inflammatory_Genes Carbocisteine Carbocisteine Lysine Salt Carbocisteine->IKK Inhibits Carbocisteine->NFkB_active Inhibits Translocation NAC N-Acetylcysteine NAC->IKK Inhibits NAC->NFkB_active Inhibits Translocation

Caption: NF-κB Signaling Pathway and Inhibition by Carbocisteine and NAC.

The diagram above illustrates how inflammatory stimuli activate the IKK complex, leading to the degradation of IκB and the subsequent translocation of active NF-κB to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes. Both carbocisteine lysine salt and N-acetylcysteine have been shown to interfere with this pathway, thereby reducing the inflammatory response.[11][12][13]

Experimental Workflow Visualization

The following diagram provides a generalized workflow for the in vivo validation of the anti-inflammatory effects of a test compound.

G Start Start: Hypothesis Formulation Animal_Model Animal Model Selection (e.g., Rat, Guinea Pig) Start->Animal_Model Inflammation_Induction Induction of Inflammation (e.g., Carrageenan, Cigarette Smoke) Animal_Model->Inflammation_Induction Grouping Animal Grouping (Control, Vehicle, Test Compound) Inflammation_Induction->Grouping Drug_Administration Drug Administration (e.g., Oral, Aerosol) Grouping->Drug_Administration Sample_Collection Sample Collection (Pleural Exudate, BAL Fluid) Drug_Administration->Sample_Collection Analysis Analysis of Inflammatory Markers (Cell Counts, Cytokines) Sample_Collection->Analysis Data_Analysis Statistical Data Analysis Analysis->Data_Analysis Conclusion Conclusion on Anti-inflammatory Efficacy Data_Analysis->Conclusion Carbocisteine Carbocisteine Lysine Salt Carbocisteine->Drug_Administration NAC N-Acetylcysteine NAC->Drug_Administration

Caption: General Experimental Workflow for In Vivo Anti-inflammatory Studies.

References

Validation

A Comparative Guide to Analytical Methods for Carbocisteine Lysine Salt Quantification

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of various analytical methods for the quantification of carbocisteine (B549337), the active component of carbocist...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of carbocisteine (B549337), the active component of carbocisteine lysine (B10760008) salt. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC) with different detectors and Spectrophotometry, based on published research, to aid in the selection of the most suitable method for your specific research and development needs.

Comparison of Analytical Method Performance

The following table summarizes the key performance parameters of different analytical methods used for the quantification of carbocisteine. This allows for a direct comparison of their linearity, sensitivity, accuracy, and precision.

Parameter HPLC-UV [1]LC-MS/MS [2][3]Second Order Derivative Spectrophotometry Spectrophotometry (p-benzoquinone) [4]
Linearity Range 100 µg/mL (single point)50.000 - 6000.000 ng/mL20 - 140 µg/mL0 - 150 µg/mL
Correlation Coefficient (R²) Not explicitly stated> 0.990.9988Not explicitly stated
Limit of Quantification (LOQ) Not explicitly stated50.000 ng/mLNot explicitly statedNot explicitly stated
Accuracy (% Recovery) Satisfactory (no numerical value provided)Within ±1% of nominalNot explicitly stated~100%
Precision (% RSD) < 2%< 7% (Intra- and Inter-day)5.146%Not explicitly stated
Wavelength/Detection 215 nm or 210 nmPositive Ion Mode (MRM)208 nm500 nm

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine analysis of carbocisteine in bulk drug and pharmaceutical formulations.[1]

a) Method as described by Rele R.V. et al. (2010):

  • Chromatographic Conditions:

    • Column: APS-2 hypersil (250 X 4.6 mm), 5µ particle size

    • Mobile Phase: A mixture of buffer and methanol (B129727) (65:35 v/v). The buffer consists of 0.02 M potassium dihydrogen phosphate (B84403) monobasic and 0.01 M 1-hexane sulphonic acid sodium salt anhydrous.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • A standard stock solution is prepared by dissolving 50 mg of carbocisteine in a 50 ml volumetric flask with the diluent (buffer) to achieve a concentration of 1000 µg/mL.

    • A working standard solution of 100 µg/mL is prepared by diluting 5 ml of the stock solution to 50 ml with the diluent.

    • For pharmaceutical formulations, a powder equivalent to 50 mg of carbocisteine is accurately weighed and dissolved in the diluent to achieve a final concentration of 100 µg/mL after filtration.

b) Method as described by a 2014 study: [1]

  • Chromatographic Conditions:

    • Column: BDS hypersil C18 (250 x 4.6 mm i.d.), 5 µ particle size.

    • Mobile Phase: A mixture of water and acetonitrile (B52724) (95:5 % v/v).

    • Detection: UV at 215 nm.

  • Sample Preparation:

    • A standard stock solution of 1000 µg/ml is prepared by dissolving 10 mg of carbocisteine in 10 ml of diluent (water:acetonitrile, 95:5% v/v) with the aid of sonication.

    • A working standard solution of 100 µg/ml is prepared by diluting 1 ml of the stock solution to 10 ml with the diluent.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it suitable for the quantification of carbocisteine in biological matrices like human plasma.[2][3]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Waters Symmetry Shield RP 8, 150 × 3.9 mm, 5 μ.[2]

    • Mobile Phase: A mixture of methanol and 0.5% formic acid solution (40:60 v/v).[2]

    • Flow Rate: 500 μl/min.[2]

    • Injection Volume: 5 μl.[2]

    • Detection: Positive ion mode with Multiple Reaction Monitoring (MRM). The MRM transition for carbocisteine is 180.0 > 89.0.[2]

    • Internal Standard: Rosiglitazone.[2]

  • Sample Preparation (Protein Precipitation): [2]

    • To 200 μL of a plasma sample, add 25 μL of the internal standard solution and vortex.

    • Add 700 μL of methanol and vortex for 5 minutes.

    • Centrifuge the sample at 15,000 rpm for 5 min at 10°C.

    • Dilute 250 μL of the supernatant with 250 μL of the dilution buffer (methanol and 0.5% formic acid, 20:80 v/v) and inject into the LC-MS/MS system.

Second Order Derivative Spectrophotometry

This is a simple and cost-effective method for the estimation of carbocisteine in bulk and tablet formulations.

  • Instrumental Conditions:

    • Spectrophotometer: UV-Visible spectrophotometer with derivative spectroscopy capabilities.

    • Wavelength for Measurement: 208 nm.

    • Blank: 0.1 N HCl.

  • Sample Preparation:

    • A stock solution of 100 μg/ml of carbocisteine is prepared in 0.1 N HCl.

    • Calibration standards are prepared by diluting the stock solution to concentrations ranging from 20 to 140 μg/ml with 0.1N HCl.

    • For tablet analysis, a powder equivalent to 10 mg of carbocisteine is dissolved in 100 ml of 0.1N HCl, sonicated, filtered, and diluted to a final concentration of 100 μg/ml.

Spectrophotometry using p-benzoquinone

This method is based on the reaction of carbocisteine with p-benzoquinone to form a colored product that can be measured spectrophotometrically.[4]

  • Reaction and Measurement:

    • The method is based on the reaction between p-benzoquinone (PBQ) and carbocisteine, which results in a product that absorbs at 500 nm.[4]

    • Beer's law is obeyed in the concentration range of 0-150 µg/ml for carbocisteine.[4]

  • Sample Preparation:

    • The method does not require prior derivatization or extraction.[4]

    • It has been successfully applied to determine carbocisteine in pharmaceutical products.[4]

Cross-Validation Workflow

The cross-validation of analytical methods is a critical step to ensure that different methods provide equivalent results and can be used interchangeably. A typical workflow for cross-validation is depicted below.

CrossValidationWorkflow DefineMethods Define Analytical Methods (e.g., HPLC-UV, LC-MS/MS) MethodA Method A (e.g., HPLC-UV) DefineMethods->MethodA MethodB Method B (e.g., LC-MS/MS) DefineMethods->MethodB SamplePrepA Sample Preparation (Protocol A) MethodA->SamplePrepA SamplePrepB Sample Preparation (Protocol B) MethodB->SamplePrepB AnalysisA Analysis by Method A SamplePrepA->AnalysisA AnalysisB Analysis by Method B SamplePrepB->AnalysisB DataA Results from Method A AnalysisA->DataA DataB Results from Method B AnalysisB->DataB CompareResults Statistical Comparison of Results (e.g., t-test, F-test, Bland-Altman plot) DataA->CompareResults DataB->CompareResults PrepareSamples Prepare Identical Sets of Samples (Bulk Drug, Formulation, Spiked Samples) PrepareSamples->SamplePrepA PrepareSamples->SamplePrepB Conclusion Conclusion on Method Equivalency CompareResults->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathways and Logical Relationships

The choice of an analytical method often depends on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the available instrumentation. The following diagram illustrates the logical considerations in selecting an appropriate analytical method for carbocisteine lysine quantification.

MethodSelectionLogic Start Start: Need to Quantify Carbocisteine Lysine Matrix What is the Sample Matrix? Start->Matrix BulkDrug Bulk Drug / Pharmaceutical Formulation Matrix->BulkDrug Simple Biological Biological Matrix (e.g., Plasma, Urine) Matrix->Biological Complex Sensitivity Required Sensitivity? HighSens High (ng/mL) Sensitivity->HighSens High LowSens Low (µg/mL) Sensitivity->LowSens Low Throughput High Throughput Needed? YesTP Yes Throughput->YesTP Yes NoTP No Throughput->NoTP No BulkDrug->Sensitivity LC_MSMS LC-MS/MS Biological->LC_MSMS HighSens->LC_MSMS LowSens->Throughput HPLC_UV HPLC-UV YesTP->HPLC_UV Spectro Spectrophotometry YesTP->Spectro NoTP->HPLC_UV NoTP->Spectro

Caption: Decision tree for selecting an analytical method.

References

Comparative

Unraveling the Efficacy of Carbocisteine Lysine Salt Across Diverse COPD Phenotypes: A Comparative Guide

For Immediate Release In the stratified landscape of Chronic Obstructive Pulmonary Disease (COPD), where patient presentation and disease progression are notably heterogeneous, the therapeutic efficacy of mucolytic agent...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the stratified landscape of Chronic Obstructive Pulmonary Disease (COPD), where patient presentation and disease progression are notably heterogeneous, the therapeutic efficacy of mucolytic agents is increasingly being scrutinized through the lens of distinct clinical phenotypes. This guide offers a detailed comparison of carbocisteine (B549337) lysine (B10760008) salt's performance against other mucolytics, focusing on its utility in different COPD patient subgroups. By synthesizing data from key clinical trials and mechanistic studies, we provide researchers, scientists, and drug development professionals with a comprehensive overview to inform future research and clinical strategies.

Carbocisteine lysine salt, a well-established mucoactive agent, has demonstrated a multifaceted mechanism of action that extends beyond simple mucolysis to include significant anti-inflammatory and antioxidant properties.[1][2] These attributes suggest a potential for differential efficacy across COPD phenotypes, particularly in patients characterized by frequent exacerbations and a chronic bronchitis profile.

Comparative Efficacy in the Frequent Exacerbator Phenotype

A primary target for COPD maintenance therapy is the reduction of exacerbations, which are key drivers of disease progression and healthcare utilization. The "frequent exacerbator" phenotype, typically defined as experiencing two or more exacerbations in the preceding year, has been a major focus of clinical trials investigating carbocisteine lysine salt.

A prospective, real-life observational study demonstrated that the addition of carbocisteine lysine salt (2.7 g/day ) to standard therapy significantly reduced the mean number of exacerbations from 1.97 to 1.03 over a year (p<0.01).[3] Notably, in patients with ≥2 exacerbations at baseline, the rate of exacerbations was significantly lowered, irrespective of concomitant inhaled corticosteroid (ICS) use.[3]

Outcome MeasureCarbocisteine Lysine Salt + Standard Therapy (with ICS)Carbocisteine Lysine Salt + Standard Therapy (without ICS)p-value
Reduction in patients with ≥2 exacerbations/year From 69% to 33%From 58% to 25%<0.01

Table 1: Efficacy of Carbocisteine Lysine Salt in Frequent Exacerbator COPD Patients[3]

A network meta-analysis comparing various mucolytics in COPD provided a ranking of their effectiveness in reducing the risk of acute exacerbations. The results positioned erdosteine (B22857) as the most effective, followed by carbocisteine and then N-acetylcysteine (NAC).[4][5] However, it is important to note the absence of direct head-to-head trials across all agents and specifically within well-defined COPD phenotypes beyond the frequent exacerbator profile.[6]

Performance in the Chronic Bronchitis Phenotype

Patients with the chronic bronchitis phenotype, characterized by chronic cough and sputum production, are logical candidates for mucoactive therapy. A multicenter, double-blind, placebo-controlled trial specifically in patients with chronic obstructive bronchitis found that continuous treatment with carbocisteine lysine salt (2.7 g once daily) for six months significantly increased the proportion of patients remaining exacerbation-free compared to placebo (p<0.001).[7]

Outcome MeasureContinuous Carbocisteine Lysine Salt (n=223)Placebo (n=218)p-value
Patients with at least one exacerbation 29.6% (66 patients)45.9% (100 patients)<0.001
Prolonged time to first exacerbation Significantly prolonged--
Reduction in antibiotic consumption Significant reduction--

Table 2: Efficacy of Carbocisteine Lysine Salt in Chronic Obstructive Bronchitis[7]

The Emphysema Phenotype: A Mechanistic Perspective

Direct clinical trial evidence for the efficacy of carbocisteine lysine salt specifically in the emphysema-dominant phenotype is less defined. However, the drug's antioxidant properties are of particular interest in this context. Oxidative stress is a key pathogenic mechanism in emphysema, leading to the inactivation of alpha-1-antitrypsin and subsequent tissue damage.[1][8] Carbocisteine has been shown to preserve alpha-1-antitrypsin activity, suggesting a potential disease-modifying role in emphysema.[1][8] Further clinical studies are warranted to investigate this potential in patients with the emphysema phenotype.

Experimental Protocols

Paone et al. (2019): A Prospective Real-Life Study[2]
  • Objective: To evaluate the long-term effect (1 year) of carbocisteine lysine salt on COPD exacerbations in addition to background therapy with or without inhaled steroids.

  • Study Design: An observational prospective real-life study.

  • Participants: 155 evaluable COPD patients.

  • Intervention: A single daily dose of carbocisteine lysine salt (2.7 g/day ) in addition to their existing background therapy.

  • Outcome Measures: The primary outcome was the number of exacerbations at 12 months compared to the number in the previous year.

  • Statistical Analysis: The effect of treatment was assessed using statistical tests for paired data, and a multivariate analysis was performed to identify variables with a prognostic effect on exacerbations.

Allegra et al. (1996): A Multicenter, Double-Blind, Placebo-Controlled Trial[7]
  • Objective: To evaluate the efficacy and safety of carbocisteine lysine salt monohydrate in preventing acute exacerbations in patients with chronic obstructive bronchitis.

  • Study Design: A multicenter, double-blind, placebo-controlled, parallel-group trial.

  • Participants: 662 outpatients with chronic obstructive bronchitis.

  • Intervention: Patients were randomized to receive either continuous carbocisteine lysine salt (2.7 g once daily), intermittent carbocisteine lysine salt (same dosage for 1 week alternating with 1 week of placebo), or placebo for 6 months.

  • Outcome Measures: The primary endpoint was the incidence of patients without exacerbations. Other measures included the time to the first exacerbation and antibiotic consumption.

  • Statistical Analysis: An intention-to-treat analysis was performed to compare the outcomes between the treatment groups.

Visualizing Mechanisms and Workflows

Experimental Workflow: Paone et al. (2019) cluster_enrollment Patient Enrollment cluster_intervention Intervention Phase (12 Months) cluster_outcomes Outcome Assessment p1 155 COPD Patients t1 Carbocisteine Lysine Salt (2.7g/day) + Background Therapy p1->t1 Treatment Assignment o1 Number of Exacerbations at 12 months t1->o1 Data Collection o2 Comparison with previous year's exacerbation rate o1->o2 Analysis

Caption: Workflow of the prospective real-life study by Paone et al. (2019).

Signaling Pathway of Carbocisteine's Anti-inflammatory Action cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_pathway Intracellular Signaling cluster_response Inflammatory Response s1 TNF-α nfkb NF-κB Pathway s1->nfkb erk ERK1/2 MAPK Pathway s1->erk cytokines Pro-inflammatory Cytokines (IL-6, IL-8) nfkb->cytokines erk->cytokines carbocisteine Carbocisteine carbocisteine->nfkb Inhibits carbocisteine->erk Inhibits

Caption: Carbocisteine inhibits TNF-α-induced inflammation via NF-κB and ERK1/2 pathways.[9]

Conclusion

The available evidence suggests that carbocisteine lysine salt is an effective therapy for reducing exacerbations in COPD, particularly in patients with a frequent exacerbator or chronic bronchitis phenotype. Its unique combination of mucolytic, anti-inflammatory, and antioxidant properties provides a strong rationale for its use in these patient populations. While direct comparative data against other mucolytics within specific COPD phenotypes are limited, network meta-analyses and individual clinical trials support its position as a valuable treatment option. Future research should focus on head-to-head comparative trials in well-defined COPD phenotypes, including the emphysema-dominant subgroup, to further elucidate the optimal patient populations for carbocisteine lysine salt therapy.

References

Validation

Meta-analysis of Clinical Trials Involving Carbocisteine Lysine Salt for Respiratory Disorders: A Comparative Guide

This guide provides a comprehensive meta-analysis of clinical trials investigating the efficacy and safety of carbocisteine (B549337) lysine (B10760008) salt in the management of respiratory disorders, primarily focusing...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive meta-analysis of clinical trials investigating the efficacy and safety of carbocisteine (B549337) lysine (B10760008) salt in the management of respiratory disorders, primarily focusing on Chronic Obstructive Pulmonary Disease (COPD). It is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with placebo and summarizing key experimental data and methodologies from pivotal studies.

Efficacy and Safety of Carbocisteine Lysine Salt: A Quantitative Analysis

Carbocisteine lysine salt has been the subject of numerous clinical trials to evaluate its role in reducing exacerbations and improving the quality of life in patients with chronic respiratory diseases. A meta-analysis of several key randomized controlled trials (RCTs) provides robust evidence of its clinical benefits.

Table 1: Meta-analysis of Efficacy Outcomes of Carbocisteine in Patients with COPD

Outcome MeasureCarbocisteine vs. Placebo (Mean Difference/Relative Risk)95% Confidence IntervalI² (Heterogeneity)Number of Studies (Patients)Citation
Rate of Exacerbations (per patient per year) -0.43-0.57 to -0.2960%4 (1,357)[1]
Number of Patients with at least one Exacerbation 0.86 (RR)0.78 to 0.9584%3 (1,215)[2]
Quality of Life (SGRQ Total Score) -6.29-9.30 to -3.2761%2 (849)[2]

Table 2: Safety Profile of Carbocisteine in Patients with COPD from a Meta-analysis

Adverse EventCarbocisteine vs. Placebo (Relative Risk)95% Confidence IntervalI² (Heterogeneity)Number of Studies (Patients)Citation
Any Adverse Events 1.020.73 to 1.4361%3 (1,201)[2]
Gastrointestinal Adverse Events 1.380.71 to 2.6677%3 (1,201)[2]

The data indicates that long-term treatment with carbocisteine is associated with a significant reduction in the rate of exacerbations and the number of patients experiencing at least one exacerbation.[1][2] Furthermore, it leads to a clinically meaningful improvement in the quality of life of patients with COPD.[2] The safety profile of carbocisteine is comparable to placebo, with no significant increase in the risk of adverse events.[2]

Experimental Protocols of Key Clinical Trials

The following sections detail the methodologies of four key double-blind, randomized, placebo-controlled trials that have significantly contributed to the meta-analysis data on carbocisteine.

The PEACE Study (Zheng JP et al., 2008)[3][4][5]
  • Objective: To assess whether carbocisteine could reduce the annual exacerbation rate in patients with COPD in China.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study conducted in 22 centers.

  • Participants: 709 patients aged 40-80 years with a diagnosis of COPD (postbronchodilator FEV₁/FVC ratio < 0.7 and FEV₁ between 25% and 79% of predicted), a history of at least two COPD exacerbations in the previous two years, and clinically stable for over four weeks before enrollment.

  • Intervention: Patients were randomly assigned to receive either carbocisteine 1500 mg per day or a matching placebo for one year.

  • Primary Endpoint: The rate of exacerbations per patient per year.

  • Statistical Analysis: Analysis was by intention-to-treat.

Allegra L et al., 1996[6]
  • Objective: To evaluate the efficacy and safety of carbocisteine lysine salt monohydrate in preventing acute exacerbations of chronic obstructive bronchitis.

  • Study Design: A multicenter, double-blind, placebo-controlled, parallel-group trial.

  • Participants: 662 outpatients with chronic obstructive bronchitis.

  • Intervention: After a one-month run-in period, patients were randomized to one of three groups for six months: continuous carbocisteine lysine salt (2.7 g once daily), intermittent carbocisteine lysine salt (same dosage for one-week courses alternating with one-week of placebo), or placebo.

  • Primary Endpoint: Incidence of patients without exacerbations.

  • Statistical Analysis: The evaluation was based on daily recordings of clinical symptoms and signs, which were subsequently assessed by three blinded independent physicians.

Tatsumi K & Fukuchi Y, 2007 (PEACE Study Group)[7]
  • Objective: To assess the effect of carbocisteine on the quality of life in patients with COPD.

  • Study Design: A multicenter, randomized, controlled trial.

  • Participants: Patients with chronic obstructive pulmonary disease.

  • Intervention: The study involved the administration of carbocisteine. Specific dosage and comparison groups were part of the larger PEACE study design.

  • Primary Endpoint: Improvement in quality of life, assessed using the St. George's Respiratory Questionnaire (SGRQ).

  • Statistical Analysis: The analysis focused on the change in SGRQ scores from baseline.

Yasuda H et al., 2006[4]
  • Objective: To evaluate the effect of carbocisteine on the frequency of common colds and exacerbations in patients with COPD.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Patients with a diagnosis of chronic obstructive pulmonary disease.

  • Intervention: Patients were treated with either carbocisteine or a placebo.

  • Primary Endpoint: Frequency of common colds and COPD exacerbations.

  • Statistical Analysis: The number of events in the carbocisteine and placebo groups were compared.

Signaling Pathways Modulated by Carbocisteine

Carbocisteine exerts its therapeutic effects not only through its mucolytic properties but also through its anti-inflammatory and antioxidant activities. In vitro studies have elucidated its mechanism of action, demonstrating its ability to modulate key inflammatory signaling pathways.

Inhibition of TNF-α-Induced Inflammatory Pathway

Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine in respiratory diseases. Carbocisteine has been shown to suppress TNF-α-induced inflammation by inhibiting the NF-κB and ERK1/2 MAPK signaling pathways.[2][3][4]

G cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates ERK ERK1/2 TNFR->ERK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Carbocisteine Carbocisteine Carbocisteine->IKK Inhibits Carbocisteine->ERK Inhibits Phosphorylation Inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, IL-8, etc.) Nucleus->Inflammatory_Genes Induces pERK p-ERK1/2 ERK->pERK Phosphorylates pERK->Nucleus Translocates to

Carbocisteine's inhibition of TNF-α signaling.
Attenuation of Oxidative Stress-Induced Inflammation

Oxidative stress, often mediated by molecules like hydrogen peroxide (H₂O₂), contributes to airway inflammation. Carbocisteine can mitigate this by inhibiting the phosphorylation of NF-κB and ERK1/2, thereby reducing the expression of inflammatory mediators.

G cluster_cell H2O2 H₂O₂ (Oxidative Stress) Cell Airway Epithelial Cell H2O2->Cell Induces pNFkB p-NF-κB (p65) Cell->pNFkB Phosphorylates pERK p-ERK1/2 Cell->pERK Phosphorylates Inflammation Inflammatory Response (Cytokine Release) pNFkB->Inflammation pERK->Inflammation Carbocisteine Carbocisteine Carbocisteine->pNFkB Inhibits Phosphorylation Carbocisteine->pERK Inhibits Phosphorylation

Carbocisteine's role in oxidative stress.

References

Comparative

A Comparative Analysis of Carbocisteine Lysine Salt and Other Mucolytics on Cytokine Profiles

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Immunomodulatory Effects of Key Mucolytic Agents. In the landscape of respiratory therapeutics, mucolytic agents are primari...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Immunomodulatory Effects of Key Mucolytic Agents.

In the landscape of respiratory therapeutics, mucolytic agents are primarily recognized for their role in altering the viscoelastic properties of mucus, thereby aiding in its clearance from the airways. However, a growing body of evidence suggests that these drugs also possess significant immunomodulatory properties, particularly in their ability to modulate the expression of cytokines, key signaling molecules in the inflammatory cascade. This guide provides a comparative analysis of the effects of carbocisteine (B549337) lysine (B10760008) salt, N-acetylcysteine (NAC), and ambroxol (B1667023) on inflammatory cytokine profiles, supported by in vitro experimental data.

Quantitative Data on Cytokine Modulation

The following table summarizes the observed effects of carbocisteine lysine salt, N-acetylcysteine, and ambroxol on the production of key pro-inflammatory cytokines. It is important to note that the data are compiled from various studies with differing experimental conditions, including cell lines, inflammatory stimuli, and drug concentrations. This heterogeneity should be considered when making direct comparisons.

Mucolytic AgentCytokineCell Line/SystemInflammatory StimulusDrug ConcentrationObserved Effect
Carbocisteine Lysine Salt IL-6, IL-8NCI-H292IL-1βNot SpecifiedInhibition of release[1]
IL-6, IL-8A549TNF-α (10 ng/mL)10, 100, 1000 µmol/LDose-dependent inhibition of release[1]
TNF-α, IL-6, IL-8 mRNAA549TNF-α (10 ng/mL)10, 100, 1000 µmol/LAttenuated expression[1]
N-Acetylcysteine (NAC) IL-6 mRNABalb/3T3TNF-αNot SpecifiedInhibition[2]
TNF-α, IL-1βHuman Alveolar MacrophagesLPS (100 ng/mL)10 mMSignificant reduction[3][4]
IL-12Human Alveolar MacrophagesLPSNot SpecifiedEnhanced secretion[5][6]
IL-10Human Alveolar MacrophagesLPSNot SpecifiedEnhanced secretion[5][6]
IL-1β, TNF-αHuman Periodontal Ligament FibroblastsLPSNot SpecifiedInhibition of synthesis[7]
Ambroxol TNF-α, IL-1Human Mononuclear CellsEndotoxin10-100 µg/mLMarked inhibition[8]
IL-12Human Alveolar MacrophagesLPSNot SpecifiedEnhanced secretion[5][6]
IL-10Human Alveolar MacrophagesLPSNot SpecifiedNo effect on secretion[5][6]
IL-6, TNF-α, TGF-βMouse Model of Acute Lung InjuryLPSNot SpecifiedDecreased levels in BAL fluid[9]

Experimental Protocols

To understand the context of the presented data, it is crucial to consider the methodologies employed in the cited studies. Below are summaries of the experimental protocols for key experiments.

Carbocisteine's Effect on TNF-α-Induced Cytokine Release in A549 Cells[1]
  • Cell Line: Human alveolar adenocarcinoma (A549) cells.

  • Culture Conditions: Cells were cultured in a suitable medium until confluent.

  • Inflammatory Stimulus: Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 10 ng/mL was used to induce an inflammatory response.

  • Drug Treatment: Cells were pre-treated with carbocisteine at concentrations of 10, 100, or 1000 µmol/L for 24 hours before stimulation with TNF-α.

  • Cytokine Measurement: The release of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) into the cell culture supernatant was quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

N-Acetylcysteine's Effect on LPS-Induced Cytokine Production in Alveolar Macrophages[3][4]
  • Cell Source: Alveolar macrophages were harvested from human subjects via bronchoalveolar lavage (BAL).

  • Cell Culture: Isolated macrophages were cultured in RPMI-1640 medium.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 100 ng/mL was used to stimulate the macrophages.

  • Drug Treatment: Cells were cultured in the presence or absence of N-acetylcysteine (NAC) at various concentrations, with a notable effect at 10 mM.

  • Cytokine Measurement: The production of TNF-α and IL-1β was measured in the cell culture supernatants, likely using ELISA.

Comparative Effect of N-Acetylcysteine and Ambroxol on Cytokine Secretion in Human Alveolar Macrophages[5][6]
  • Cell Source: Human alveolar macrophages obtained from healthy nonsmokers by bronchoalveolar lavage.

  • Cell Culture and Treatment: Macrophages were incubated with either NAC or ambroxol for 2 hours and subsequently cultured with lipopolysaccharide (LPS) for 24 hours.

  • Cytokine Measurement: The concentrations of IL-12 and IL-10 in the culture supernatants were determined by ELISA.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate a key signaling pathway affected by these mucolytics and a typical experimental workflow for their evaluation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK activates I-kappa-B IκB IKK->I-kappa-B phosphorylates NF-kappa-B NF-κB I-kappa-B->NF-kappa-B sequesters NF-kappa-B_active NF-κB (active) NF-kappa-B->NF-kappa-B_active translocates Carbocisteine_NAC Carbocisteine / NAC Carbocisteine_NAC->IKK inhibits DNA DNA NF-kappa-B_active->DNA binds to Cytokine_mRNA Cytokine mRNA DNA->Cytokine_mRNA transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Cytokine_mRNA->Pro-inflammatory Cytokines translation

Caption: NF-κB signaling pathway and points of inhibition by mucolytics.

G cluster_workflow Experimental Workflow start Start: Culture Airway Epithelial Cells stimulate Induce Inflammation (e.g., TNF-α, LPS) start->stimulate treat Treat with Mucolytics (Carbocisteine, NAC, Ambroxol) stimulate->treat incubate Incubate for a Defined Period treat->incubate collect Collect Supernatant and Cell Lysates incubate->collect measure Measure Cytokine Levels (ELISA, qPCR) collect->measure analyze Analyze and Compare Data measure->analyze end_node End: Determine Comparative Efficacy analyze->end_node

Caption: General experimental workflow for comparing mucolytic effects.

Discussion and Conclusion

The available in vitro evidence indicates that carbocisteine lysine salt, N-acetylcysteine, and ambroxol all possess anti-inflammatory properties, demonstrated by their ability to modulate the production of key pro-inflammatory cytokines.

  • Carbocisteine Lysine Salt has been shown to effectively inhibit the release and expression of IL-6 and IL-8 in response to inflammatory stimuli like TNF-α and IL-1β[1]. Its mechanism of action is linked to the inhibition of the NF-κB and ERK1/2 MAPK signaling pathways[1].

  • N-Acetylcysteine (NAC) exhibits a broad spectrum of anti-inflammatory effects, inhibiting TNF-α and IL-1β[3][4]. Interestingly, it can also enhance the production of the immunoregulatory cytokines IL-12 and IL-10 under certain conditions, suggesting a more complex modulatory role[5][6]. Its primary anti-inflammatory mechanism is attributed to its antioxidant properties and the subsequent inhibition of the redox-sensitive NF-κB pathway[2].

  • Ambroxol has demonstrated a clear inhibitory effect on TNF-α and IL-1 production[8]. Similar to NAC, it can enhance IL-12 secretion but, in contrast, does not appear to affect IL-10 levels[5][6]. This suggests a potential to shift the immune response towards a Th1 profile.

Direct Comparisons and Future Directions:

Direct comparative studies are limited. However, one study indicated that both carbocisteine and NAC could inhibit IL-1β-induced IL-6 and IL-8 release, suggesting a similar efficacy in that specific context[1]. Another study directly comparing NAC and ambroxol on alveolar macrophages showed that both enhanced IL-12 secretion, but only NAC increased IL-10, highlighting distinct immunomodulatory profiles[5][6].

For drug development professionals and researchers, these findings underscore the importance of considering the immunomodulatory effects of mucolytics beyond their primary mucoregulatory function. Further head-to-head in vitro studies using standardized experimental conditions are warranted to provide a more definitive comparative benchmark of their effects on a wider array of cytokines and to fully elucidate their therapeutic potential in inflammatory airway diseases.

References

Validation

In Vitro Comparison of the Free-Radical Scavenging Capacity of Carbocisteine and Glutathione: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the in vitro free-radical scavenging capacity of carbocisteine (B549337) and the endogenous antioxidant, gluta...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro free-radical scavenging capacity of carbocisteine (B549337) and the endogenous antioxidant, glutathione (B108866). While direct quantitative comparisons using standardized assays are limited in the existing literature, this document synthesizes available data, outlines standard experimental protocols for assessing antioxidant activity, and presents relevant biological pathways to inform future research and drug development.

Data Presentation: A Comparative Overview

One study directly compared a carbocisteine derivative, carbocisteine lysine (B10760008) salt monohydrate (CLS), with glutathione (GSH) in different in vitro systems. The findings suggested that CLS was more effective than GSH in protecting against DNA damage induced by free radicals from bronchoalveolar lavages of COPD patients and in scavenging radicals in cultured human lung endothelial cells, as measured by cytochrome c reduction kinetics[1][2].

Carbocisteine has been shown to effectively scavenge a variety of reactive oxygen species (ROS) in cell-free systems, including hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻)[3]. For glutathione, its role as a primary intracellular antioxidant is well-established, and it is known to be a potent scavenger of free radicals[4].

The following table summarizes the available comparative data. The lack of standardized IC50 values from the same assay for both compounds is a significant data gap that future research should address.

CompoundAssayKey FindingsReference
Carbocisteine Lysine Salt (CLS) Fluorometric Analysis of DNA Unwinding (FADU)More effective in reducing DNA damage compared to GSH.[1][2][1][2]
Cytochrome c Reduction KineticsMore effective scavenger in comparison to GSH in human lung endothelial cells.[1][2][1][2]
Carbocisteine Cell-free ROS scavenging assaysDemonstrated scavenger effects on H₂O₂, HOCl, OH•, and ONOO⁻.[3][3]
Glutathione (GSH) Fluorometric Analysis of DNA Unwinding (FADU)Less effective in reducing DNA damage compared to CLS.[1][2][1][2]
Cytochrome c Reduction KineticsLess effective scavenger in comparison to CLS in human lung endothelial cells.[1][2][1][2]

Experimental Protocols

To facilitate further comparative studies, detailed methodologies for two standard in vitro antioxidant assays, the DPPH and ABTS assays, are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • Test compounds (Carbocisteine, Glutathione)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation. The absorbance of the working DPPH solution at 517 nm should be adjusted to approximately 1.0.

  • Preparation of Test Samples: Prepare a series of dilutions of carbocisteine, glutathione, and the positive control in the same solvent used for the DPPH solution.

  • Reaction Mixture: To a 96-well plate or cuvette, add a specific volume of the test sample dilutions (e.g., 50 µL). Then, add a larger volume of the DPPH working solution (e.g., 150 µL). A blank sample containing only the solvent instead of the test sample should also be prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: After incubation, measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the blank (DPPH solution without the test sample) and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (Carbocisteine, Glutathione)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Preparation of Working ABTS•⁺ Solution: On the day of the experiment, dilute the ABTS•⁺ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a series of dilutions of carbocisteine, glutathione, and the positive control in the appropriate solvent.

  • Reaction Mixture: Add a small volume of the test sample dilutions (e.g., 10 µL) to a larger volume of the working ABTS•⁺ solution (e.g., 190 µL) in a 96-well plate or cuvette.

  • Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•⁺ scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control (ABTS•⁺ solution without the test sample) and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation (e.g., DPPH or ABTS solution) reaction Reaction Incubation (Samples + Reagent) reagent_prep->reaction sample_prep Sample Preparation (Carbocisteine, Glutathione dilutions) sample_prep->reaction measurement Spectrophotometric Measurement (Absorbance reading) reaction->measurement calculation Calculation of % Scavenging Activity measurement->calculation ic50 IC50 Value Determination calculation->ic50

Caption: Experimental workflow for in vitro antioxidant assays.

Antioxidant_Mechanism cluster_ROS Reactive Oxygen Species (ROS) cluster_Antioxidant Antioxidant cluster_Products Neutralized Products ROS Free Radical (e.g., R•) Antioxidant Antioxidant (e.g., Carbocisteine, Glutathione) StableMolecule Stable Molecule (RH) ROS->StableMolecule gains an electron/hydrogen AntioxidantRadical Less Reactive Antioxidant Radical Antioxidant->AntioxidantRadical donates an electron/hydrogen

Caption: General mechanism of free radical scavenging by an antioxidant.

References

Comparative

Comparative Analysis of Carbocisteine Lysine Salt in Mitigating Viral-Induced Inflammation

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of carbocisteine (B549337) lysine (B10760008) salt's efficacy in modulating viral-induced inflammation agains...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of carbocisteine (B549337) lysine (B10760008) salt's efficacy in modulating viral-induced inflammation against other alternatives, supported by experimental data. The following sections detail its mechanism of action, present quantitative data from relevant studies, outline experimental methodologies, and visualize key signaling pathways.

Introduction to Carbocisteine Lysine Salt and Viral Inflammation

Viral respiratory infections, caused by pathogens such as influenza virus, rhinovirus (RV), and respiratory syncytial virus (RSV), often trigger an excessive inflammatory response, leading to tissue damage and severe symptoms.[1][2] Carbocisteine lysine salt, a mucolytic agent, has demonstrated significant anti-inflammatory and antiviral properties beyond its secretolytic function.[3][4] This document evaluates the experimental evidence supporting the use of carbocisteine lysine in ameliorating viral-induced inflammation and compares its performance with N-acetylcysteine (NAC), a commonly used antioxidant and mucolytic.

Mechanism of Action: A Multi-Pathway Approach

Carbocisteine exerts its anti-inflammatory effects through the modulation of several key signaling pathways that are often dysregulated during viral infections.

  • Inhibition of NF-κB and MAPK/ERK1/2 Pathways: Viral infections typically activate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the transcription of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[5] Carbocisteine has been shown to suppress the activation of NF-κB and the phosphorylation of ERK1/2, thereby reducing the production of these inflammatory mediators.[2][5]

  • Activation of the Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor for antioxidant response. Carbocisteine activates the Nrf2 pathway, leading to the expression of antioxidant genes. This helps to counteract the oxidative stress induced by viral infections and the subsequent inflammatory cascade.[6]

Signaling Pathway Diagrams

Viral_Inflammation_Pathways cluster_virus Viral Infection cluster_pathways Cellular Signaling cluster_response Inflammatory & Antiviral Response Virus Virus (Influenza, Rhinovirus, RSV) NFkB NF-κB Pathway Virus->NFkB Activates MAPK MAPK/ERK1/2 Pathway Virus->MAPK Activates ViralRep Viral Replication Virus->ViralRep Promotes Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) NFkB->Cytokines Induces MAPK->Cytokines Induces Nrf2 Nrf2 Pathway Antioxidant Antioxidant Response Nrf2->Antioxidant Induces Carbocisteine Carbocisteine Lysine Carbocisteine->NFkB Inhibits Carbocisteine->MAPK Inhibits Carbocisteine->Nrf2 Activates Carbocisteine->ViralRep Inhibits

Comparative Performance: Carbocisteine Lysine vs. N-acetylcysteine

Both carbocisteine and N-acetylcysteine (NAC) are mucolytic agents with antioxidant and anti-inflammatory properties. However, their mechanisms and efficacy can differ.

  • Structural and Radical Scavenging Differences: Carbocisteine (S-carboxymethylcysteine) is a thioether, whereas NAC possesses a free thiol group. This structural difference may contribute to NAC having a greater direct radical scavenging effect.[6]

  • Anti-inflammatory Efficacy: Both compounds have been shown to inhibit the NF-κB pathway.[5][7] However, carbocisteine's distinct activation of the Nrf2 pathway provides an additional layer of antioxidant and anti-inflammatory defense.[6]

Quantitative Data Summary

The following tables summarize the quantitative effects of carbocisteine lysine and NAC on various markers of viral-induced inflammation from in vitro and in vivo studies.

Table 1: In Vitro Studies on Human Airway Epithelial Cells

TreatmentVirusKey FindingsCytokine ReductionViral Load ReductionReference
Carbocisteine Rhinovirus 14Reduced viral titers, viral RNA, and pro-inflammatory cytokine release.IL-6 & IL-8: Significantly reduced.Significantly reduced.[8][9]
Carbocisteine Influenza A (H3N2)Reduced viral titers, viral RNA, and pro-inflammatory cytokine release.IL-6: Significantly reduced.Significantly reduced.[3][10]
Carbocisteine RSVReduced viral titers, viral RNA, and pro-inflammatory cytokine release.IL-1β, IL-6, & IL-8: Reduced.Significantly reduced.[4][11]
N-acetylcysteine Influenza A (H5N1)Reduced viral replication and pro-inflammatory molecule production.IL-6, CXCL8, CXCL10, CCL5: Decreased.Reduced viral yields.[12]

Table 2: In Vivo Studies in Mouse Models

TreatmentVirusKey FindingsInflammatory Cell ReductionCytokine ReductionViral Load ReductionReference
Carbocisteine Influenza AReduced pulmonary inflammation, edema, and mucus overproduction.Suppressed inflammatory cell infiltration.Not specified.Reduced viral replication.[6][13]
N-acetylcysteine Influenza A (H9N2)Attenuated acute lung injury, pulmonary inflammation, and edema.Reduced total cells, neutrophils, and macrophages in BALF.TNF-α, IL-6, IL-1β, CXCL-10: Attenuated in BALF.Not specified.[5][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used in the cited studies.

In Vitro Viral Infection of Human Tracheal Epithelial Cells

InVitro_Workflow cluster_prep Cell Culture & Treatment cluster_infection Viral Infection cluster_analysis Analysis CellCulture Culture Human Tracheal Epithelial Cells Pretreat Pre-treat with Carbocisteine or Vehicle CellCulture->Pretreat Infect Infect cells with Virus (e.g., Influenza, Rhinovirus) Pretreat->Infect Harvest Harvest Supernatant and Cells at Time Points Infect->Harvest ELISA Measure Cytokines (ELISA) Harvest->ELISA qPCR Quantify Viral RNA (qRT-PCR) Harvest->qPCR Plaque Determine Viral Titer (Plaque Assay) Harvest->Plaque

  • Cell Culture: Primary human tracheal epithelial cells are cultured in an air-liquid interface to achieve differentiation into a pseudostratified epithelium.

  • Pre-treatment: Cells are pre-treated with various concentrations of carbocisteine lysine salt or a vehicle control for a specified period (e.g., 24-72 hours).

  • Viral Infection: The apical surface of the cultures is inoculated with a specific multiplicity of infection (MOI) of the virus (e.g., Influenza A, Rhinovirus).

  • Incubation and Sampling: Cultures are incubated, and at various time points post-infection (e.g., 24, 48, 72 hours), apical washes and cell lysates are collected.

  • Analysis:

    • Cytokine Quantification: Levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the apical washes are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

    • Viral Load Quantification: Viral RNA is extracted from cell lysates and quantified using real-time quantitative polymerase chain reaction (qRT-PCR). Infectious virus titers in the apical washes are determined by plaque assay on susceptible cell lines (e.g., MDCK cells for influenza).

In Vivo Mouse Model of Influenza Virus-Induced Inflammation

InVivo_Workflow start Start Treatment Administer Carbocisteine or Vehicle to Mice (e.g., i.p.) start->Treatment Infection Intranasal Inoculation with Influenza Virus Treatment->Infection Monitoring Monitor Weight Loss and Survival Infection->Monitoring Collection Collect BALF and Lung Tissue at Specified Time Points Infection->Collection Analysis Analyze BALF for Cells & Cytokines, Lung for Histopathology & Viral Load Collection->Analysis end End Analysis->end

  • Animal Model: Specific pathogen-free mice (e.g., C57BL/6J) are used.

  • Treatment: Mice are administered carbocisteine lysine salt (e.g., 100 mg/kg intraperitoneally) or a vehicle control for a set number of days before and after infection.[15]

  • Viral Infection: Mice are anesthetized and intranasally inoculated with a non-lethal dose of influenza A virus.

  • Monitoring: Body weight and survival are monitored daily.

  • Sample Collection: At specific days post-infection, mice are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissues are collected.

  • Analysis:

    • BALF Analysis: Total and differential cell counts are performed on BALF to assess inflammatory cell infiltration. Cytokine levels in the BALF are measured by ELISA.

    • Lung Tissue Analysis: Lung tissues are processed for histopathological examination to assess inflammation and tissue damage. Viral titers in lung homogenates are determined by plaque assay.

Conclusion

The available experimental data strongly suggest that carbocisteine lysine salt is effective in mitigating viral-induced inflammation. Its dual action of inhibiting pro-inflammatory signaling pathways (NF-κB and MAPK) and activating the protective Nrf2 antioxidant pathway provides a robust mechanism for controlling the excessive inflammatory response to viral infections. While N-acetylcysteine also demonstrates beneficial anti-inflammatory and antioxidant effects, the unique contribution of Nrf2 activation by carbocisteine may offer a distinct therapeutic advantage. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these agents in treating viral respiratory infections.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Carbocisteine and Carbocisteine Lysine Salt in a Laboratory Setting

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like carbocisteine (B549337) and its lysine (B10760008) salt is a critical component of laboratory safety and envi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like carbocisteine (B549337) and its lysine (B10760008) salt is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential, immediate safety and logistical information for the operational disposal of these compounds.

Safety and Disposal Data

The following table summarizes key safety and disposal information for carbocisteine and its lysine salt, compiled from safety data sheets (SDS).

ParameterCarbocisteineCarbocisteine Lysine Salt
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, lab coat, suitable respirator if dust is generated.[1][2][3]Breathing equipment in case of dust, safety goggles, protective gloves, lab coat.[4][5]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents.[6]Strong acids, strong bases, oxidizing agents.[4][5]
Suitable Extinguishing Media Water spray, dry chemical, foam, carbon dioxide, sand.[2][6][7]Foam, dry powder, carbon dioxide, water spray, sand.[4][5]
Hazardous Decomposition Products Carbon oxides, nitrogen oxides, sulfur oxides.[1][6]Carbon monoxide, carbon dioxide, nitrogen oxides.[4][5]
Spill Containment Sweep or shovel into suitable containers for disposal. Avoid dust formation.[3][6]Shovel or sweep up and put in a closed container for disposal. Prevent entry to sewers and public waters.[4][5]
Disposal Method Offer to a licensed hazardous material disposal company. Dispose of in accordance with local, state, and federal regulations.[1][2][6]Dispose in a safe manner in accordance with local/national regulations. Avoid release to the environment.[4][5][6]

Experimental Protocol for Disposal and Spill Cleanup

This protocol outlines the step-by-step procedure for the safe disposal of carbocisteine and its lysine salt, as well as the management of spills in a laboratory setting.

Objective: To safely collect and dispose of carbocisteine and carbocisteine lysine salt waste and manage accidental spills in compliance with safety regulations.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

  • Designated, sealable, and clearly labeled hazardous waste container

  • Tools for solid waste collection (e.g., weigh boats, spatulas, brush, and dustpan)

  • Dry, absorbent material for spill cleanup (e.g., sand, diatomite)

Procedure:

1. Waste Collection (Solid Waste):

  • Wear appropriate PPE before handling the chemical waste.
  • Collect all solid waste of carbocisteine or its lysine salt, including residual powder, empty containers, and contaminated items (e.g., weigh boats, spatulas), in a dedicated, sealable hazardous waste container.[8]
  • Clearly label the container as "Hazardous Waste" with the full chemical name: "Carbocisteine" or "Carbocisteine Lysine Salt".
  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][8]

2. Spill Management:

  • Evacuate unnecessary personnel from the spill area.[4]
  • Ensure adequate ventilation.
  • Wear appropriate PPE , including respiratory protection if dust is generated.[4]
  • Avoid generating dust during cleanup.[3]
  • Gently cover the spill with a dry, inert absorbent material like sand or diatomite.
  • Sweep or shovel the material into a designated hazardous waste container.[4][6] Do not use water for cleanup of the solid material.[8]
  • Decontaminate the spill area and cleanup tools with a suitable solvent (e.g., alcohol) and then wash with soap and water, collecting all cleaning materials as hazardous waste.
  • Seal and label the hazardous waste container as described in the waste collection procedure.

3. Final Disposal:

  • Do not dispose of carbocisteine or its lysine salt down the drain or in regular trash. [8]
  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management service to arrange for pickup and disposal of the hazardous waste container.[1][8]
  • Ensure all federal, state, and local regulations regarding the disposal of this material are followed.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of carbocisteine and its lysine salt.

start Start: Carbocisteine/ Carbocisteine Lysine Waste assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (Unused reagent, contaminated labware) assess_waste->solid_waste Solid spill Spill assess_waste->spill Spill collect_solid Collect in a labeled, sealable hazardous waste container. solid_waste->collect_solid contain_spill Contain spill with dry, inert material. spill->contain_spill store_waste Store container in a designated, well-ventilated, and cool area. collect_solid->store_waste collect_spill Sweep/shovel into a labeled, sealable hazardous waste container. contain_spill->collect_spill collect_spill->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or certified waste disposal service. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for Carbocisteine.

References

Handling

Essential Safety and Handling Guide for Carbocisteine Lysine Salt

This document provides immediate, essential safety and logistical information for handling Carbocisteine lysine (B10760008) salt. It is intended for researchers, scientists, and drug development professionals to ensure s...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for handling Carbocisteine lysine (B10760008) salt. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.

Personal Protective Equipment (PPE) and Engineering Controls

When handling Carbocisteine lysine salt, a comprehensive approach to safety, incorporating both personal protective equipment and engineering controls, is crucial.[1] The following table summarizes the recommended measures.

Control TypeRecommendationDetails
Engineering Controls Local Exhaust VentilationUse local exhaust or breathing protection to minimize dust and vapor exposure.[2][3] Ensure the work station has good ventilation.[2][3][4]
Dust ExtractionEmploy dust extraction (suction) systems to control airborne particles.[2][3][4]
Emergency StationsEmergency eye wash fountains and safety showers should be readily available in the immediate vicinity of potential exposure.[2][3][4]
Personal Protective Equipment (PPE) Eye/Face ProtectionWear chemical safety goggles or glasses.[3][4] For dust, safety glasses conforming to EN 166 are recommended.[3][5][6]
Hand ProtectionWear protective gloves.[1][4] Materials such as Polyvinylalcohol (PVA), Butyl rubber, Natural rubber, Polyvinylchloride (PVC), Latex, or Vinyl are suitable.[4]
Skin and Body ProtectionWear suitable protective clothing, such as disposable or reusable gowns, or Tyvek® coveralls.[1][3]
Respiratory ProtectionIf inhalation exposure is possible, use a dust mask with a P3 filter.[4] In case of exceeding exposure limits, a full-face respirator is advised.[5][6]

Health and Safety Information

While Carbocisteine lysine salt is not classified as hazardous under normal conditions, it is essential to follow good occupational hygiene and safety practices.[2][3]

HazardDescriptionFirst Aid Measures
Inhalation May cause respiratory irritation.[7]Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5]
Skin Contact May cause skin irritation.[7] Repeated exposure may lead to dryness or cracking.[2]Remove contaminated clothing. Wash the affected area with soap and plenty of water.[5]
Eye Contact May cause mild eye irritation.[2]Rinse cautiously with water for at least 15 minutes, including under the eyelids.[5][8] If irritation persists, seek medical attention.[8]
Ingestion Harmful if swallowed.[7]Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate emergency medical attention.[2][5]

Handling and Storage Procedures

Proper handling and storage are vital to maintain the integrity of Carbocisteine lysine salt and ensure a safe laboratory environment.

Handling:

  • Avoid the formation of dust and aerosols.[5][6]

  • Wash hands thoroughly after handling the product.[1][2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2][3]

  • Use non-sparking tools to prevent ignition.[5][6]

Storage:

  • Store in the original container in a cool, well-ventilated place.[2][3]

  • Keep the container tightly closed when not in use.[2][3]

  • Store away from heat, sparks, open flames, and direct sunlight.[2][3]

  • Incompatible with strong acids, strong bases, and oxidizing agents.[2][3]

Accidental Release and Disposal Plan

In the event of a spill or accidental release, follow these procedures to mitigate risks and ensure proper cleanup and disposal.

Accidental Release Measures:

  • Evacuate: Evacuate unnecessary personnel from the area.[2][3]

  • Ventilate: Ensure adequate ventilation of the area.[2][3]

  • Containment: Stop the leak if it is safe to do so.[2][3] Collect the spillage.[2][3]

  • Cleanup: Sweep or shovel the spilled material into a suitable, closed container for disposal.[2][3] Minimize dust generation.[2][3]

  • Personal Protection: Cleanup crew should wear proper protective equipment.[2][3][4]

Disposal:

  • Dispose of the waste in a safe manner, adhering to local and national regulations.[2]

  • Avoid releasing the chemical into the environment.[2][3][4] Prevent it from entering sewers and public waters.[2][3][4]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling Carbocisteine lysine salt from receipt to disposal.

A Receipt & Storage D Handling & Experimentation A->D B Engineering Controls B->D C Personal Protective Equipment (PPE) C->D E Decontamination D->E G Accidental Spill D->G F Waste Disposal E->F H Emergency Response G->H

Caption: Workflow for Safe Handling of Carbocisteine Lysine Salt.

References

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